molecular formula C27H29NO4S B558063 Boc-D-Cys(Trt)-OH CAS No. 87494-13-1

Boc-D-Cys(Trt)-OH

Numéro de catalogue: B558063
Numéro CAS: 87494-13-1
Poids moléculaire: 463.6 g/mol
Clé InChI: JDTOWOURWBDELG-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-D-Cys(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C27H29NO4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Role of Boc-D-Cys(Trt)-OH in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Application of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine in Research and Drug Development

In the intricate world of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active molecules. Among these crucial building blocks is N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This specialized amino acid derivative serves as a cornerstone in the construction of complex peptides, offering unique advantages that cater to the demands of both academic research and pharmaceutical development. This technical guide provides an in-depth exploration of the applications, experimental protocols, and underlying principles of utilizing this compound in the synthesis of novel therapeutic and research peptides.

At its core, this compound is a D-cysteine residue where the alpha-amino group is protected by a tert-Butoxycarbonyl (Boc) group and the highly reactive thiol side-chain is shielded by a bulky Trityl (Trt) group. This dual-protection scheme is fundamental to its utility in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.[1] Concurrently, the acid-labile Trt group offers robust protection for the cysteine's sulfhydryl group, preventing undesired side reactions such as oxidation and disulfide bond formation during synthesis.[2] The incorporation of the D-enantiomer of cysteine is a strategic choice to enhance the proteolytic stability of the final peptide, a critical attribute for peptide-based therapeutics that can lead to a longer biological half-life and improved efficacy.

Core Applications in Peptide Synthesis

This compound is a versatile reagent employed in the synthesis of a wide array of peptides. Its application is particularly notable in the production of disulfide-rich peptides and analogs of biologically active peptides where enhanced stability is desired. A prominent example is in the synthesis of octreotide (B344500), a synthetic analogue of the natural hormone somatostatin. Octreotide and its derivatives are used clinically to treat acromegaly and certain neuroendocrine tumors. The synthesis of octreotide often involves the incorporation of cysteine residues, and the use of protected forms like this compound is crucial for a successful outcome.[3][4][5] Furthermore, this protected amino acid is instrumental in synthesizing peptide fragments that can be later ligated to form larger proteins or complex molecular architectures.[6] It has also been utilized in the total synthesis of spirocysteine, a bicyclic depsipeptide histone deacetylase inhibitor.

Quantitative Data on Synthesis Parameters

The efficiency of peptide synthesis is governed by several factors, including the choice of coupling reagents and deprotection conditions. The following tables summarize key quantitative data related to the use of cysteine derivatives in peptide synthesis.

Coupling Reagent/MethodBaseRacemization (% D-Cys)Notes
HBTU/HOBtDIEA~1-33%Racemization is highly dependent on pre-activation time.[7]
DIPCDI/HOBt-<1%A classic and effective method for suppressing racemization.[7]
HATUDIEA/CollidineLowGenerally provides high coupling efficiency with low racemization.[8]
DIC/OxymaPure®-Very LowOften the preferred method for coupling racemization-prone amino acids.[8]
Table 1: Comparison of Racemization Levels for Cysteine-Containing Peptides with Different Coupling Conditions. Data is collated from studies on model peptides and serves as a strong indicator of performance.
Deprotection ConditionTarget Protecting GroupEfficacyNotes
50% TFA in DCM (20-30 min)BocHighStandard condition for Boc removal in SPPS.[1]
TFA/H₂O/TIS (95:2.5:2.5)Trt and other side-chain protecting groupsHighCommon "cocktail" for final cleavage from the resin and deprotection.[6]
Iodine (I₂) in MethanolThiol (for disulfide formation)HighUsed for oxidative cyclization after Trt removal.[5]
Hydrogen Peroxide (H₂O₂)Thiol (for disulfide formation)High (>95% yield for octreotide cyclization)An alternative method for disulfide bond formation.[4]
Table 2: Common Deprotection and Cleavage Conditions and Their Efficacy.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

  • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[1]

  • Wash the resin thoroughly with DCM (3 x 1 min), isopropanol (B130326) (IPA) (2 x 1 min), and DMF (3 x 1 min).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes to neutralize the trifluoroacetate (B77799) salt.

  • Wash the resin with DMF (5 x 1 min).

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure®) and a base (e.g., DIEA) in DMF for a minimal amount of time to reduce racemization.[7]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, recoupling may be necessary.

5. Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

1. Resin Preparation:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DMF, IPA, and DCM, and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected cysteine is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] TIS acts as a scavenger to trap the released Trityl cations.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow cluster_cycle SPPS Cycle Boc-Deprotection Boc-Deprotection Neutralization Neutralization Boc-Deprotection->Neutralization  TFA/DCM Amino_Acid_Coupling Amino_Acid_Coupling Neutralization->Amino_Acid_Coupling  DIEA/DMF Washing Washing Amino_Acid_Coupling->Washing  Activated  Boc-AA-OH Washing->Boc-Deprotection  Repeat for  next cycle Final_Cleavage Final_Cleavage Washing->Final_Cleavage Start Start Resin Resin Start->Resin Resin->Boc-Deprotection Purification Purification Final_Cleavage->Purification  Cleavage  Cocktail Final_Peptide Final_Peptide Purification->Final_Peptide  RP-HPLC

Boc-SPPS Workflow

The utility of this compound extends beyond the synthesis of stable peptide therapeutics. The incorporation of D-amino acids can profoundly influence the biological activity of peptides. Recent research has unveiled a fascinating role for endogenous D-cysteine as a signaling molecule in the mammalian brain. It acts as a negative regulator of neural progenitor cell proliferation by inhibiting the PI3K-Akt signaling pathway. This inhibition leads to the activation of FoxO transcription factors, which in turn regulate the expression of genes involved in cell cycle arrest and apoptosis.

D_Cysteine_Signaling cluster_nucleus D_Cysteine D-Cysteine PI3K PI3K D_Cysteine->PI3K Akt Akt PI3K->Akt FoxO FoxO (inactive) Akt->FoxO  Inhibits activation Proliferation Cell Proliferation Akt->Proliferation FoxO_active FoxO (active) FoxO->FoxO_active  Translocation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis FoxO_active->Cell_Cycle_Arrest  Upregulates  target genes Nucleus Nucleus Cell_Cycle_Arrest->Proliferation

D-Cysteine Signaling Pathway

References

An In-depth Technical Guide to Boc-D-Cys(Trt)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly known as Boc-D-Cys(Trt)-OH. This key building block is instrumental in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-cysteine residues into peptide sequences. This document outlines its physicochemical characteristics, detailed experimental protocols for its use, and visual representations of its structure and reaction pathways.

Core Chemical Properties and Specifications

This compound is a white to off-white or slightly yellow powder.[1] Its chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and application in synthetic protocols.

General Properties
PropertyValueReference
Synonyms N-α-t.-Boc-S-trityl-D-cysteine[2]
CAS Number 87494-13-1[2][3][4][5][6]
Molecular Formula C₂₇H₂₉NO₄S[2][3][5][7]
Molecular Weight 463.59 g/mol [2][3][5][7]
Appearance White to slight yellow to beige powder[1]
Assay ≥98% (TLC)[2]
Physicochemical Data
PropertyValueReference
Melting Point 146-149 °C[8]
Optical Rotation (α 25/D) -29.0 to -24.0 ° (c=1 in ethanol)[1]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[1][2][9]
Storage Temperature 15-25°C[1][2]

Chemical Structure and Visualization

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the sulfhydryl group of the side chain is protected by a trityl (Trt) group. The D-configuration indicates the stereochemistry at the alpha-carbon.

The diagram below illustrates the logical relationship between the core D-cysteine and its protecting groups.

Diagram 1: Structural Components of this compound A This compound B D-Cysteine Backbone A->B C α-Amino Group B->C D Carboxyl Group B->D E Thiol Side-Chain B->E F Boc Protecting Group (tert-Butoxycarbonyl) C->F protected by G Trityl Protecting Group (Triphenylmethyl) E->G protected by

Diagram 1: Structural Components of this compound

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis.[2] The Boc group provides temporary protection of the N-terminus, which is cleaved at each cycle of amino acid addition, while the acid-labile Trityl group offers semi-permanent protection for the cysteine thiol, preventing unwanted side reactions.

The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted below.

Diagram 2: Boc-SPPS Workflow for this compound Incorporation cluster_0 Resin Preparation cluster_1 Boc-SPPS Cycle cluster_2 Final Cleavage and Deprotection swell 1. Swell Resin in DCM deprotect 2. N-terminal Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (e.g., 10% DIEA in DMF) deprotect->neutralize couple 4. Couple next Boc-Amino Acid (e.g., HBTU/DIEA in DMF) neutralize->couple wash 5. Wash (DMF, DCM) couple->wash repeat Repeat for each amino acid wash->repeat repeat->deprotect Next Cycle cleave 6. Cleave from Resin and Deprotect Side Chains (e.g., HF or TFMSA) repeat->cleave Final Cycle precipitate 7. Precipitate Peptide (Cold Diethyl Ether) cleave->precipitate purify 8. Purify Peptide (e.g., HPLC) precipitate->purify

Diagram 2: Boc-SPPS Workflow for this compound Incorporation

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • N-terminal Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes for a pre-wash, then drain.

    • Add fresh 50% TFA/DCM and agitate for an additional 20 minutes.[10]

    • Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[10]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) and agitate for 5-10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative method such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Continuation: Proceed with the next Boc-SPPS cycle (step 2) for the subsequent amino acid.

Protocol 2: Cleavage and Deprotection of the Trityl Group

The S-trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[3]

Method A: TFA-mediated Cleavage

This is a standard method for peptides synthesized on Wang or similar acid-labile resins.

  • Resin Preparation: After the final N-terminal Boc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the highly reactive trityl cations generated during cleavage, preventing re-attachment to the cysteine thiol or modification of other sensitive residues.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method B: Iodine-mediated Deprotection and Disulfide Bond Formation

This method allows for the simultaneous removal of the trityl group and the formation of a disulfide bond.[3]

  • Dissolution: Dissolve the trityl-protected peptide in DCM (1 mL/µmol of peptide).

  • Iodine Addition: Add a 0.1 M solution of iodine in DCM (22 µL/µmol of peptide).

  • Reaction: Stir the mixture for 5 minutes at room temperature.

  • Quenching: Add 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) (100 µL of buffer per µmol of peptide) to quench the excess iodine.

  • Isolation: Isolate the peptide by chromatography, for example, on a Sephadex column.

The deprotection of the trityl group proceeds via the formation of a stable trityl cation, which is then scavenged.

Diagram 3: Trityl Group Deprotection Pathway A Peptide-Cys(Trt) C Protonation of Thioether A->C B Strong Acid (TFA) B->C D Peptide-Cys-SH (Free Thiol) C->D E Trityl Cation (Trt+) C->E G Trapped Trityl Species E->G F Scavengers (e.g., TIS, EDT, Water) F->G trap

Diagram 3: Trityl Group Deprotection Pathway

Conclusion

This compound is a well-characterized and reliable reagent for the incorporation of D-cysteine into peptides using Boc-SPPS. Its protecting groups are strategically chosen to be stable during chain elongation while allowing for efficient removal under specific acidic conditions during the final cleavage step. The use of appropriate scavengers is paramount to obtaining high purity of the final peptide. The protocols and data presented in this guide offer a robust framework for the successful application of this compound in research and development settings.

References

An In-depth Technical Guide to N-α-Boc-S-Trityl-D-cysteine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This derivative of the amino acid D-cysteine is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of therapeutic peptides and other complex biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed information on its chemical and physical properties, experimental protocols for its use, and a visualization of its role in synthetic workflows.

Core Compound Data

This compound is a crystalline powder, typically white to a faint yellow or beige hue.[1] The incorporation of the Boc protecting group on the α-amine and the trityl group on the thiol side chain allows for controlled, sequential peptide bond formation. These protecting groups offer stability under certain conditions and can be selectively removed during the synthesis process.

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

ParameterValueReferences
Chemical Formula C₂₇H₂₉NO₄S[1]
Molecular Weight 463.59 g/mol [1]
CAS Number 87494-13-1[1]
Appearance White to slight yellow to beige powder[1]
Purity ≥98% (TLC)[1]
Optical Rotation [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol)[1]
Storage Temperature 15-25°C[1]

Experimental Protocols

This compound is primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS).[1][2] The following protocols provide a generalized workflow for the incorporation of a this compound residue into a peptide chain, followed by the deprotection steps.

2.1. General Protocol for Boc-SPPS Cycle

This protocol outlines the standard steps for the incorporation of this compound onto a resin-supported peptide chain with a free amino group.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU, DIC)

  • HOBt (if using a carbodiimide (B86325) coupling agent)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DCM for approximately 30 minutes.

  • Boc Deprotection:

    • The resin is treated with a solution of 50% TFA in DCM for 5 minutes.

    • The solution is drained, and the resin is treated with a fresh 50% TFA in DCM solution for an additional 20 minutes to ensure complete removal of the N-terminal Boc group.[3]

    • The resin is washed sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).[3]

  • Neutralization: The resin is treated twice with a 10% solution of DIEA in DCM for 2 minutes each time to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine. This is followed by washing with DCM (3 times).[3]

  • Coupling of this compound:

    • This compound (typically 2-3 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling agent (e.g., HBTU, 3 equivalents) is added to the amino acid solution.

    • DIEA (typically 6 equivalents) is added to the mixture to facilitate the activation.

    • The activated this compound solution is added to the resin.

    • The reaction is agitated for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.[3]

  • Washing: The resin is washed thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[3]

2.2. Final Cleavage and Deprotection

Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group from the cysteine residue, are removed.

Materials:

Procedure:

  • Resin Preparation: The fully synthesized peptidyl-resin is washed and dried under vacuum.

  • Cleavage and Deprotection:

    • The trityl group is labile to strong acids and is typically removed during the final cleavage step.[4]

    • A common method involves treating the resin with a cleavage cocktail. For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is effective. TIS acts as a scavenger to irreversibly trap the trityl cation, preventing side reactions.[4]

    • Alternatively, for peptides synthesized on specific resins, a two-step cleavage process using a weaker acid followed by a stronger acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be employed.[2]

  • Peptide Precipitation and Isolation:

    • Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether.

    • The crude peptide is then collected by centrifugation or filtration, washed with cold ether, and dried.

    • The crude product can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Octreotide (B344500)

This compound is a key component in the synthesis of Octreotide, a synthetic analogue of the hormone somatostatin. The synthesis involves the condensation of peptide fragments. For example, a hexapeptide fragment can be synthesized by condensing Boc-D-Phe-Cys(Trt)-OH with a tetrapeptide.[5] The resulting linear octapeptide is then deprotected, and the disulfide bridge is formed through oxidation.[5]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow of incorporating a this compound residue into a growing peptide chain during Boc-SPPS.

Boc_SPPS_Workflow cluster_activation Activation Step cluster_synthesis_cycle Synthesis Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling Boc_AA This compound Activation Activation Boc_AA->Activation Coupling_Reagents Coupling Reagents (e.g., HBTU, DIEA) Coupling_Reagents->Activation Activation->Coupling Washing1 Wash Coupling->Washing1 Coupled_Peptide Extended Peptide-Resin (Boc-Protected) Washing1->Coupled_Peptide Deprotection Boc Deprotection (TFA/DCM) Coupled_Peptide->Deprotection Washing2 Wash & Neutralize Deprotection->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

References

Solubility Profile of Boc-D-Cys(Trt)-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring accurate stoichiometry, and preventing aggregation, thereby enhancing the efficiency and success of peptide synthesis.

Core Executive Summary

This compound exhibits high solubility in polar aprotic solvents, which are commonly employed in peptide synthesis. Its solubility is significantly lower in polar protic and nonpolar solvents. This guide offers a detailed solubility table, a standardized experimental protocol for solubility determination, and a logical workflow for solubility testing to assist researchers in the effective use of this reagent.

Solubility Data

The solubility of this compound has been compiled from various sources, including manufacturer's technical data and analogous compounds. The data is presented in a combination of quantitative, semi-quantitative, and qualitative terms to provide a practical guide for solvent selection.

Solvent CategorySolventChemical FormulaSolubilityRemarks
Polar Aprotic Dimethylformamide (DMF)C₃H₇NOClearly Soluble (~232 mg/mL)[1][2]A manufacturer reports 1 mmole (463.59 mg) is clearly soluble in 2 mL of DMF. This is a common and highly effective solvent for peptide synthesis.
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[3]The L-enantiomer is reported to be soluble in DMSO. Due to their structural similarity, the D-enantiomer is expected to have comparable high solubility. DMSO is a strong solvent capable of dissolving many protected amino acids.
AcetoneC₃H₆OSoluble[3]The L-enantiomer is reported to be soluble in acetone.
Chlorinated Dichloromethane (DCM)CH₂Cl₂Soluble[3]The L-enantiomer is reported to be soluble in DCM. This is a widely used solvent in peptide synthesis for dissolving protected amino acids and washing resins.
ChloroformCHCl₃Soluble[3]The L-enantiomer is reported to be soluble in chloroform.
Ester Ethyl AcetateC₄H₈O₂Soluble[3]The L-enantiomer is reported to be soluble in ethyl acetate.
Polar Protic WaterH₂OSparingly Soluble to InsolubleProtected amino acids, including this compound, generally exhibit poor solubility in aqueous solutions at neutral pH due to the hydrophobic nature of the Boc and Trityl protecting groups.[4]
EthanolC₂H₅OHSparingly SolubleThe presence of both polar (hydroxyl) and nonpolar (ethyl) regions may allow for limited dissolution.
MethanolCH₃OHSparingly SolubleSimilar to ethanol, some limited solubility is expected.
Nonpolar HexaneC₆H₁₄InsolubleThe high polarity of the carboxylic acid and the carbamate (B1207046) group, along with the potential for hydrogen bonding, makes it insoluble in nonpolar solvents.
TolueneC₇H₈InsolubleSimilar to hexane, the significant polarity mismatch prevents dissolution.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent. The shake-flask method is a widely accepted technique for this purpose.

1. Materials and Equipment:

  • This compound

  • Selected solvent(s) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume of the selected solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker within a constant temperature environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. Visual inspection should confirm the continuous presence of undissolved solid.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vial at a moderate speed to pellet the remaining solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

    • Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

3. Data Reporting:

  • The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility testing process.

Solubility_Testing_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Select Solvent weigh Weigh excess this compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify using calibration curve hplc->quantify end End: Report Solubility (mg/mL) quantify->end

Caption: Workflow for Determining Equilibrium Solubility.

Logical_Relationship compound This compound - Hydrophobic Protecting Groups (Boc, Trityl) - Polar Carboxylic Acid solvent_class Solvent Classes Polar Aprotic Polar Protic Nonpolar solubility_outcome Solubility Outcome High Moderate/Sparingly Low/Insoluble solvent_class:polar_aprotic->solubility_outcome:high 'Like dissolves like' (Dipole-Dipole Interactions) solvent_class:polar_protic->solubility_outcome:moderate Mismatch in polarity, but some H-bonding possible solvent_class:nonpolar->solubility_outcome:low Significant polarity mismatch

Caption: Principle of "Like Dissolves Like" for this compound.

References

A Technical Guide to the Stability and Storage of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and reproducibility in drug development workflows.

Core Stability Profile

This compound is a crystalline powder, typically white to off-white in appearance. Its stability is primarily influenced by its susceptibility to acid-catalyzed cleavage of the S-trityl protecting group and the potential for oxidation of the cysteine thiol group. The bulky trityl group offers significant steric protection to the thiol, but this protection is readily reversible under acidic conditions, a feature exploited in peptide synthesis for its removal.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The compound should be stored as a solid powder in a cool, dry, and well-ventilated area, protected from light and moisture. Below is a summary of recommended storage conditions from various suppliers.

ParameterRecommended ConditionNotes
Temperature 15-25°C or 0-8°C[1]Storing at refrigerated temperatures (0-8°C) may offer enhanced long-term stability. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)While not always explicitly stated, storage under an inert gas can minimize oxidation of the thiol group, especially for long-term storage.
Container Tightly sealed, original containerPrevents exposure to moisture and atmospheric oxygen. Check containers regularly for leaks.[2]
Incompatibilities Strong oxidizing agents, strong acidsAvoid storage near these materials to prevent degradation.

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the S-trityl bond. This reaction is highly favorable in the presence of acids like trifluoroacetic acid (TFA), which is commonly used in the deprotection steps of peptide synthesis.[3] The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation. A secondary degradation concern is the oxidation of the free thiol group, should the trityl group be prematurely cleaved, which can lead to the formation of disulfide-bridged dimers.

G This compound This compound Boc-D-Cys-OH Boc-D-Cys-OH This compound->Boc-D-Cys-OH  H+ (e.g., TFA) Trityl Cation Trityl Cation This compound->Trityl Cation  H+ (e.g., TFA) Disulfide Dimer Disulfide Dimer Boc-D-Cys-OH->Disulfide Dimer  Oxidation

Primary degradation pathway of this compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a representative method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, exposure to light, acidic/basic pH).

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL. This is the stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Sample Preparation for Stability Study:

    • Prepare several vials of this compound solution at a known concentration (e.g., 0.5 mg/mL) in the desired solvent system.

    • Expose the vials to the stress conditions to be tested (e.g., 40°C, ambient light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any degradation products. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-27 min: 90% B

      • 27-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Using the calibration curve, determine the concentration of this compound remaining in each sample.

    • Calculate the percentage of degradation over time for each stress condition.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Standard_Prep Prepare Standard Solutions (Calibration Curve) HPLC HPLC Analysis (C18 Column, UV 220nm) Standard_Prep->HPLC Sample_Prep Prepare Stability Samples (Known Concentration) Stress Expose Samples to Stress Conditions (Temp, Light, etc.) Sample_Prep->Stress Sampling Sample at Time Points (0, 24, 48h...) Stress->Sampling Sampling->HPLC Data Data Processing (Peak Area, Concentration) HPLC->Data

Workflow for HPLC-based stability testing of this compound.

Conclusion

The stability of this compound is robust under recommended storage conditions, primarily as a solid in a cool, dry, and dark environment. The principal route of degradation is through acid-catalyzed deprotection of the S-trityl group. For researchers and professionals in drug development, adherence to proper storage and handling protocols is essential to ensure the quality and reactivity of this key peptide synthesis reagent. The provided HPLC method offers a reliable framework for conducting stability studies to validate storage conditions and shelf-life for specific applications.

References

Synthesis and Preparation of Boc-D-Cys(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in modern peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow to aid researchers in the successful preparation of this essential reagent.

Introduction

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino functionality, while the bulky trityl (Trt) group safeguards the thiol side chain of the D-cysteine residue. The use of the D-enantiomer is crucial for the synthesis of peptides with modified biological activity and stability, as it can confer resistance to enzymatic degradation. The orthogonality of the Boc and Trt protecting groups allows for their selective removal under different acidic conditions, a key advantage in the strategic assembly of complex peptide sequences.

This guide details a common and effective two-step synthetic approach, commencing with the S-tritylation of D-cysteine followed by the N-Boc protection of the resulting S-trityl-D-cysteine.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the thiol group of D-cysteine with a trityl group. The second step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway D-Cysteine D-Cysteine S-Trityl-D-Cysteine S-Trityl-D-Cysteine D-Cysteine->S-Trityl-D-Cysteine  Trityl Chloride or  Triphenylmethanol (B194598),  Acid Catalyst This compound This compound S-Trityl-D-Cysteine->this compound  Di-tert-butyl dicarbonate (B1257347)  ((Boc)2O), Base

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of S-Trityl-D-cysteine

This procedure outlines the protection of the thiol group of D-cysteine using triphenylmethanol in the presence of an acid catalyst.

Materials:

  • D-cysteine hydrochloride

  • Triphenylmethanol (Trityl alcohol)

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • 4 N Sodium hydroxide (B78521) (NaOH) solution

  • 10% Sodium acetate (B1210297) solution

Procedure:

  • In a round-bottom flask, dissolve D-cysteine hydrochloride (1.0 eq) in trifluoroacetic acid.

  • To the stirred solution, add triphenylmethanol (1.0 eq).

  • Continue stirring at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add anhydrous diethyl ether to precipitate the product.

  • Adjust the pH of the suspension to 4-5 by the dropwise addition of 4 N NaOH solution with vigorous stirring.

  • Add 10% aqueous sodium acetate solution to stabilize the pH at 5-6 and continue stirring for 1 hour.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water and then with anhydrous diethyl ether.

  • Dry the product under vacuum to yield S-trityl-D-cysteine as a white powder.

Step 2: Synthesis of N-Boc-S-trityl-D-cysteine (this compound)

This protocol describes the N-terminal protection of S-trityl-D-cysteine using di-tert-butyl dicarbonate.

Materials:

  • S-trityl-D-cysteine

  • Dioxane

  • Water

  • Triethylamine (B128534) (TEA) or Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • 5% Citric acid solution or dilute hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Suspend S-trityl-D-cysteine (1.0 eq) in a mixture of dioxane and water.

  • Add triethylamine (1.1 eq) or an equivalent amount of NaOH to the suspension to achieve dissolution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 5% citric acid solution or dilute HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by crystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexane (B92381) or petroleum ether) until turbidity is observed.

  • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.

Data Presentation

The following tables summarize the key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₇H₂₉NO₄S
Molecular Weight 463.59 g/mol [1]
Appearance White to off-white or slight yellow powder[1]
Melting Point 143-146 °C[2]
Solubility Soluble in DMF, chloroform, dichloromethane, ethyl acetate

Table 2: Analytical and Characterization Data

AnalysisSpecification
Purity (TLC) ≥98%[1]
Optical Rotation [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol)[1]
Identity (IR) Conforms to structure[1]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start s_tritylation S-Tritylation of D-Cysteine start->s_tritylation n_boc_protection N-Boc Protection s_tritylation->n_boc_protection extraction Aqueous Work-up & Extraction n_boc_protection->extraction crystallization Crystallization extraction->crystallization characterization Characterization (TLC, NMR, IR, MP, OR) crystallization->characterization final_product Final Product: This compound characterization->final_product

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of this compound via a two-step protection strategy is a reliable and scalable method for producing this essential building block for peptide chemistry. Careful execution of the experimental protocols and purification procedures outlined in this guide will enable researchers to obtain high-purity material suitable for demanding applications in drug discovery and development. The provided data and visualizations serve as a valuable resource for understanding and implementing the synthesis of this important compound.

References

The Trityl (Trt) Protecting Group for Cysteine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic protection and deprotection of cysteine's reactive thiol side chain is a cornerstone of modern peptide synthesis and protein chemistry. The choice of a suitable protecting group is critical to prevent unwanted side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often crucial for the structure and function of peptides and proteins.[1][2] Among the arsenal (B13267) of available thiol-protecting groups, the triphenylmethyl (Trityl, Trt) group stands out for its widespread use, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This technical guide provides an in-depth overview of the function, application, and experimental considerations of the Trityl protecting group for cysteine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Function and Properties of the Trityl Group

The Trityl group is a bulky and acid-labile protecting group that forms a thioether linkage with the sulfur atom of the cysteine side chain.[5] Its primary function is to mask the highly nucleophilic thiol group during the iterative steps of peptide synthesis.[3] The key characteristics that make the Trityl group a popular choice include:

  • Stability: The S-Trityl linkage is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain (e.g., 20% piperidine (B6355638) in DMF).[3]

  • Acid Lability: The Trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support resin.[3][6] This allows for the simultaneous deprotection of the cysteine residue and cleavage from the resin.[7]

  • Orthogonality: The Trityl group is a key component in orthogonal protection strategies, where multiple cysteine residues in a peptide sequence are protected with groups that can be selectively removed under different conditions. This enables the controlled, regioselective formation of multiple disulfide bonds.[1][8] For instance, the Trityl group can be used in combination with the more acid-labile 4-methoxytrityl (Mmt) group or the acetamidomethyl (Acm) group, which is removed by treatment with iodine or mercury(II) acetate.[6][9]

Quantitative Data Summary

The efficiency of coupling and deprotection steps is paramount in peptide synthesis. The following tables summarize key quantitative data related to the use of Trityl-protected cysteine.

ParameterValue/ConditionReference
Coupling of Fmoc-Cys(Trt)-OH
Equivalents of Amino Acid3-5[3]
Equivalents of Coupling Agent (e.g., HBTU)3-5[3]
Equivalents of Base (e.g., DIPEA)6-10[3]
Coupling Time1-2 hours[3]
Deprotection of Trityl Group (Cleavage from Resin)
Primary ReagentTrifluoroacetic Acid (TFA)[3][7]
Typical TFA Concentration90-95%[6]
ScavengersTriisopropylsilane (B1312306) (TIS), Water, Phenol, Thioanisole, EDT[3][10]
Typical Cleavage Cocktail (Reagent K)TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[3]
Cleavage Time2-3 hours[3]
Protecting GroupTypical Cleavage ConditionsRelative Acid LabilityOrthogonal To
Trityl (Trt) 90-95% TFAModerateAcm, tBu
4-Methoxytrityl (Mmt) 1-2% TFA in DCMHighTrt, Dpm, Acm
Acetamidomethyl (Acm) Iodine, Mercury(II) AcetateStable to TFATrt, Mmt, tBu
tert-Butyl (tBu) HF, TFMSAVery Low (Stable to TFA)Trt, Mmt, Acm
Diphenylmethyl (Dpm) 60-90% TFALowMmt

Experimental Protocols

Detailed methodologies for the key steps involving Trityl-protected cysteine in Fmoc-based SPPS are provided below.

1. Coupling of Fmoc-Cys(Trt)-OH

This protocol describes a standard manual SPPS workflow for the incorporation of a Trityl-protected cysteine residue into a growing peptide chain on a solid support resin.

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (diisopropylethylamine, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).

  • Continuation: Proceed with the next Fmoc-amino acid coupling cycle.

2. Cleavage of the Peptide and Deprotection of the Trityl Group

This protocol outlines the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trityl protecting group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A commonly used cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). The scavengers (water, phenol, thioanisole, EDT) are essential to trap the stable trityl cation that is generated, preventing it from re-alkylating other nucleophilic residues like tryptophan or the deprotected cysteine thiol.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and other small molecules.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations of Key Processes

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Attach 1st AA AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA2_AA1_Resin Fmoc-AA2-AA1-Resin AA_Resin->Fmoc_AA2_AA1_Resin Couple Next AA (e.g., Fmoc-Cys(Trt)-OH) Elongation ... Fmoc_AA2_AA1_Resin->Elongation Repeat Cycles Final_Peptide Final Peptide-Resin Elongation->Final_Peptide Cleaved_Peptide Cleaved Peptide Final_Peptide->Cleaved_Peptide Cleavage & Deprotection (TFA Cocktail)

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Acid-Catalyzed Cleavage of the S-Trityl Group

Trityl_Cleavage cluster_reactants Reactants cluster_products Products Cys_Trt Cys(Trt)-Peptide Cys_SH Cys(SH)-Peptide Cys_Trt->Cys_SH Deprotection Trityl_Cation Trityl Cation (Trt+) Cys_Trt->Trityl_Cation Release TFA TFA (H+) Trapped_Trityl Trapped Trityl (e.g., Trt-H) Trityl_Cation->Trapped_Trityl Quenching Scavenger Scavenger (e.g., TIS)

Caption: The mechanism of acid-catalyzed cleavage of the S-Trityl group.

Orthogonal Disulfide Bond Formation Strategy

Orthogonal_Disulfide_Formation Peptide_Protected Peptide Cys(Trt)...Cys(Acm) Cys(Trt)...Cys(Acm) Peptide_Trt_Deprotected Peptide Cys(SH)...Cys(Acm) Cys(SH)...Cys(Acm) Peptide_Protected->Peptide_Trt_Deprotected 1. Mild Acid (TFA) Peptide_First_Disulfide Peptide Cys-S-S-Cys...Cys(Acm)          Cys(Acm) Peptide_Trt_Deprotected->Peptide_First_Disulfide 2. Oxidation Peptide_Acm_Deprotected Peptide Cys-S-S-Cys...Cys(SH)          Cys(SH) Peptide_First_Disulfide->Peptide_Acm_Deprotected 3. Iodine Peptide_Final Final Peptide with Two Disulfide Bonds Peptide_Acm_Deprotected->Peptide_Final 4. Oxidation

References

Role of Boc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex chains. This methodology hinges on the use of a solid support (resin) and a strategic application of temporary and permanent protecting groups to ensure sequence fidelity. Among the foundational strategies developed, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino (Nα) terminus was paramount.

This technical guide provides a comprehensive overview of the Boc protecting group's role in SPPS. It details the core chemical principles, workflows, experimental protocols, and critical considerations for researchers employing this robust, albeit classic, synthesis strategy. While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc-SPPS remains indispensable for synthesizing certain "difficult" or aggregation-prone peptides and serves as a cornerstone of peptide chemistry.[1]

The Boc/Bzl Protecting Group Strategy

The Boc-SPPS strategy is based on a principle of graduated acid lability. It employs the acid-sensitive Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) protecting groups for the "permanent" protection of reactive amino acid side chains.[2][3] This creates a quasi-orthogonal system where the Nα-Boc group can be selectively removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the resin linkage remain intact until the final, harsh acidolytic cleavage step.[2][4]

  • Temporary Nα-Protection: The Boc group is cleaved by ~25-55% TFA in a non-polar solvent like dichloromethane (B109758) (DCM).

  • Permanent Side-Chain Protection: Benzyl-based ethers, esters, and other groups are used, which are stable to repeated TFA treatments but are cleaved by a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[3]

This differential stability is the cornerstone of the entire synthetic process, allowing for the stepwise elongation of the peptide chain.

The Boc-SPPS Workflow Cycle

The synthesis of a peptide using Boc chemistry follows a precise, cyclical process performed on a solid support resin (e.g., Merrifield, PAM, or MBHA resin).[5] Each cycle adds one amino acid to the growing peptide chain and consists of four primary steps: deprotection, neutralization, coupling, and washing.

cluster_cycle Boc-SPPS Cycle cluster_reagents Reagents & Conditions DEPROTECTION 1. Deprotection (Remove Boc Group) NEUTRALIZATION 2. Neutralization (Free N-terminus) DEPROTECTION->NEUTRALIZATION  TFA Salt COUPLING 3. Coupling (Add next Boc-AA) NEUTRALIZATION->COUPLING  Free Amine WASH 4. Wash (Remove excess reagents) COUPLING->WASH  Elongated Peptide WASH->DEPROTECTION  Repeat for next cycle END Final Peptide: Cleavage from Resin (HF) WASH->END After final cycle TFA ~50% TFA in DCM DIEA ~5-10% DIEA in DCM/DMF COUPLING_REAGENT Boc-AA + Activator (e.g., DCC/HOBt) SOLVENT DCM, DMF, IPA START Start: Resin-AA(1)-Boc START->DEPROTECTION

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Chemical Mechanisms and Key Reactions

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation. This cation is a reactive electrophile that must be quenched by "scavengers" if nucleophilic amino acid side chains (like Trp, Met, or Cys) are present.[6]

BocAmine R-NH-Boc Protonated R-NH-Boc(H+) BocAmine->Protonated  Protonation CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid  Loss of tBu+ AmineSalt R-NH3+ (Amine Salt) CarbamicAcid->AmineSalt  Decarboxylation TFA H+ (from TFA) tBu tert-butyl cation + CO2

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Reaction Conditions and Protecting Group Stability

Quantitative data is essential for optimizing synthesis protocols. The following tables summarize key parameters in Boc-SPPS.

Table 1: Common Conditions for Nα-Boc Deprotection

This table outlines various concentrations of TFA used for Boc removal and their typical application times. The choice often balances speed with the potential for side-chain degradation over many cycles.

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%~2 hoursRoom TempA common, milder condition suitable for sensitive sequences.[7]
50%15-30 minutesRoom TempStandard condition offering a balance of speed and efficiency.[5][8]
55%30 minutesRoom TempFound to yield higher purity peptides compared to 100% TFA due to better resin swelling.
100% (Neat TFA)5-15 minutesRoom TempVery rapid but can lead to incomplete deprotection in some cases due to poor resin swelling.[7]
Table 2: Stability of Common Side-Chain Protecting Groups in Boc-SPPS

The success of Boc-SPPS relies on the stability of side-chain protecting groups to the repetitive TFA treatments used for Nα-Boc removal. Benzyl-based protecting groups are designed to be significantly more stable to TFA than the Boc group, requiring the much stronger acid HF for efficient cleavage.

Amino AcidSide-Chain Protecting GroupChemical NameStability to 50% TFA/DCMCleavage Reagent
ArgTosTosylHighHF
Asp / GluBzlBenzyl esterHigh (minor loss possible)HF
CysMeb4-methylbenzylHighHF
HisDnp2,4-dinitrophenylHigh (Removed orthogonally)Thiophenol
LysClZ2-chlorobenzyloxycarbonylHighHF
Ser / ThrBzlBenzyl etherHighHF
TyrBrZ2-bromobenzyloxycarbonylHighHF

Note: "High" stability indicates that the protecting group is largely retained through multiple deprotection cycles, though minor, cumulative loss can occur over the course of a long synthesis.[5][8]

Table 3: Common Scavenger Cocktails for Final HF Cleavage

During the final cleavage with anhydrous HF, reactive carbocations are generated from the side-chain protecting groups. Scavengers are nucleophilic compounds added to the cleavage mixture to trap these cations and prevent side reactions with sensitive residues like Trp, Met, Tyr, and Cys.[9]

Scavenger Cocktail Composition (v/v)Target Residues / Use Case
HF:Anisole (9:1) Standard cocktail for peptides without highly sensitive residues.[10]
HF:p-Cresol (B1678582) (9:1) Recommended for peptides with multiple Asp or Glu residues to prevent side reactions.[10]
HF:DMS:p-Cresol (25:65:10) "Low-HF" condition for the first step of a two-step cleavage to minimize side reactions with Trp, Met, Cys.[9]
HF:Anisole:DMS:p-Thiocresol (10:1:1:0.2) For peptides containing Cysteine to protect the free thiol.

DMS = Dimethyl Sulfide

Experimental Protocols

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition for a synthesis performed on 1.0 g of resin.

  • Resin Preparation:

    • Swell 1.0 g of Boc-peptide-resin in DCM (10-15 mL) for 30 minutes in a fritted reaction vessel.

    • Drain the solvent.

  • Step 1: Boc Deprotection

    • Add 10 mL of 50% TFA in DCM to the resin.

    • Agitate (e.g., with nitrogen bubbling or a shaker) for 2 minutes. Drain.

    • Add a fresh 10 mL of 50% TFA in DCM.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL), Isopropanol (IPA) (1 x 15 mL), and DCM (3 x 15 mL).

  • Step 2: Neutralization

    • Add 10 mL of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (5 x 15 mL) to remove all traces of base.

  • Step 3: Coupling (DCC/HOBt Method)

    • In a separate flask, dissolve the incoming Boc-amino acid (3 equivalents based on resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the solution to the neutralized resin.

    • Add DCC (3 equivalents, dissolved in DCM) to the resin slurry.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test (see Protocol 6.2).

  • Step 4: Washing

    • Drain the coupling solution.

    • Wash the resin thoroughly with DCM (3 x 15 mL), IPA (1 x 15 mL), and DCM (3 x 15 mL).

    • The resin is now ready for the next deprotection cycle.

Protocol for the Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines, used to confirm the completion of a coupling reaction.[7]

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001M aqueous KCN diluted to 100 mL with pyridine.

  • Test Procedure:

    • Place a small sample of resin beads (10-15 beads) into a small glass test tube.

    • Add 2-3 drops of each Reagent (A, B, and C).

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result. Indicates a large amount of unreacted free amine. Coupling is incomplete.

    • Colorless/Yellow Beads and Solution: Negative result. Indicates the absence of free primary amines. Coupling is complete.

Protocol for Final Cleavage from Resin (Standard HF Method)

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and reacts with glass. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Preparation:

    • Ensure the N-terminal Boc group has been removed from the peptide-resin as a final synthesis step.

    • Thoroughly dry the peptide-resin (1.0 g) under high vacuum.

    • Place the dried resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.

    • Add the appropriate scavenger cocktail (e.g., 1.0 mL p-cresol for standard cleavage).[11]

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • HF Distillation:

    • Carefully distill anhydrous HF (approx. 9.0 mL) into the cooled reaction vessel.

  • Cleavage Reaction:

    • Stir the mixture at 0°C for 1-2 hours. For sequences containing Arg(Tos), the reaction may require a longer duration.[12]

  • HF Evaporation:

    • After the reaction is complete, remove the HF by evaporation under a vacuum, trapping it appropriately.

  • Peptide Precipitation and Isolation:

    • Wash the remaining resin and crude peptide mixture with cold diethyl ether to remove scavengers and organic byproducts.

    • Filter the mixture to collect the solid peptide.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification by HPLC.[11]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group was instrumental in the development of solid-phase peptide synthesis. The Boc/Bzl strategy, based on graduated acid lability, provides a robust and powerful method for assembling peptides. While often supplanted by the milder Fmoc-based chemistry, the Boc strategy remains a critical tool in the peptide chemist's arsenal, particularly for the synthesis of long, complex, or aggregation-prone sequences where the repetitive acidic deprotection conditions can improve solvation and coupling efficiencies.[13] A thorough understanding of its principles, reaction conditions, and associated protocols is essential for any researcher or drug development professional in the field of peptide science.

References

The Chiral Conundrum: An In-Depth Technical Guide to the Stereochemistry of D-cysteine versus L-cysteine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the chirality of constituent amino acids plays a pivotal role in defining their structure, function, and metabolic fate. While L-amino acids form the canonical building blocks of naturally occurring proteins and peptides, the strategic incorporation of their D-enantiomers has emerged as a powerful tool to modulate peptide properties. This technical guide delves into the core of this chiral engineering, focusing specifically on the stereochemistry of D-cysteine versus L-cysteine in peptides. We will explore the profound impact of this single stereocenter on peptide stability, biological activity, and its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Stereochemical Dichotomy: L-Cysteine vs. D-Cysteine

L-cysteine and D-cysteine are enantiomers, non-superimposable mirror images of each other. This difference in the spatial arrangement of the thiol (-SH), amino (-NH2), and carboxyl (-COOH) groups around the α-carbon has significant implications for how a peptide containing these residues interacts with the chiral environment of a biological system, which is predominantly composed of L-amino acids and enzymes stereospecific for L-substrates.

Impact on Peptide Properties: A Quantitative Perspective

The substitution of L-cysteine with D-cysteine can dramatically alter the physicochemical and biological properties of a peptide. The most profound effect is the enhancement of proteolytic stability.

Enhanced Proteolytic Stability

Peptides composed of L-amino acids are readily degraded by proteases, limiting their therapeutic potential. The introduction of D-cysteine renders the peptide bond adjacent to it resistant to cleavage by these enzymes.[1] This increased stability translates to a longer plasma half-life and improved bioavailability.

Table 1: Comparative Proteolytic Stability of L-cysteine vs. D-cysteine Containing Peptides

Peptide SequenceProteaseIncubation Time (h)% Degradation (L-Cys Peptide)% Degradation (D-Cys Peptide)Reference
Ac-Arg-Ala-Cys-Ala-Asn-NH2Trypsin4~90%<10%Hypothetical Data based on[1]
Gly-Phe-Cys-Phe-GlyChymotrypsin2>80%~5%Hypothetical Data based on
Leu-Ala-Cys-Trp-LysPronase6~95%<15%Hypothetical Data based on general knowledge

Note: The data in this table is illustrative and synthesized from general findings in the literature. Actual degradation rates are sequence and protease dependent.

Modulation of Binding Affinity

The stereochemistry of cysteine can also influence the binding affinity of a peptide to its target receptor. While a D-amino acid substitution can sometimes decrease binding affinity due to altered side-chain presentation, in other cases, it can lead to an equal or even improved fit within the binding pocket.

Table 2: Comparative Binding Affinities of L-cysteine vs. D-cysteine Containing Peptides

Peptide/MoleculeTargetMethodKd (L-Cys)Kd (D-Cys)Reference
CysteineFliY (Cysteine/cystine ABC transporter)ITC14.4 ± 2.4 µM10 ± 3.4 µM[2]
Stapled p53-MDM2 inhibitorMDM2Not SpecifiedVaries with analogueVaries with analogue[3]
Gold Nanoparticles/Rhodamine BCysteineFluorescence Spectroscopy-LOD: 4.2 nM[4]

Note: The binding affinity is highly dependent on the specific peptide sequence and the target molecule.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Cysteine Containing Peptides

The synthesis of peptides containing D-cysteine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]

Materials:

  • Fmoc-D-Cys(Trt)-OH (or other suitably protected D-cysteine derivative)

  • Rink Amide or Wang resin

  • Fmoc-protected L-amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the chosen coupling reagents and DIPEA in DMF for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF (5x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the deprotection step.

  • Subsequent Amino Acid Coupling: Repeat steps 3-6 for each subsequent amino acid, including Fmoc-D-Cys(Trt)-OH, in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (steps 4-5).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

Analysis by Mass Spectrometry (MS):

  • Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.

Proteolytic Stability Assay

Materials:

  • Purified L-cysteine and D-cysteine containing peptides

  • Protease of interest (e.g., trypsin, chymotrypsin, pronase) in an appropriate buffer

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of the L- and D-cysteine peptides in the reaction buffer.

  • Reaction Setup: In separate tubes, incubate a known concentration of each peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each peptide.

D-Cysteine in Signaling Pathways: A Case Study of GPCR Modulation

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides that act as ligands for GPCRs are of significant therapeutic interest. The introduction of D-cysteine can impact the peptide's conformation and its interaction with the GPCR binding pocket, potentially altering downstream signaling.[7][8]

Consider a hypothetical peptide agonist for a GPCR involved in a signaling cascade. The L-cysteine version of the peptide binds to the receptor, leading to G-protein activation, adenylyl cyclase (AC) activation, and subsequent production of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).

The D-cysteine analogue, due to its altered stereochemistry, might exhibit a different binding mode. This could lead to a biased signaling outcome, for instance, by favoring the recruitment of β-arrestin over G-protein activation. This has profound implications for drug design, as it allows for the fine-tuning of cellular responses.

Below is a Graphviz diagram illustrating this hypothetical signaling pathway and the potential divergent effects of L- vs. D-cysteine containing peptides.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Cys_Peptide L-Cysteine Peptide Agonist GPCR GPCR L-Cys_Peptide->GPCR Binds and Activates D-Cys_Peptide D-Cysteine Peptide Analogue D-Cys_Peptide->GPCR Binds and Modulates G_Protein G Protein (αβγ) GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_G Cellular Response (G-Protein Pathway) PKA->Cellular_Response_G Phosphorylates Substrates Cellular_Response_Arrestin Cellular Response (β-Arrestin Pathway) Beta_Arrestin->Cellular_Response_Arrestin Initiates Signaling

Hypothetical GPCR signaling pathway modulated by L- and D-cysteine peptides.

Conclusion

The stereochemistry of cysteine residues in peptides is a critical determinant of their biological properties. The substitution of the natural L-cysteine with its D-enantiomer offers a powerful strategy to enhance proteolytic stability, a key hurdle in the development of peptide-based drugs. Furthermore, this chiral modification can modulate binding affinity and even introduce biased signaling at receptors like GPCRs. The ability to synthesize and analyze these modified peptides with precision, as outlined in the provided protocols, empowers researchers to rationally design next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. This in-depth understanding of cysteine stereochemistry is therefore indispensable for professionals in the fields of peptide chemistry, pharmacology, and drug development.

References

A Technical Guide to Boc-D-Cys(Trt)-OH for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block for the synthesis of peptides containing D-cysteine residues. This document outlines the commercial availability and specifications of this reagent, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Commercial Availability and Specifications

This compound is readily available from a multitude of commercial suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis. Below is a comparative summary of the specifications from various vendors.

SupplierPurity/AssayOptical Rotation (c=1 in EtOH)AppearanceCAS NumberMolecular Weight
Sigma-Aldrich (Novabiochem®) ≥98% (TLC)-29.0 to -24.0° (25°C)White to slight yellow to beige powder87494-13-1463.59
MedChemExpress ---------87494-13-1463.59
SciSupplies 95.0%[1]------------
Alfa Chemistry ≥98% (TLC)[2]---Powder[2]87494-13-1[2]463.59[2]
Chengdu AoFei Biological 98% (HPLC)[3]---White Powder[3]87494-13-1[3]463.6[3]
Watanabe Chemical ---------87494-13-1[4]463.60[4]
Bachem ---------87494-13-1463.6[5]

Experimental Protocols

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS). The trityl (Trt) group provides robust protection for the cysteine thiol side chain, which is readily cleaved under acidic conditions during the final peptide cleavage from the resin.

General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS.

Boc_SPPS_Workflow General Workflow for Boc-SPPS Start Start with Amino-Functionalized Resin Coupling Couple Boc-Amino Acid (e.g., this compound) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, IPA) Deprotection->Wash2 Neutralization Neutralization (DIEA in DCM/DMF) Wash2->Neutralization Wash3 Wash (DMF) Neutralization->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Elongate Peptide Chain FinalCleavage Final Cleavage and Side-Chain Deprotection (e.g., HF or TFMSA) Wash3->FinalCleavage After Final Amino Acid Cycle->Coupling Precipitation Precipitate Peptide (Cold Diethyl Ether) FinalCleavage->Precipitation End Purify and Characterize Peptide Precipitation->End HDAC_Inhibitor_Pathway Mechanism of Action of HDAC Inhibitors HDACi HDAC Inhibitor (e.g., Spiruchostatin A) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Transcription Factors) HDAC->NonHistone Deacetylates AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones Deacetylation Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Increased Transcription of Tumor Suppressor Genes (e.g., p21, p53) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis AcetylatedNonHistone Acetylated Non-Histone Proteins NonHistone->AcetylatedNonHistone Acetylation (HATs) AcetylatedNonHistone->NonHistone Deacetylation ProteinStability Altered Protein Stability and Function AcetylatedNonHistone->ProteinStability ProteinStability->CellCycleArrest ProteinStability->Apoptosis

References

An In-depth Technical Guide to Boc-D-Cys(Trt)-OH (CAS: 87494-13-1) for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly known as Boc-D-Cys(Trt)-OH. This essential building block is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-cysteine residues into peptide chains. This document will delve into its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development, presenting data in a clear and accessible format for laboratory use.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the sulfhydryl group of the side chain is protected by a trityl (Trt) group.[1][2] This dual protection strategy is fundamental to its utility in Boc SPPS, allowing for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReferences
CAS Number 87494-13-1[3]
Molecular Formula C₂₇H₂₉NO₄S[3]
Molecular Weight 463.59 g/mol [3]
Appearance White to off-white or slight yellow to beige powder[4]
Purity ≥97% (typically ≥98% by TLC)[5]
Optical Rotation [α]20/D +27.5° (c=1 in ethanol)[5]
Melting Point 143-146 °C[5]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][6]
Storage Conditions 2-8°C, sealed in a dry, dark place[7]

Role in Peptide Synthesis and Drug Development

This compound is a crucial reagent for the synthesis of peptides containing D-cysteine. The D-configuration is often incorporated into peptide-based drug candidates to increase their proteolytic stability and, in some cases, to enhance their biological activity. The trityl protecting group on the sulfur atom is acid-labile and is typically removed during the final cleavage of the peptide from the resin, yielding a free sulfhydryl group. This free cysteine residue can be used for various purposes, including the formation of disulfide bridges, which are critical for the structure and function of many biologically active peptides.

This compound has been utilized in the total synthesis of complex natural products with therapeutic potential, such as the potent histone deacetylase (HDAC) inhibitor Spiruchostatin A.[6] HDAC inhibitors are a promising class of anticancer agents, and the ability to synthesize and create analogues of these molecules is vital for drug discovery and development.

Detailed Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS. This protocol can be adapted for automated synthesizers.

3.1. Materials and Reagents

  • This compound

  • Appropriate resin for Boc-SPPS (e.g., Merrifield, PAM, or MBHA resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt, or DIC/HOBt)

  • Piperidine (for Fmoc removal if using an orthogonal strategy for side-chain modification)

  • Scavengers for cleavage (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Cold diethyl ether

3.2. Step-by-Step Procedure

Step 1: Resin Preparation

  • Swell the resin in DCM for 1-2 hours, followed by several washes with DMF.

Step 2: Boc Deprotection

  • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes.

  • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

Step 3: Neutralization

  • Neutralize the protonated amine on the resin by treating it with a 5-10% solution of DIEA in DMF for 2-5 minutes.

  • Wash the resin with DMF (3x) to remove excess base.

Step 4: Amino Acid Coupling (Incorporation of this compound) This step describes coupling using HBTU/HOBt, a common and efficient method.

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF.

  • Add DIEA (4-6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Step 5: Washing

  • Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (2x) to remove any unreacted reagents and byproducts.

Step 6: Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Step 7: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing trityl-protected cysteine is 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to prevent the re-attachment of the trityl group to the cysteine side chain.

  • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the trityl group from D-cysteine.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide, wash with cold diethyl ether, and dry under vacuum.

3.3. Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the Boc-SPPS process and the key chemical transformations involved.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Boc_Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization 1. Coupling Amino Acid Coupling (e.g., this compound + HBTU/HOBt) Neutralization->Coupling 2. Washing_Cycle Washing (DMF, DCM) Coupling->Washing_Cycle 3. Washing_Cycle->Boc_Deprotection 4. Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (TFA/H2O/TIS) Washing_Cycle->Final_Cleavage Resin_Prep Resin Swelling Resin_Prep->Boc_Deprotection Purification Purification & Analysis (RP-HPLC, Mass Spec) Final_Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Diagram cluster_Boc N-terminal Protection cluster_Trt Cysteine Side-Chain Protection Boc_Protected Boc-NH-CHR-CO-Resin Boc_Deprotected H₂N-CHR-CO-Resin Boc_Protected->Boc_Deprotected 50% TFA in DCM Trt_Protected Peptide-Cys(Trt)-Resin Trt_Deprotected Peptide-Cys(SH)-OH Trt_Protected->Trt_Deprotected TFA/H₂O/TIS (Final Cleavage)

Caption: Deprotection schemes for Boc and Trityl groups in SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of D-cysteine-containing peptides. Its robust protection scheme and well-established protocols for its use in Boc-SPPS make it a reliable choice for both academic research and industrial-scale drug development. A thorough understanding of its properties and the nuances of the synthetic procedures is paramount to achieving high yields and purity of the target peptide. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-cysteine residues into peptide sequences. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amine and the trityl (Trt) group for the sulfhydryl side-chain offers a robust strategy for the synthesis of peptides with specific stereochemistry and functionality. The Trt group provides excellent protection for the highly reactive thiol group of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide chain elongation.[1] Its acid lability allows for its removal concurrently with the final cleavage of the peptide from the resin, simplifying the overall synthetic workflow.

These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, including detailed protocols, a comparison of coupling reagents, and strategies to minimize side reactions.

Key Advantages of Trityl Protection for Cysteine

  • Acid Labile: The Trt group is readily cleaved by trifluoroacetic acid (TFA), the same reagent used for the final cleavage of the peptide from many resins used in Boc-SPPS. This simplifies the deprotection strategy.

  • Steric Hindrance: The bulky nature of the trityl group helps to prevent side reactions at the sulfur atom.

  • Compatibility: It is compatible with the standard reagents and conditions used in Boc-SPPS.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound
Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization PotentialKey Considerations
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent. The addition of HOBt is recommended to suppress racemization.[2]
HATU NoneDIPEA, NMM, or CollidineHighLow to moderate[2]Offers fast reaction times and high efficiency. The choice of base can influence the extent of epimerization.[2]
DIC/HOBt HOBtNone/DIPEAGood to HighLow to moderate[2]A classic and cost-effective method. HOBt is crucial for suppressing racemization by forming an active ester.[3][4]
DIC/OxymaPure® OxymaPure®None/DIPEAHighVery Low[2]Often the preferred method for coupling racemization-prone amino acids like cysteine. OxymaPure® is a superior racemization suppressant compared to HOBt in some cases.[2][3]
PyBOP NoneDIPEA or NMMHighLow to moderateA good alternative to aminium/uronium salts, particularly to avoid guanidinylation side reactions.[2]

Note: The quantitative data is collated from studies on N-protected Cysteine derivatives, which serve as a strong indicator of performance for this compound coupling.[2]

Table 2: Racemization Levels for a Cys-Containing Model Tripeptide (H-Gly-Cys-Phe-NH₂)
Coupling Reagent/MethodBaseRacemization (% D-Cys)
TBTU DIEA2.6
TBTU Collidine2.5
DCC HOBt0.6
DIC HOBt0.9

Source: Adapted from studies on a model peptide, highlighting the impact of the coupling reagent and base on racemization.[5]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

SPPS_Workflow Resin Resin Swelling (DCM, then DMF) Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Continue Elongation Cleavage Final Cleavage & Deprotection Washing->Cleavage Final Step Repeat->Boc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Resin Swelling and Preparation
  • Place the desired resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add dichloromethane (B109758) (DCM) to swell the resin for 1-2 hours.

  • Wash the resin thoroughly with dimethylformamide (DMF).

Protocol 2: Boc Deprotection
  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[3]

  • Wash the resin thoroughly with DCM, isopropanol, and then DMF.

Protocol 3: Neutralization
  • Neutralize the resin by treating it with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes.

  • Wash the resin with DMF to remove excess base.

Protocol 4: Coupling of this compound

Method A: Coupling with HBTU/DIEA

  • In a separate vessel, dissolve this compound (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended) in DMF.

  • Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

Method B: Coupling with HATU/DIEA

  • In a separate vessel, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.

  • Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.[3]

  • Monitor the reaction completion with the Kaiser test.[3]

Method C: Coupling with DIC/HOBt

  • In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

  • Add the this compound/HOBt solution to the deprotected and neutralized resin.

  • Add DIC (2-3 equivalents) to the reaction vessel.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitor the reaction completion with the Kaiser test.

Protocol 5: Final Cleavage and Deprotection

The trityl group is labile to TFA and is removed during the final cleavage from the resin. The high stability of the trityl cation requires the use of scavengers to prevent re-attachment to the cysteine thiol and other side reactions.

Cleavage_Pathway Peptide_Resin Peptide-Resin with this compound Cleavage_Step Cleavage & Deprotection Peptide_Resin->Cleavage_Step TFA_Cocktail TFA Cleavage Cocktail (TFA, Scavengers, H2O) TFA_Cocktail->Cleavage_Step Free_Peptide Free Peptide with reduced Cys Cleavage_Step->Free_Peptide Trityl_Cation Trityl Cation Cleavage_Step->Trityl_Cation Scavenged_Cation Scavenged Cation Trityl_Cation->Scavenged_Cation trapped by scavengers

Caption: Cleavage and deprotection of a Cys(Trt)-containing peptide.

Cleavage Cocktail (Reagent K):

A commonly used cleavage cocktail for peptides containing sensitive residues like cysteine is Reagent K.[6]

  • Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the suspension and decant the ether.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Troubleshooting and Optimization

  • Incomplete Deprotection: If incomplete removal of the Trt group is observed, increasing the cleavage time or the concentration of scavengers like triisopropylsilane (B1312306) (TIS) can be beneficial.[7]

  • Racemization: To minimize racemization of the D-cysteine residue, using DIC/OxymaPure® for coupling is highly recommended.[2] Avoiding prolonged pre-activation times and the use of strong, non-nucleophilic bases can also reduce the risk of epimerization.

  • Side Reactions: The use of a scavenger cocktail is crucial to prevent the re-alkylation of the cysteine thiol by the liberated trityl cations.[7] For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K is advised.[6]

References

Standard Protocol for Coupling Boc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of cysteine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. The unique properties of the cysteine side chain, particularly its ability to form disulfide bridges, are essential for the structural integrity and function of these molecules. Boc-D-Cys(Trt)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS) for introducing a D-cysteine residue. The trityl (Trt) protecting group on the sulfhydryl side chain offers robust protection during synthesis and can be readily removed during the final cleavage step.

A primary challenge during the coupling of cysteine derivatives is the high propensity for racemization at the α-carbon, which can be exacerbated by the choice of coupling reagents and reaction conditions.[1] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, potentially impacting its biological activity. Therefore, the selection of an appropriate coupling protocol is paramount to ensure high coupling efficiency and maintain the stereochemical integrity of the cysteine residue.

This document provides a detailed protocol for the coupling of this compound in SPPS, a comparison of common coupling reagents, and strategies to minimize side reactions.

Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the yield, reaction time, and extent of racemization during the incorporation of this compound. While numerous coupling reagents are available, they can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization LevelKey Considerations
DIC/Oxyma OxymaPure®None or mild base (e.g., DIPEA)HighVery Low[2]Often the preferred method for coupling racemization-prone amino acids like cysteine.[2] The absence of a strong organic base is advantageous.[2]
DIC/HOBt HOBtNone or mild base (e.g., DIPEA)Good to HighLow to ModerateA classic and cost-effective method. HOBt is crucial for suppressing racemization.
HATU NoneDIPEA, NMM, or CollidineHighLow to Moderate[2]Offers fast reaction times and high efficiency.[2] The choice of base can influence the extent of epimerization.[2]
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[2]

Note: The quantitative data on racemization is often derived from studies on Fmoc-Cys(Trt)-OH but provides a strong indication of the trends applicable to Boc-protected cysteine.[3] Direct comparative data for the exact coupling of this compound is not always available in a single study.[2]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain. These protocols assume a standard Boc-SPPS workflow.

General Preparatory Steps
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin with the N-terminal amino group deprotected) in dichloromethane (B109758) (DCM) for 30-60 minutes, followed by N,N-dimethylformamide (DMF) for a similar duration.[2][4]

  • Boc Deprotection: If the N-terminus is Boc-protected, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Drain, and then treat with fresh 50% TFA/DCM solution for 20-30 minutes to ensure complete deprotection.[4]

  • Washing: Thoroughly wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x) to remove TFA and by-products.[5]

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).[4][5]

Protocol 1: Coupling with DIC/Oxyma (Recommended for Minimizing Racemization)

This protocol is highly recommended for coupling this compound due to its demonstrated ability to suppress racemization.[2]

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and OxymaPure® (2-4 equivalents) in DMF.[2]

  • Coupling Initiation: Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the activation mixture.[2]

  • Coupling Reaction: Immediately add the activation mixture to the prepared resin. Agitate the reaction vessel at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.[2]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.[5]

Protocol 2: Coupling with HATU (For Faster Coupling)

This protocol is suitable when faster reaction times are required, but careful selection of the base is necessary to minimize epimerization.[2]

  • Activation: In a separate vessel, prepare a solution of this compound (2-4 equivalents), HATU (1.9-3.9 equivalents), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4-8 equivalents) in DMF.[2]

  • Coupling Reaction: Add the activation mixture to the prepared resin and agitate for 1-2 hours at room temperature.[2]

  • Monitoring: Monitor the reaction progress with the Kaiser test.[2]

  • Washing: Upon completion, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).[5]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Swelling 1. Resin Swelling (DCM, then DMF) Deprotection 2. N-terminal Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Wash1 3. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 4. Neutralization (DIPEA in DMF) Wash1->Neutralization Activation 5. Activation of this compound (Coupling Reagent + Additive in DMF) Neutralization->Activation Coupling 6. Coupling to Resin (Agitation at RT) Activation->Coupling Monitoring 7. Monitoring (Kaiser Test) Coupling->Monitoring Wash2 8. Final Washing (DMF, DCM) Monitoring->Wash2 NextStep 9. Proceed to next synthesis cycle or final cleavage Wash2->NextStep

Caption: General workflow for the solid-phase coupling of this compound.

Activation Pathways of Coupling Reagents

G cluster_carbodiimide Carbodiimide (B86325) Pathway (e.g., DIC) cluster_onium Onium Salt Pathway (e.g., HATU) BocCys1 This compound O_acylisourea O-acylisourea (highly reactive intermediate) BocCys1->O_acylisourea + DIC DIC DIC ActiveEster Active Ester (less prone to racemization) O_acylisourea->ActiveEster + Additive Additive Additive (Oxyma or HOBt) PeptideBond1 Peptide Bond ActiveEster->PeptideBond1 + Resin-NH2 ResinNH2_1 Resin-Bound Amine BocCys2 This compound ActivatedEster Activated Ester Intermediate BocCys2->ActivatedEster + HATU/Base HATU HATU + Base PeptideBond2 Peptide Bond ActivatedEster->PeptideBond2 + Resin-NH2 ResinNH2_2 Resin-Bound Amine

Caption: Simplified activation pathways for carbodiimide and onium salt coupling reagents.

Conclusion

The successful incorporation of this compound into a peptide sequence hinges on a carefully selected coupling strategy that balances reaction efficiency with the suppression of racemization. For applications where stereochemical purity is paramount, the use of a carbodiimide-based method with an additive like OxymaPure® (DIC/Oxyma) is highly recommended. This approach minimizes the risk of epimerization by avoiding the use of strong organic bases during the coupling step. For instances where rapid synthesis is a priority, onium salt reagents such as HATU provide an efficient alternative, although careful optimization of the base and reaction conditions is crucial to mitigate racemization. By following the detailed protocols and understanding the principles outlined in this application note, researchers can effectively incorporate this compound into their target peptides with high yield and purity.

References

Application Notes and Protocols for Activation Agents in Boc-D-Cys(Trt)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing activation agents for the coupling of Boc-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to help researchers optimize coupling efficiency while minimizing common side reactions, particularly racemization.

Introduction

The incorporation of D-cysteine residues into peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. The bulky trityl (Trt) protecting group on the cysteine thiol, combined with the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, presents steric challenges and a risk of epimerization during the coupling reaction. The choice of activation agent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the peptide.

This document outlines the performance of common coupling reagents, provides detailed experimental protocols, and offers a visual representation of the workflows involved.

Data Presentation: Comparison of Activation Agents

Table 1: Performance Comparison of Common Coupling Reagents

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATU NoneDIPEA, NMM, or CollidineHighLow to ModerateFast reaction times and high efficiency. The choice of base can significantly influence the extent of epimerization.[1]
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in speed and reducing side reactions.[1]
DIC/Oxyma OxymaNone/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids like cysteine.[1]
DIC/HOBt HOBtNone/DIPEAGood to HighLow to ModerateA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[1]
PyBOP NoneDIPEA or NMMHighLow to ModerateA good alternative to aminium/uronium salts, particularly to avoid guanidinylation side reactions.[1]

Table 2: Comparison of Racemization Levels for a Cys-Containing Model Tripeptide (H-Gly-Cys-Phe-NH₂) with Different Coupling Conditions

Coupling Reagent/MethodBaseRacemization (% D-Cys)
HCTU DBU26.6
HCTU DIEA10.9
HCTU Proton Sponge3.5

Source: Data collated from studies on the coupling of N-protected Cysteine derivatives, which serve as a strong indicator of performance for this compound coupling.[2]

Mandatory Visualization

G cluster_workflow Experimental Workflow Resin Resin-Bound Amino Acid (Free N-terminus) Coupling Coupling Resin->Coupling Boc_AA This compound Activation Activation Boc_AA->Activation Activation_Agent Activation Agent (e.g., HATU, HBTU, DIC) Activation_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Amino Acid Washing Washing Coupling->Washing Result Resin-Bound Dipeptide Washing->Result

General workflow for this compound coupling.

G cluster_pathways Activation Pathways cluster_aminium Aminium/Uronium Salt Pathway cluster_carbodiimide Carbodiimide Pathway Boc_AA This compound (Carboxylic Acid) HATU_HBTU HATU / HBTU Boc_AA->HATU_HBTU DIC DIC Boc_AA->DIC Active_Ester1 OAt/OBt Active Ester HATU_HBTU->Active_Ester1 Base1 Base (DIPEA) Base1->Active_Ester1 Coupling Reaction Coupling Reaction Active_Ester1->Coupling Reaction O_Acylisourea O-Acylisourea Intermediate DIC->O_Acylisourea Additive Additive (HOBt/Oxyma) Active_Ester2 HOBt/Oxyma Active Ester Additive->Active_Ester2 O_Acylisourea->Active_Ester2 Active_Ester2->Coupling Reaction

Activation pathways for different coupling reagents.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound amino acid in a manual solid-phase peptide synthesis (SPPS) workflow. These protocols may need to be adapted for automated synthesizers.

General Resin Preparation Steps (Prior to Coupling)

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes. Wash the resin thoroughly with DCM and DMF.[2]

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes. Wash the resin with DMF.[2]

Protocol 1: Coupling with HATU/DIPEA

This protocol is recommended for rapid and efficient coupling, especially for sterically hindered amino acids.

  • Materials:

    • This compound (2-4 equivalents)

    • HATU (1.9-3.9 equivalents)[1]

    • DIPEA (4-8 equivalents)[1]

    • DMF

  • Procedure:

    • Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF.

    • Activation: Add DIPEA to the activation solution and vortex for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.[3]

    • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[1]

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 2: Coupling with HBTU/DIPEA

A widely used and cost-effective method for routine peptide synthesis.

  • Materials:

    • This compound (2-3 equivalents)

    • HBTU (2-3 equivalents)

    • HOBt (2-3 equivalents, optional but recommended)

    • DIPEA (4-6 equivalents)[2]

    • DMF

  • Procedure:

    • Activation Solution: In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in DMF.[2]

    • Activation: Add DIPEA to the activation solution and vortex for 1-2 minutes.[2]

    • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.[2]

    • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[2]

    • Monitoring: Monitor the reaction completion with the Kaiser test.

    • Washing: Wash the resin as described in Protocol 1.

Protocol 3: Coupling with DIC/HOBt

A classic method known for its effectiveness in suppressing racemization.

  • Materials:

    • This compound (2-3 equivalents)

    • HOBt (2-3 equivalents)

    • DIC (2-3 equivalents)

    • DMF

  • Procedure:

    • Solution Preparation: In a separate vessel, dissolve this compound and HOBt in DMF.

    • Coupling: Add the this compound/HOBt solution to the deprotected and neutralized resin.

    • Initiation: Add DIC to the reaction vessel.[3]

    • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.[3]

    • Monitoring: Monitor the reaction completion with the Kaiser test.

    • Washing: Wash the resin as described in Protocol 1.

Protocol 4: Coupling with DIC/Oxyma

An excellent choice for minimizing racemization, often considered superior to DIC/HOBt.

  • Materials:

    • This compound (2-4 equivalents)

    • Oxyma (2-4 equivalents)[1]

    • DIC (2-4 equivalents)[1]

    • DMF

  • Procedure:

    • Activation Solution: In a separate vessel, dissolve this compound and Oxyma in DMF.

    • Activation: Add DIC to the mixture.

    • Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.

    • Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.[1]

    • Monitoring: Monitor the reaction progress with the Kaiser test.

    • Washing: Wash the resin as described in Protocol 1.

Conclusion and Recommendations

The choice of activation agent for this compound coupling is a critical parameter in peptide synthesis. For applications where minimizing epimerization is the highest priority, DIC/Oxyma is a highly recommended method. For syntheses where speed and high efficiency are paramount, HATU is an excellent alternative, though careful selection of a sterically hindered base is advised to mitigate racemization. HBTU and DIC/HOBt remain reliable and cost-effective options for routine synthesis. Researchers should consider the specific requirements of their peptide sequence and purity needs when selecting the most appropriate coupling protocol.

References

Application Notes and Protocols for Cleavage and Deprotection of Boc-D-Cys(Trt)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthetic peptide from its solid support and the concurrent removal of side-chain protecting groups are critical final steps in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the cleavage and deprotection of peptides containing the Boc-D-Cys(Trt)-OH residue from the resin. The presence of the nucleophilic thiol group in cysteine, protected by a bulky trityl (Trt) group, and the acid-labile Boc protecting group on the N-terminus necessitates carefully optimized cleavage conditions to ensure high yield and purity of the final peptide.

During the trifluoroacetic acid (TFA)-mediated cleavage, the primary challenge is the management of highly reactive carbocations generated from the cleavage of the Boc and Trt protecting groups.[1] These electrophilic species, namely the tert-butyl and trityl cations, can lead to undesirable side reactions if not effectively "scavenged".[1] The most common side reactions include re-attachment of the trityl group to the deprotected cysteine thiol and alkylation of other sensitive amino acid residues within the peptide sequence.[1] Furthermore, the deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds, resulting in dimerization or oligomerization of the peptide.[1]

The selection of an appropriate cleavage cocktail, containing a strong acid and a combination of scavengers, is therefore paramount for a successful cleavage. This document outlines standard and optimized protocols, provides a selection of cleavage cocktails, and offers troubleshooting guidance to address common challenges encountered during this process.

Data Presentation: Cleavage Cocktail Performance

The choice of cleavage cocktail significantly impacts the efficiency of deprotection and the purity of the crude peptide. The following table summarizes the composition and typical performance of commonly used cleavage cocktails for peptides containing Cys(Trt).

Cleavage CocktailComposition (v/v/v)Key Features & ApplicationsPotential Issues
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, non-malodorous cocktail suitable for many sequences. TIS is an effective scavenger for the trityl cation.[1][2]May not be sufficient to prevent oxidation of sensitive residues like methionine. Incomplete deprotection can occur in complex peptides.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues including Cys, Met, Trp, and Tyr.[3][4] EDT helps to keep the cysteine in a reduced state.[5]Highly odorous due to the presence of thioanisole and EDT. Phenol can sometimes be difficult to remove during purification.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to Reagent K, where TIS replaces the thiol-based scavengers.[3] Particularly useful for peptides with trityl-based protecting groups.[3]Does not prevent the oxidation of methionine residues.[3]
TFA/EDT/TIS/H₂O 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂OA good compromise for cysteine-containing peptides, providing a reducing environment (EDT) and efficient trityl cation scavenging (TIS).[5]Still possesses the odor associated with EDT.

Experimental Protocols

The following protocols provide detailed methodologies for the cleavage and deprotection of a peptide containing this compound from a resin support.

Protocol 1: Standard Cleavage using TFA/TIS/H₂O

This protocol is suitable for relatively simple peptides where extensive side-chain protection issues are not anticipated.

1. Resin Preparation:

  • Place the peptidyl-resin (e.g., 100 mg) in a fritted syringe or a suitable reaction vessel.
  • Wash the resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

2. Cleavage Reaction:

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
  • Add the cleavage cocktail to the dried resin.
  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot of the supernatant, precipitating the peptide with cold diethyl ether, and analyzing by HPLC.[1]

3. Peptide Precipitation and Isolation:

  • After the reaction is complete, filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[4]
  • Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[4]
  • To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes.[4]
  • Centrifuge the suspension and carefully decant the ether.
  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.[4]
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Robust Cleavage using Reagent K

This protocol is recommended for complex peptides or sequences containing multiple sensitive amino acids that are prone to side reactions.

1. Resin Preparation:

  • Follow the same resin preparation steps as in Protocol 1.

2. Cleavage Reaction:

  • Prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT.[4]
  • Add the Reagent K cocktail to the resin (approximately 10 mL per gram of resin).[4]
  • Agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation:

  • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

G cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin Peptidyl-Resin Wash_DCM Wash with DCM (3x) Resin->Wash_DCM Dry_Resin Dry Resin (N2 or vacuum) Wash_DCM->Dry_Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) Cocktail->Add_Cocktail Agitate Agitate at RT (2-4h) Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Ether Wash Pellet with Ether (2-3x) Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Analysis Dry_Peptide->Analysis HPLC/MS Analysis

Caption: Workflow for peptide cleavage from resin.

Chemical Deprotection of this compound

G Peptide_Resin Boc-D-Cys(Trt)-Peptide-Resin Protonated_Peptide Protonated Intermediates Peptide_Resin->Protonated_Peptide Protonation TFA TFA (H+) TFA->Protonated_Peptide Scavengers Scavengers (TIS, H2O, EDT) Scavenged_Cations Scavenged Cations (e.g., Trityl-H, tBu-OH) Scavengers->Scavenged_Cations Trapping Trityl_Cation Trityl Cation (Trt+) Protonated_Peptide->Trityl_Cation tButyl_Cation tert-Butyl Cation (tBu+) Protonated_Peptide->tButyl_Cation Deprotected_Peptide H-D-Cys-Peptide-OH (Deprotected Peptide) Protonated_Peptide->Deprotected_Peptide Cleavage Trityl_Cation->Scavenged_Cations tButyl_Cation->Scavenged_Cations

Caption: Acid-mediated deprotection of Boc-Cys(Trt).

References

Application Notes and Protocols: Incorporation of D-Amino Acids into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in peptide-based drug design and development. While proteins and most natural peptides are composed of L-amino acids, the introduction of their D-enantiomers can confer significant advantages, including enhanced stability against enzymatic degradation, modulation of biological activity, and altered conformational properties.[1][2] This document provides detailed application notes and protocols for the successful incorporation of D-amino acids into peptide sequences, primarily focusing on solid-phase peptide synthesis (SPPS).

The presence of D-amino acids in a peptide can dramatically increase its therapeutic potential by overcoming the limitation of a short in-vivo half-life, a common challenge for peptide-based drugs due to their susceptibility to proteases.[1][3] D-amino acid substitution can lead to peptides with improved pharmacokinetic profiles and sustained biological effects.[4][5]

Advantages of Incorporating D-Amino Acids

FeatureBenefitReference
Increased Proteolytic Stability D-amino acid residues are not recognized by most endogenous proteases, leading to a significantly longer half-life in biological systems.[1][3][6]
Modulated Biological Activity Substitution with D-amino acids can alter the peptide's three-dimensional structure, potentially leading to enhanced receptor binding, altered selectivity, or novel biological functions.[4][7]
Improved Bioavailability Increased stability can lead to improved absorption and distribution in the body.[3]
Reduced Immunogenicity Peptides containing D-amino acids may exhibit lower immunogenicity compared to their all-L-amino acid counterparts.[1]

Methods for Incorporating D-Amino Acids

There are two primary methods for incorporating D-amino acids into peptide sequences: chemical synthesis and enzymatic synthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for synthesizing peptides containing D-amino acids.[8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

Workflow for Fmoc-based Solid-Phase Peptide Synthesis of D-Amino Acid Containing Peptides:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Initial Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling (L- or D-amino acid) Fmoc_Deprotection1->Coupling Washing1 Washing Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Fmoc_Deprotection2 Fmoc Deprotection Capping->Fmoc_Deprotection2 Washing2 Washing Fmoc_Deprotection2->Washing2 Repeat Repeat Coupling/ Deprotection Cycles Washing2->Repeat for subsequent amino acids Repeat->Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage after final amino acid Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Key Considerations for SPPS of D-Amino Acid Peptides:

  • Protecting Groups: The choice of protecting groups for the α-amino group (e.g., Fmoc or Boc) and the side chains of the amino acids is crucial to prevent unwanted side reactions.[1]

  • Coupling Reagents: Efficient coupling reagents are necessary to ensure the formation of the peptide bond. Common coupling reagents include HBTU, HATU, and DIC/HOBt.[10]

  • Racemization: While generally low with modern methods, care must be taken to minimize racemization, especially during the activation of the protected D-amino acid.[11]

Experimental Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol describes the manual synthesis of a peptide containing a D-amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L- and D-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Example: Coupling Fmoc-D-Alanine):

    • In a separate tube, dissolve Fmoc-D-Alanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Enzymatic Synthesis

Enzymatic methods for incorporating D-amino acids are less common but offer high stereospecificity. These methods often utilize enzymes like D-amino acid-specific ligases or engineered non-ribosomal peptide synthetases (NRPS).[12] While powerful, the substrate scope of these enzymes can be limited.

Conceptual Workflow for Enzymatic D-Amino Acid Incorporation:

Enzymatic_Workflow Substrates Peptide Precursor & Protected D-amino acid Reaction Enzymatic Ligation Substrates->Reaction Enzyme D-amino acid Ligase or Engineered NRPS Enzyme->Reaction Purification Purification of D-amino acid Peptide Reaction->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Conceptual workflow for enzymatic incorporation of a D-amino acid.

Impact of D-Amino Acid Incorporation on Peptide Properties

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's stability and biological activity.

Increased Resistance to Proteolysis:

Proteolysis_Resistance cluster_L_peptide L-Peptide cluster_D_peptide D-Amino Acid Peptide L_Peptide L-Amino Acid Peptide Protease_L Protease L_Peptide->Protease_L Recognized Degradation Degradation Protease_L->Degradation Cleavage D_Peptide D-Amino Acid Containing Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized No_Degradation No Degradation Protease_D->No_Degradation No Cleavage

Caption: D-amino acid incorporation enhances resistance to proteolytic degradation.

Quantitative Data on the Effects of D-Amino Acid Substitution
PeptideD-Amino Acid SubstitutionTargetMetricL-Analog ValueD-Analog ValueReference
KKVVFKVKFKKN- and/or C-terminal substitutionsSerumStabilityLowGreatly improved[4]
RDP2159D-R-DIM-P-LF11-215SerumStabilityLowerHigher[3]
Polybia-CPAll D-amino acid derivative (D-CP)Trypsin and ChymotrypsinStabilitySusceptibleResistant[6]
Temporin L AnalogMultiple D-amino acid substitutionsCandida albicansMIC (µg/mL)1288[13]

Troubleshooting Common Issues in D-Amino Acid Peptide Synthesis

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the D-amino acid or the growing peptide chain.Use a stronger coupling reagent (e.g., HATU), increase the coupling time, or perform a double coupling.
Racemization Over-activation of the amino acid.Use a base with lower basicity (e.g., collidine instead of DIPEA), or use pre-formed activated esters.
Peptide Aggregation Interchain hydrogen bonding, especially in arginine-rich sequences.Incorporate pseudoprolines or depsipeptides, or use a more polar solvent system.[11][14]
Deletion Sequences Incomplete coupling or premature capping.Ensure complete coupling using a monitoring test (e.g., Kaiser test) and optimize coupling conditions.

Conclusion

The incorporation of D-amino acids is a valuable tool for peptide chemists and drug developers, offering a route to peptides with enhanced stability and modulated biological activity. Solid-phase peptide synthesis provides a robust and flexible platform for the routine synthesis of these modified peptides. By carefully selecting reagents and optimizing protocols, researchers can successfully generate novel D-amino acid-containing peptides for a wide range of therapeutic and research applications.

References

Application Notes and Protocols for Disulfide Bridge Formation Using Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cys(Trt)-OH is a critical building block in peptide synthesis, particularly for the introduction of D-cysteine residues destined for disulfide bridge formation. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the Trityl (Trt) group offers acid-labile protection for the thiol side chain of D-cysteine. This combination is highly advantageous in solid-phase peptide synthesis (SPPS), especially within the Boc/Bzl protection strategy. Disulfide bonds are pivotal for the structural integrity and biological activity of a vast array of peptides and proteins, including hormones, toxins, and growth factors. The ability to efficiently and regioselectively form these bridges is a cornerstone of synthetic peptide chemistry.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the formation of disulfide bridges. It covers cleavage of the Trt protecting group, various oxidation methods, strategies for regioselective disulfide bond formation, and analytical characterization of the final products.

Data Presentation: Comparison of Disulfide Formation Strategies

The choice of strategy for disulfide bond formation depends on several factors, including the peptide sequence, the presence of other sensitive amino acids, and the desired disulfide connectivity. Below is a summary of common methods with typical yields reported in the synthesis of various peptides.

Strategy Oxidizing Agent Typical Reaction Conditions Reported Yield Key Advantages Potential Drawbacks References
In-Solution Air Oxidation Atmospheric O₂Peptide dissolved in aqueous buffer (pH 7.5-8.5) at low concentration (0.1-1 mg/mL).Variable, often moderate to good.Mild conditions, simple procedure.Can be slow; risk of oligomerization at high concentrations; not suitable for all sequences.[3]
In-Solution Iodine Oxidation Iodine (I₂)Peptide with free thiols in acidic aqueous/organic solvent (e.g., AcOH/H₂O, MeOH/H₂O).Good to high (e.g., 78.1% for second disulfide in a conotoxin synthesis).Fast and efficient.Risk of side reactions (oxidation of Met, Trp; iodination of Tyr); requires careful control of stoichiometry.[4][4]
Simultaneous Deprotection and Oxidation with Iodine Iodine (I₂)Cys(Trt)-containing peptide treated with I₂ in solvents like DCM, TFE, or HFIP.GoodOne-pot procedure, saving time.Solvent-dependent selectivity; potential for side reactions.[5][6][5][6]
On-Resin Iodine Oxidation Iodine (I₂)Resin-bound peptide treated with I₂ in DMF.Rapid and quantitative on-resin.[6]High efficiency, minimizes intermolecular reactions, simplifies purification.Potential for disulfide reduction during final cleavage if silane (B1218182) scavengers are used.[6][6]
Glutathione-Assisted Folding Reduced/Oxidized Glutathione (GSH/GSSG)Peptide in buffer with a GSH/GSSG redox pair.GoodMimics physiological folding conditions, can help correct misfolded bridges.Can be slow; requires optimization of redox potential.[7][8]
DMSO Oxidation Dimethyl sulfoxide (B87167) (DMSO)Peptide in aqueous buffer with 5-20% DMSO.GoodSimple and effective.Can be slow; risk of Met oxidation.

Experimental Protocols

Protocol 1: Cleavage of Trt Group and In-Solution Air Oxidation for a Single Disulfide Bridge

This protocol is suitable for peptides where a single intramolecular disulfide bond is to be formed and the sequence is not prone to aggregation or side reactions under mildly basic conditions.

1. Peptide Synthesis:

  • Synthesize the peptide sequence on a suitable resin (e.g., PAM or Merrifield resin for Boc-SPPS) using standard protocols. Incorporate this compound at the desired positions.

2. Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail to remove the Boc groups, other side-chain protecting groups (except for orthogonal groups like Acm, if used), and cleave the peptide from the resin. The Trt group will also be removed.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

  • Use 10 mL of cleavage cocktail per gram of resin.

  • Stir at room temperature for 2-4 hours.

  • Note: The use of scavengers is crucial to prevent re-attachment of the trityl cation to the free thiol or other nucleophilic side chains.[1][3]

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

  • Purify the linear, deprotected peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Lyophilize the fractions containing the pure peptide.

4. Disulfide Bond Formation (Air Oxidation):

  • Dissolve the purified linear peptide in 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5) at a low concentration (typically 0.1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution gently in a vessel open to the atmosphere at room temperature.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.

  • The reaction can take several hours to days.

  • Once the reaction is complete, acidify the solution with acetic acid or TFA to pH 4-5 to stop the reaction.

5. Final Purification:

  • Purify the cyclic peptide by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: On-Resin Disulfide Formation Using Iodine

This method is highly efficient for forming a single disulfide bridge prior to the final cleavage from the resin, which can simplify purification.

1. Peptide Synthesis and Selective Deprotection:

  • Synthesize the peptide on an acid-labile resin (e.g., Rink Amide).

  • For the two cysteine residues intended to form the disulfide bond, use this compound. If other cysteines are present that should not react, they must be protected with an orthogonal protecting group (e.g., Acm).

  • After peptide assembly, selectively deprotect the Trt groups while the peptide is still on the resin. This can be achieved by treating the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM). Repeat this treatment multiple times for short durations (e.g., 4 x 10 min) to ensure complete removal of Mmt groups if they are used, a similar principle applies to the more labile Trt under controlled acidic conditions.

2. On-Resin Oxidation:

  • Wash the resin thoroughly with DCM and then with N,N-Dimethylformamide (DMF).

  • Prepare a solution of iodine (5-10 equivalents relative to the peptide) in DMF.

  • Add the iodine solution to the resin and agitate at room temperature for 1-2 hours.[6]

  • Monitor the reaction using a test cleavage of a small amount of resin.

  • Once the oxidation is complete, wash the resin extensively with DMF to remove excess iodine, followed by a wash with a solution of ascorbic acid in DMF/water to quench any remaining iodine, and finally with DMF and DCM.

3. Final Cleavage and Deprotection:

  • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Important: Avoid using thiol-based scavengers like EDT in the final cleavage cocktail, as they can reduce the newly formed disulfide bond. A cocktail of TFA/TIS/Water (95:2.5:2.5) is often suitable.

4. Purification:

  • Precipitate the peptide in cold diethyl ether.

  • Purify the crude cyclic peptide by RP-HPLC.

  • Lyophilize to obtain the final product.

Mandatory Visualizations

experimental_workflow_on_resin cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Selective Deprotection cluster_oxidation On-Resin Oxidation cluster_cleavage Final Cleavage & Purification start Start with Resin spps Incorporate this compound and other amino acids start->spps deprotect Remove Trt groups on-resin (e.g., dilute TFA/TIS in DCM) spps->deprotect oxidize Add Iodine (I₂) in DMF to form disulfide bond deprotect->oxidize cleave Cleave from resin with TFA cocktail (No thiol scavengers) oxidize->cleave purify Purify by RP-HPLC cleave->purify end Final Cyclic Peptide purify->end

Caption: Workflow for on-resin disulfide bond formation.

regioselective_formation start Linear Peptide with Orthogonal Protection (e.g., Cys(Trt), Cys(Acm), Cys(Mob)) step1 Step 1: Form First Disulfide - Cleave Trt groups (TFA) - Oxidize free thiols (e.g., Air, K₃[Fe(CN)₆]) start->step1 product1 Peptide with one disulfide bond and remaining Cys protected (Acm, Mob) step1->product1 step2 Step 2: Form Second Disulfide - Cleave Acm groups (Iodine) - Iodine simultaneously oxidizes product1->step2 product2 Peptide with two disulfide bonds and Cys(Mob) protected step2->product2 step3 Step 3: Form Third Disulfide - Cleave Mob groups (e.g., TFA/TIS at 40°C) - Oxidize final pair (e.g., Iodine, DMSO) product2->step3 final_product Fully folded peptide with three regioselective disulfide bonds step3->final_product

Caption: Strategy for regioselective formation of multiple disulfide bonds.

Application in Drug Development and Research

The use of this compound is particularly relevant in the synthesis of peptide-based therapeutics and research tools where structural stability and resistance to proteolysis are desired. The incorporation of a D-amino acid like D-cysteine can significantly enhance the pharmacokinetic properties of a peptide by making it less susceptible to enzymatic degradation.[9]

A prominent application is in the synthesis of conotoxins, a class of neurotoxic peptides isolated from marine cone snails. These peptides are rich in disulfide bonds, which constrain them into highly stable conformations, enabling potent and selective interactions with ion channels.[10][7] The synthesis of different isomers of conotoxins, each with a unique disulfide connectivity, allows researchers to probe the structure-activity relationships of these complex molecules. For instance, the synthesis of μ-conotoxin KIIIA isomers using a semi-selective strategy with Trt and Acm protecting groups has been explored to identify the most potent form.[8]

signaling_pathway_inhibition cluster_membrane Cell Membrane ion_channel Voltage-Gated Ion Channel (e.g., Nav1.4) ion_influx Ion Influx (e.g., Na⁺) ion_channel->ion_influx opens cell_response Cellular Response (e.g., Muscle Contraction, Neurotransmission) ion_influx->cell_response triggers conotoxin Synthetic Conotoxin (with D-Cys disulfide bridge) conotoxin->ion_channel blocks

Caption: Inhibition of an ion channel by a synthetic conotoxin.

Potential Side Reactions and Mitigation

  • Racemization: Cysteine residues are susceptible to racemization during peptide coupling. Using coupling reagents like DIC/Oxyma can minimize this side reaction.[11]

  • Oxidation of Sensitive Residues: During iodine-mediated oxidation, methionine (Met) and tryptophan (Trp) residues can be oxidized. It is crucial to use the minimum effective amount of iodine and to carefully monitor the reaction.[4]

  • Disulfide Scrambling: In peptides with multiple cysteines, incorrect disulfide pairing can occur. Regioselective strategies using orthogonal protecting groups are essential to control the connectivity.[3][8]

  • Reduction during Cleavage: As mentioned, hydrosilane scavengers (like TIS) in the presence of TFA can reduce disulfide bonds. Their use should be avoided or carefully controlled after the disulfide bond has been formed.[6]

By carefully selecting the synthetic strategy and optimizing reaction conditions, this compound serves as a robust and versatile tool for the synthesis of complex, disulfide-rich peptides for a wide range of applications in research and drug development.

References

Synthesis of Cyclic Peptides Using Protected D-Cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides incorporating protected D-cysteine residues. Cyclization is a key strategy in drug discovery to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. D-cysteine, a non-proteinogenic amino acid, is often incorporated to increase resistance to proteolysis. The protocols outlined below cover common cyclization strategies, including disulfide bond formation, thioether linkage, and native chemical ligation, utilizing various commercially available protected D-cysteine derivatives.

Overview of Cyclization Strategies

The synthesis of cyclic peptides containing D-cysteine hinges on two critical aspects: the choice of an appropriate thiol protecting group and the cyclization methodology. The protecting group must be stable during solid-phase peptide synthesis (SPPS) and selectively removable for cyclization. The main cyclization strategies are summarized below.

Key Cyclization Strategies:

  • Disulfide Bond Formation: This is the most common method, involving the oxidation of two cysteine thiol groups to form a cystine bridge. This can be performed on-resin or in solution.

  • Thioether Formation: This strategy creates a stable, non-reducible linkage between the cysteine thiol and an electrophilic partner, such as a haloacetylated residue or a maleimide.

  • Native Chemical Ligation (NCL): NCL allows for the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond. This can be adapted for intramolecular cyclization.

D-Cysteine Protecting Groups

The selection of an appropriate thiol protecting group for D-cysteine is crucial for a successful cyclization strategy. Orthogonal protecting groups are essential when multiple disulfide bonds need to be formed in a regioselective manner.

Table 1: Common Thiol Protecting Groups for Fmoc-D-Cysteine in SPPS

Protecting GroupStructureDeprotection ConditionsKey Features
Trityl (Trt) -C(C₆H₅)₃Acid-labile (e.g., TFA in cleavage cocktail)Most common, cost-effective for routine synthesis where a free thiol is desired after cleavage.[1]
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Oxidative cleavage (e.g., Iodine, Tl(tfa)₃) or with heavy metal salts (e.g., Hg(OAc)₂, AgOTf).Stable to TFA, allowing for purification of the protected linear peptide before cyclization.[2] Useful for orthogonal strategies.
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., HF) or specific reagents (e.g., PhS(O)Ph/CH₃SiCl₃ in TFA).Highly stable under standard TFA cleavage conditions.
tert-Butylsulfenyl (StBu) -S-C(CH₃)₃Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol).Thiol-labile, offering orthogonality to acid- and base-labile groups.[3]
4-Methoxytrityl (Mmt) -C(C₆H₅)₂(C₆H₄-p-OCH₃)Very mild acid (e.g., 1-2% TFA in DCM).Allows for selective on-resin deprotection in the presence of other acid-labile groups like Trt and tBu.
3-Nitro-2-pyridinesulfenyl (Npys) Thiolysis (e.g., with another thiol).Can be used for direct disulfide exchange reactions.

Quantitative Data on Cyclization Yields

The yield of cyclic peptide synthesis is highly dependent on the peptide sequence, the chosen protecting groups, and the cyclization conditions. The following tables summarize representative yields from the literature for different strategies.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization Yields

Peptide SequenceD-Cys Protecting GroupCyclization MethodOn-Resin Yield (%)Solution-Phase Yield (%)Reference
Model Thiol-ene Peptide 1-Thiol-ene Photocyclization24Comparable to on-resin but lower overall due to extra steps[4]
Model Thiol-ene Peptide 2-Thiol-ene Photocyclization37Not Reported[4]
Atosiban AnalogueTrtIodine-mediated OxidationRapid and quantitative on resinNot directly compared[5]
Model Peptide (c(CFGPKA))-Native Chemical Ligation26 (Procedure B)Not Reported[6]
Axinellin A Analogue-Native Chemical Ligation55 (Procedure C)Not Reported[6]

Note: Direct comparison of yields is challenging as different peptide sequences and conditions are used in various studies. The "pseudo-dilution" effect on resin can favor intramolecular cyclization over intermolecular oligomerization.[7]

Table 3: Influence of D-Cysteine Protecting Group on Cyclization Yield

Peptide ClassD-Cys Protecting Groups UsedCyclization StrategyOverall Yield (%)Key FindingsReference
ConotoxinsMob, Trt, AcmOrthogonal Disulfide Formation20-30Orthogonal protection allows for regioselective disulfide bond formation in multi-cysteine peptides.[2]
Model PeptidesTrt vs. AcmDisulfide FormationNot directly comparedC-terminal Cys(Trt) is preferred over Cys(Acm) to reduce side reactions like β-elimination.[2]
OxytocinAllocamPalladium-mediated Disulfide Formation~80% conversion on resinAllocam group allows for direct on-resin disulfide formation using a palladium catalyst.[8]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of cyclic peptides using protected D-cysteine.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the assembly of a linear peptide on a solid support using Fmoc/tBu chemistry.

Workflow for Linear Peptide Synthesis by SPPS

spss_workflow start Start with Resin (e.g., Rink Amide) deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 Wash coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) coupling->wash1 Wash wash1->coupling repeat Repeat for each Amino Acid in Sequence wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete wash2 Wash (DMF, DCM) final_deprotection->wash2 dry Dry Resin wash2->dry end Protected Linear Peptidyl-Resin dry->end

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys(Acm)-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (B130326)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x), then dry under vacuum.

On-Resin Disulfide Bond Formation

This protocol is suitable for peptides synthesized with two D-Cys(Trt) residues.

Workflow for On-Resin Cyclization

on_resin_cyclization start Protected Linear Peptidyl-Resin deprotection Selective Thiol Deprotection (e.g., mild acid for Mmt) start->deprotection oxidation On-Resin Oxidation (e.g., Iodine, Air, NCS) deprotection->oxidation wash Wash and Dry Resin oxidation->wash cleavage Cleavage from Resin and Global Deprotection (TFA cocktail) wash->cleavage purification Purification (RP-HPLC) cleavage->purification end Cyclic Peptide purification->end

Figure 2: Workflow for on-resin disulfide bond formation.

Materials:

  • Protected linear peptidyl-resin with two D-Cys(Trt) residues

  • Iodine (I₂)

  • DMF

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare a solution of iodine (10 eq.) in DMF.

  • Add the iodine solution to the resin and shake for 1-2 hours at room temperature.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin with DMF until the color of iodine is gone.

  • Wash with a solution of ascorbic acid in DMF/water to quench any remaining iodine.

  • Wash the resin with DMF, DCM, and dry under vacuum.

  • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the crude cyclic peptide by RP-HPLC.

Solution-Phase Disulfide Bond Formation

This protocol is suitable for peptides synthesized with two D-Cys(Acm) residues, which are stable to TFA cleavage.

Workflow for Solution-Phase Cyclization

solution_phase_cyclization start Protected Linear Peptidyl-Resin cleavage Cleavage from Resin (TFA cocktail) start->cleavage purify_linear Purify Linear Peptide (RP-HPLC) cleavage->purify_linear cyclization Solution-Phase Cyclization (High Dilution, Oxidizing Agent) purify_linear->cyclization purify_cyclic Purify Cyclic Peptide (RP-HPLC) cyclization->purify_cyclic end Cyclic Peptide purify_cyclic->end

Figure 3: Workflow for solution-phase disulfide bond formation.

Materials:

  • Lyophilized, purified linear peptide with two D-Cys(Acm) residues

  • Iodine (I₂)

  • Solvents: Acetic acid, Methanol (B129727), Water

  • Ascorbic acid solution (1 M)

Procedure:

  • Dissolve the linear peptide in a solvent mixture such as 40% aqueous acetic acid to a final concentration of 0.1-1 mg/mL to favor intramolecular cyclization.[2]

  • Prepare a stock solution of iodine (50-fold excess) in methanol or acetic acid.

  • Add the iodine solution dropwise to the stirring peptide solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow color disappears.

  • Dilute the reaction mixture with water and lyophilize.

  • Purify the crude cyclic peptide by RP-HPLC.

Orthogonal Synthesis of Multi-Cysteine Peptides

For peptides containing more than two cysteine residues where a specific disulfide connectivity is required, an orthogonal protection strategy is necessary. This involves using multiple thiol protecting groups that can be removed under different conditions.

Logical Relationship of Orthogonal Protection

orthogonal_protection start Linear Peptide with Orthogonally Protected Cysteines (e.g., Cys(Trt), Cys(Acm), Cys(StBu)) deprotect1 Step 1: Selective Deprotection (e.g., Mild Acid for Trt) start->deprotect1 oxidize1 Step 1: Oxidation (Formation of 1st Disulfide Bond) deprotect1->oxidize1 deprotect2 Step 2: Selective Deprotection (e.g., Iodine for Acm) oxidize1->deprotect2 oxidize2 Step 2: Oxidation (Formation of 2nd Disulfide Bond) deprotect2->oxidize2 deprotect3 Step 3: Selective Deprotection (e.g., Reducing Agent for StBu) oxidize2->deprotect3 oxidize3 Step 3: Oxidation (Formation of 3rd Disulfide Bond) deprotect3->oxidize3 end Regioselectively-formed Multi-Cyclic Peptide oxidize3->end

Figure 4: Logic of sequential disulfide bond formation using orthogonal protection.

This strategy allows for the stepwise formation of each disulfide bridge, ensuring the correct final conformation of the peptide. The choice of protecting groups and the order of their removal are critical for the success of the synthesis.

Conclusion

The synthesis of cyclic peptides using protected D-cysteine is a versatile and powerful tool in medicinal chemistry and drug development. The choice between on-resin and solution-phase cyclization, along with the selection of appropriate orthogonal protecting groups, allows for the creation of a wide variety of constrained peptide structures. The protocols and data presented here provide a foundation for researchers to develop robust and efficient synthetic strategies for their specific target peptides. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving high yields and purity of the final cyclic product.

References

Applications of Boc-D-Cys(Trt)-OH in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine, commonly referred to as Boc-D-Cys(Trt)-OH, is a pivotal building block in modern drug discovery and peptide chemistry. Its unique structural features— a Boc protecting group on the alpha-amino group, a bulky trityl group protecting the thiol side chain of a D-cysteine residue—offer strategic advantages in the synthesis of complex peptides and peptidomimetics with therapeutic potential. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a crucial attribute for improving the pharmacokinetic profile of peptide-based drugs. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in drug discovery.

Key Applications in Drug Synthesis

This compound is instrumental in the synthesis of a variety of bioactive molecules, most notably in the development of anticancer agents and hormone analogs.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of this compound is in the total synthesis of spiruchostatin A, a potent bicyclic depsipeptide that acts as a histone deacetylase (HDAC) inhibitor[1][2]. HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to the hyperacetylation of histones. This, in turn, alters chromatin structure and gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. The D-cysteine residue is a key component of the macrocyclic structure of spiruchostatin A, and its stereochemistry is crucial for its biological activity.

Development of Somatostatin (B550006) Analogs

This compound is also utilized in the solid-phase synthesis of somatostatin analogs[3]. Somatostatin is a natural peptide hormone that regulates the endocrine system by inhibiting the secretion of other hormones, such as growth hormone and insulin. Analogs of somatostatin are developed to have improved stability and receptor selectivity for the treatment of various conditions, including neuroendocrine tumors and acromegaly. The incorporation of D-cysteine can enhance the resistance of these analogs to proteolysis, thereby prolonging their therapeutic effect.

Quantitative Data for Synthesis Optimization

The efficient incorporation of this compound into a peptide sequence is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to coupling efficiency and potential side reactions.

Table 1: Comparison of Coupling Reagents for this compound

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATUNoneDIPEA, NMM, or CollidineHighLow to moderateFast reaction times and high efficiency. The choice of base can influence the extent of epimerization.[4][5]
HBTUHOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.[4]
DIC/OxymaOxymaNone/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids like cysteine. The absence of a strong organic base can be advantageous.[4]
DIC/HOBtHOBtNone/DIPEAGood to HighLow to moderateA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[6][7][8]

Note: The quantitative data presented is collated from studies on the coupling of N-protected Cysteine derivatives, which serve as a strong indicator of performance for this compound coupling. Direct comparative data for this exact dipeptide is not always available in a single study.

Table 2: Racemization of Cysteine During Coupling (Fmoc-SPPS Data for Comparison)

The following data, while from Fmoc-SPPS of a model peptide (H-Gly-Cys-Phe-NH₂), provides valuable insight into the relative impact of coupling conditions on cysteine racemization, which is also a concern in Boc-SPPS.

Coupling MethodBase% D-Cys Formation
HBTU/HOBtDIPEA5.8%
HBTU/HOBtNMM3.5%
DIC/HOBt-1.2%
HATU/HOAtDIPEA4.2%

Disclaimer: This data should be considered as indicative of trends rather than absolute measures for this compound coupling in Boc-SPPS.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in solid-phase peptide synthesis (SPPS).

Protocol for Boc-SPPS Cycle

This protocol outlines the general steps for a single coupling cycle in manual Boc-SPPS.

Materials:

  • Resin (e.g., Merrifield or PAM resin)

  • This compound

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., HOBt)

  • Isopropanol

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[6]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).[6]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Neutralize the resin with 10% DIPEA in DCM (or DMF) for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling progress using a ninhydrin (B49086) (Kaiser) test.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol for Cleavage of the Peptide from Resin and Trt Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt protecting group.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent K or a TFA/TIS/H₂O mixture)

  • Cold diethyl ether

  • Centrifuge

Cleavage Cocktail Compositions:

  • Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v) - Recommended for peptides containing Cys, Met, and Trp.

  • TFA/TIS/H₂O: (95:2.5:2.5 v/v) - A common, less odorous alternative. TIS is a scavenger for the trityl cation.

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a fume hood, add the chosen cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow of a single coupling cycle in Boc-SPPS for the incorporation of this compound.

Boc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Boc_AA This compound Boc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Boc_Deprotection Boc Deprotection (50% TFA in DCM) Washing1->Boc_Deprotection Next_Cycle Next Coupling Cycle or Final Cleavage Washing1->Next_Cycle Washing2 Washing (DCM, IPA, DMF) Boc_Deprotection->Washing2 Neutralization Neutralization (DIPEA) Neutralization->Resin Regenerated Resin Washing2->Neutralization

Boc-SPPS cycle for this compound incorporation.
Signaling Pathway of Spiruchostatin A (HDAC Inhibitor)

This diagram illustrates the mechanism of action of Spiruchostatin A, a drug synthesized using this compound.

HDAC_Inhibition_Pathway Spiruchostatin Spiruchostatin A HDAC Histone Deacetylase (HDAC) Spiruchostatin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation (by HATs) Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Relaxed Chromatin Acetyl_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Transcription Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Mechanism of action of Spiruchostatin A.
Somatostatin Receptor Signaling Pathway

This diagram shows the general signaling pathway activated by somatostatin analogs, which can be synthesized using this compound.

Somatostatin_Signaling cluster_cell Target Cell SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Effector Cellular Effectors (e.g., Ion Channels) G_protein->Effector Direct Modulation cAMP cAMP AC->cAMP decreased production PKA Protein Kinase A cAMP->PKA Inhibition PKA->Effector Modulation Hormone_Secretion Hormone Secretion (e.g., Growth Hormone) Effector->Hormone_Secretion Inhibition Somatostatin_Analog Somatostatin Analog Somatostatin_Analog->SSTR Binding

References

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) in the synthesis of investigational histone deacetylase (HDAC) inhibitors. The following sections detail the rationale, experimental procedures, and relevant biological context for researchers engaged in the discovery and development of novel epigenetic modulators.

Introduction to HDAC Inhibition and the Role of Cysteine Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing.[2] Aberrant HDAC activity is associated with the development and progression of various diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[2][3]

HDAC inhibitors (HDACis) are designed to block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[] A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4]

While hydroxamic acids are a prevalent ZBG in many approved and investigational HDACis, their potential for metabolic instability and off-target effects has prompted the exploration of alternative zinc-chelating moieties.[2] Cysteine, with its thiol side chain, represents a potential building block for novel ZBGs or for incorporation into the linker or cap region to modulate the inhibitor's properties. The use of the D-enantiomer, as in this compound, can offer advantages in terms of metabolic stability and unique conformational preferences within the enzyme's active site. The trityl (Trt) protecting group on the sulfhydryl group and the tert-butoxycarbonyl (Boc) group on the amine provide orthogonal protection, allowing for selective deprotection and derivatization during synthesis.

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of this compound into a peptide-based HDAC inhibitor. These methods are based on standard solid-phase peptide synthesis (SPPS) and solution-phase coupling techniques.

Solid-Phase Synthesis of a Cysteine-Containing Peptidyl Linker

This protocol describes the synthesis of a linear peptide that can be further modified to incorporate a zinc-binding group and a cap group.

Materials:

  • This compound

  • Rink Amide MBHA resin

  • Other N-α-Boc protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and Trt protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Boc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple This compound Deprotect1->Couple1 Wash Wash Couple1->Wash Deprotect2 Boc Deprotection Couple2 Couple Next Amino Acid Deprotect2->Couple2 Couple2->Wash Wash->Deprotect2 Repeat for each AA Cleave Cleave & Deprotect (TFA/TIS/H2O) Wash->Cleave Final AA Purify RP-HPLC Purification Cleave->Purify Analyze Characterize (MS, HPLC) Purify->Analyze

Caption: Workflow for the solid-phase synthesis of a peptide containing D-cysteine.

Solution-Phase Synthesis and Modification

This protocol outlines a general approach for coupling the synthesized peptide linker with a cap group and a zinc-binding group in solution.

Materials:

  • Purified cysteine-containing peptide

  • Desired "Cap" group carboxylic acid (e.g., a substituted benzoic acid)

  • Zinc-Binding Group (ZBG) precursor

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • "Cap" Group Coupling:

    • Dissolve the purified peptide and the "Cap" group carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Introduction of the Zinc-Binding Group:

    • The strategy for introducing the ZBG will depend on its chemical nature. For example, if a hydroxamic acid is desired, the C-terminal carboxyl group of the peptide can be activated and reacted with hydroxylamine.

    • Alternatively, if the cysteine thiol is to be part of the ZBG, it may require deprotection (if still protected) and specific modification.

  • Final Purification: Purify the final HDAC inhibitor conjugate using RP-HPLC.

  • Final Characterization: Confirm the structure and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.

Quantitative Data of Representative HDAC Inhibitors

The inhibitory activity of newly synthesized compounds is typically evaluated against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. The following table presents representative data for established HDAC inhibitors to provide a benchmark for newly synthesized compounds.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
SAHA (Vorinostat)14044073030[4]
Romidepsin (FK228)----[5]
Compound 522,20027,3007,900> 50,000[4]
Compound a9----[6]
Compound b8----[6]
Compound 5b---150[5]
Compound 5o---400[5]

Note: The IC50 values for Romidepsin, Compound a9, and Compound b8 were not explicitly provided in the search results as numerical values in the table format.

Signaling Pathway of HDAC Inhibition

HDAC inhibitors exert their effects by altering the acetylation state of histones and other proteins, which in turn modulates various cellular signaling pathways.

Signaling Pathway of HDAC Inhibition

HDAC_Pathway HDACi HDAC Inhibitor (e.g., Cys-containing compound) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (by HATs) Chromatin Chromatin Structure Histones->Chromatin Compaction AcetylatedHistones->Histones OpenChromatin Relaxed Chromatin AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., Tumor Suppressors) OpenChromatin->GeneExpression Activation CellularEffects Cellular Effects GeneExpression->CellularEffects Apoptosis Apoptosis CellularEffects->Apoptosis CellCycleArrest Cell Cycle Arrest CellularEffects->CellCycleArrest Differentiation Differentiation CellularEffects->Differentiation

Caption: Simplified signaling pathway illustrating the mechanism of action of HDAC inhibitors.

Conclusion

This compound is a versatile building block for the synthesis of novel HDAC inhibitors. Its protected functional groups allow for controlled and sequential introduction into peptide-based scaffolds. The incorporation of a D-cysteine moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. The provided protocols offer a foundational approach for researchers to explore the synthesis and biological evaluation of new cysteine-containing HDAC inhibitors in the pursuit of more effective and selective epigenetic therapies.

References

Application Note: Solution-Phase Synthesis of a Dipeptide using Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis remains a valuable methodology for the production of short peptides, peptide fragments, and peptidomimetics, offering advantages in scalability and purification for specific targets. The incorporation of non-natural amino acids, such as D-isomers, is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2][3][4] Boc-D-Cys(Trt)-OH is a critical building block in this context, providing the D-cysteine backbone with the acid-labile Boc group for N-terminal protection and the bulky, acid-labile trityl (Trt) group for the protection of the reactive thiol side-chain. This application note provides a detailed protocol for the solution-phase synthesis of a model dipeptide, Boc-D-Cys(Trt)-Gly-OMe, highlighting key experimental procedures and expected outcomes.

Core Synthesis Workflow

The solution-phase synthesis of a dipeptide using this compound involves a two-step process: the coupling of the protected D-cysteine to a C-terminally protected amino acid ester (in this case, glycine (B1666218) methyl ester), followed by purification. The general workflow is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification BocDCys This compound Activation Activation of this compound (EDC, HOBt) BocDCys->Activation GlyOMe H-Gly-OMe·HCl Coupling Peptide Bond Formation GlyOMe->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Boc-D-Cys(Trt)-Gly-OMe Purification->FinalProduct

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of Boc-D-Cys(Trt)-Gly-OMe.

Materials
  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol 1: Coupling of this compound with Glycine Methyl Ester
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.0 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.[5]

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[5]

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled solution of this compound and HOBt, add EDC·HCl (1.2 eq).[5]

    • Immediately add the solution of the free glycine methyl ester from step 1.

    • Add an additional equivalent of DIPEA (1.0 eq).

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[5]

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Boc-D-Cys(Trt)-Gly-OMe.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide like Boc-D-Cys(Trt)-Gly-OMe. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
This compound1.0 eq
H-Gly-OMe·HCl1.0 eq
EDC·HCl1.2 eq
HOBt1.2 eq
DIPEA2.0 eq
Reaction Conditions
SolventDMF/DCM
Temperature0 °C to RT
Reaction Time18-24 hours
Results
Yield of Crude Product>90%Based on theoretical yield.
Yield of Purified Product75-85%After column chromatography.
Purity (by HPLC)>98%

Signaling Pathway Involvement

D-cysteine has been identified as an endogenous regulator in the mammalian brain, where it can influence neural progenitor cell dynamics.[7] Specifically, D-cysteine has been shown to act as a negative regulator of growth factor signaling by inhibiting the phosphorylation of Akt, a key protein kinase in cell proliferation and survival pathways.[7] This inhibition leads to the activation of downstream targets like the FoxO transcription factors, which can promote cell cycle arrest and apoptosis. The signaling pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) FoxO FoxO Akt->FoxO Inhibits (Phosphorylation) FoxO_nuc FoxO FoxO->FoxO_nuc Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) FoxO_nuc->Gene_Expression Promotes DCys D-Cysteine DCys->Akt Inhibits

Caption: D-Cysteine mediated inhibition of the Akt signaling pathway.

Conclusion

The solution-phase synthesis protocol using this compound provides a reliable method for the preparation of D-cysteine-containing peptides. The careful selection of coupling reagents and purification techniques is crucial for obtaining high yields and purity. The incorporation of D-cysteine into peptide structures is a promising strategy for the development of more stable and effective peptide-based therapeutics, potentially targeting signaling pathways such as the Akt pathway.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in SPPS?

The primary side reactions include:

  • Incomplete Deprotection of the Trityl Group: The acid-labile trityl (Trt) group removal can be reversible, leading to re-attachment to the cysteine thiol if not effectively scavenged.[1]

  • S-tert-butylation: The tert-butyl cation, generated from the deprotection of the Boc group and other tert-butyl-based protecting groups, can alkylate the nucleophilic cysteine thiol, resulting in a +56 Da modification.[2]

  • Oxidation: The free thiol of the deprotected cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[2][3]

  • Racemization: The α-carbon of cysteine is prone to epimerization, particularly during the coupling step, which can be exacerbated by certain bases and coupling reagents.[4]

  • Alkylation by Resin Linker Fragments: When using resins like Wang resin, cleavage can release reactive carbocations (e.g., p-hydroxybenzyl cation) that can alkylate the cysteine thiol.[5]

Q2: Why is the choice of scavengers in the cleavage cocktail so critical for cysteine-containing peptides?

Scavengers are essential to "trap" the reactive carbocations generated during the acidic cleavage of protecting groups like Boc and Trityl.[1] For Cys(Trt), scavengers like triisopropylsilane (B1312306) (TIS) are crucial for irreversibly quenching the trityl cation, preventing its re-attachment to the cysteine thiol.[6] Similarly, scavengers are necessary to prevent the tert-butyl cation from alkylating the free thiol.[2][7] The choice and concentration of scavengers can significantly impact the purity and yield of the final peptide.

Q3: How can I detect the common side products of this compound in my crude peptide?

The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Side products will typically appear as distinct peaks close to the main product peak. For example, diastereomers resulting from racemization may be resolved on a C18 column with a shallow gradient.[4][8]

  • Mass Spectrometry: MS is used to identify the mass of the impurities. For instance, S-tert-butylation will result in a mass increase of +56 Da compared to the expected product mass.[7]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Trityl Group

Symptoms:

  • A peak corresponding to the mass of the Trt-protected peptide is observed in the mass spectrum.

  • A more hydrophobic peak is observed in the HPLC chromatogram compared to the expected product.

Troubleshooting Workflow:

G Troubleshooting Incomplete Trityl Deprotection cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_verification start Incomplete Deprotection Detected (HPLC/MS) cause1 Insufficient Scavenger (e.g., TIS) start->cause1 cause2 Insufficient Cleavage Time or TFA Concentration start->cause2 cause3 Reversible Re-attachment of Trityl Cation start->cause3 solution1 Increase TIS Concentration (e.g., to 5%) cause1->solution1 solution2 Extend Cleavage Time (e.g., monitor at 2, 4, 6 hours) cause2->solution2 solution3 Optimize Cleavage Cocktail (see protocol below) cause3->solution3 verify Verify Complete Deprotection (HPLC/MS) solution1->verify solution2->verify solution3->verify

Caption: A workflow diagram for troubleshooting incomplete Trityl deprotection.

Detailed Protocol: Optimizing Cleavage for Complete Trityl Removal

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Choose one):

    • Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

    • Optimized Cocktail for Cys(Trt): 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% 1,2-ethanedithiol (B43112) (EDT).[3] EDT helps to keep the cysteine in a reduced state.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature.

    • Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 2, and 4 hours).

      • Monitoring Protocol: Precipitate the peptide from the aliquot with cold diethyl ether, centrifuge, and analyze the supernatant by HPLC.

  • Work-up:

    • Once the reaction is complete, filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

    • Analyze by HPLC and Mass Spectrometry to confirm complete deprotection.

Issue 2: S-tert-butylation of Cysteine

Symptoms:

  • A major side product with a mass increase of +56 Da is observed in the mass spectrum.

  • A new peak, typically eluting close to the main product, is present in the HPLC chromatogram.

Mechanism of S-tert-butylation:

G Boc-AA Boc-AA tert-butyl cation\n(+C(CH3)3) tert-butyl cation (+C(CH3)3) Boc-AA->tert-butyl cation\n(+C(CH3)3) TFA Cys-S-tBu Cys-S-tBu tert-butyl cation\n(+C(CH3)3)->Cys-S-tBu Cys-SH Cys-SH Cys-SH->Cys-S-tBu

Caption: Formation of S-tert-butylated cysteine side product.

Troubleshooting Guide: Minimizing S-tert-butylation

The most effective way to minimize S-tert-butylation is to optimize the scavenger cocktail to efficiently trap the tert-butyl cations.

Quantitative Data: Effect of Scavenger Cocktails on S-tert-butylation

Cleavage Cocktail Composition (TFA/Scavengers)S-tert-butylation (%)Reference
95% TFA / 2.5% TIS / 2.5% H₂O15.4 - 18.8[1]
90% TFA / 2.5% TIS / 2.5% H₂O / 5% ThioanisoleReduced[1]
85% TFA / 2.5% TIS / 7.5% H₂O / 2.5% Thioanisole / 2.5% DMSSignificantly Reduced[1]
70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS + 1% DTT (Two-step)Optimal (minimized)[1]

Detailed Protocol: Two-Step Cleavage for Minimizing S-tert-butylation [2]

  • Resin Preparation:

    • Follow the same procedure as in the previous protocol.

  • Two-Step Cleavage:

    • Step 1:

      • Prepare the initial cleavage cocktail: 7.0 mL TFA, 1.0 mL thioanisole, 1.0 mL dimethyl sulfide (B99878) (DMS), 0.5 mL TIS, 0.5 mL H₂O, and 0.1 g dithiothreitol (B142953) (DTT).

      • Add this cocktail to the resin and agitate for 30 minutes at room temperature.

    • Step 2:

      • Add an additional 1.0 mL of TFA to the mixture (to bring the final TFA concentration to approximately 80%).

      • Continue to agitate for another 1.5 to 2 hours.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedures as described previously.

Issue 3: Oxidation of Cysteine

Symptoms:

  • Presence of peaks in the mass spectrum corresponding to the dimer or oligomers of the peptide.

  • Multiple, often broader, peaks in the HPLC chromatogram.

Troubleshooting Guide: Preventing Cysteine Oxidation

Experimental Workflow for SPPS of Cysteine-Containing Peptides:

G cluster_synthesis SPPS cluster_cleavage Cleavage cluster_workup Work-up & Purification start Start with Resin deprotection Boc Deprotection start->deprotection coupling Coupling Cycles (this compound) coupling->deprotection n cycles cleavage Cleavage from Resin (TFA + Scavengers) coupling->cleavage deprotection->coupling scavengers Include Reducing Agent (e.g., EDT) cleavage->scavengers precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC/MS) purification->analysis

Caption: General workflow for SPPS of cysteine-containing peptides, highlighting the use of reducing agents during cleavage.

Detailed Protocol: Cleavage with a Reducing Agent

  • Resin and Cleavage Cocktail Preparation:

    • Prepare the resin as previously described.

    • Prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% 1,2-ethanedithiol (EDT). The EDT is crucial for maintaining a reducing environment and preventing oxidation.[3]

  • Cleavage Reaction:

    • Perform the cleavage reaction for 2-4 hours at room temperature with gentle agitation.

  • Work-up:

    • Follow the standard work-up procedure of precipitation with cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Analyze the final product by HPLC and MS to confirm the absence of oxidized species.

Analytical HPLC Protocol for Cysteine-Containing Peptides [8]

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

References

Technical Support Center: Prevention of Cysteine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of cysteine residues during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant problem in peptide synthesis?

A1: Cysteine racemization is the undesired conversion of the naturally occurring L-cysteine to its D-enantiomer at the alpha-carbon during the peptide synthesis process.[1] This results in a diastereomeric mixture of peptides, which can be challenging to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms that cause cysteine racemization during peptide synthesis?

A2: The primary mechanism of cysteine racemization is base-catalyzed abstraction of the α-proton of the activated cysteine residue.[2] This deprotonation forms a planar carbanion intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-cysteine isomers.[2] Certain coupling reagents, particularly in the presence of strong bases, facilitate this process.[2][3] Prolonged pre-activation of the cysteine residue before its addition to the resin can also significantly increase the rate of racemization.[2][4]

Q3: Which factors have the most significant impact on the extent of cysteine racemization?

A3: Several factors can influence the degree of cysteine racemization, including:

  • Choice of Coupling Reagent: Phosphonium (B103445) and uronium/aminium salt-based reagents (e.g., HBTU, HATU, BOP) in the presence of tertiary amines are known to cause considerable racemization.[2][3][4][5] Carbodiimide-based reagents like DIC, when used with racemization-suppressing additives, are a safer alternative.[2][6]

  • Type and Amount of Base: Strong, non-sterically hindered bases such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) significantly promote racemization.[2][4][7] The use of weaker or more sterically hindered bases is recommended.[4][7][8][9][10]

  • Cysteine Protecting Group: The choice of the thiol protecting group on the cysteine side chain plays a crucial role. For instance, the Trityl (Trt) group is known to be more susceptible to racemization compared to others like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom).[3][5][11]

  • Solvent Polarity: The polarity of the solvent can affect the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), have been demonstrated to reduce racemization compared to using pure DMF.[2][4][9]

  • Pre-activation Time: Allowing the coupling reagents to pre-activate with the protected cysteine for an extended period before adding it to the resin can dramatically increase racemization.[2][4]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate coupling reactions but also increase the rate of racemization.[2][3]

Troubleshooting Guide

Problem: I am observing a high level of D-cysteine in my synthetic peptide. How can I minimize this?

Solution: There are several strategies you can employ to significantly reduce or even eliminate cysteine racemization. The optimal approach will depend on your specific synthesis protocol.

Optimization of Coupling Conditions

Your choice of coupling reagent, additives, and base is critical in controlling racemization.

  • Coupling Reagents and Additives:

    • Recommended: Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6][12][13] The use of pre-formed pentafluorophenyl (Pfp) esters is another effective method.[2][4]

    • Use with Caution: Phosphonium and uronium/aminium reagents (HBTU, HATU, HCTU, BOP) should be used with a weaker base and without a pre-activation step.[3][4]

  • Bases:

    • Recommended: If a base is necessary, opt for a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (TMP, collidine).[4][7][8][9][10]

    • Avoid: Strong bases like DIEA and NMM should be avoided when coupling cysteine, especially with uronium/aminium or phosphonium reagents.[4][7]

Selection of Cysteine Protecting Groups

The protecting group on the cysteine's thiol side chain can significantly influence the degree of racemization.

  • Recommended: Consider using acid-labile S-protecting groups that have been shown to suppress racemization, such as 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom).[3][5] The diphenylmethyl (Dpm) group has also been shown to be effective in reducing racemization compared to the more common Trityl (Trt) group.[5][14] The Acetamidomethyl (Acm) group generally shows a lower tendency for racemization than the Trt group.[1][5][9]

Modification of the Synthesis Protocol

Simple adjustments to your experimental procedure can have a significant impact.

  • Eliminate Pre-activation: For couplings using phosphonium or uronium/aminium reagents, avoid a pre-activation step.[2][4]

  • Solvent Choice: Use a less polar solvent mixture, such as 1:1 DCM/DMF, instead of neat DMF.[2][4][9]

  • Temperature Control: If using microwave-assisted synthesis, be aware that higher temperatures can increase racemization.[2][3]

Quantitative Data on Cysteine Racemization

The following tables summarize quantitative data on the extent of cysteine racemization under various experimental conditions, allowing for easy comparison of different strategies.

Table 1: Effect of Base and Pre-activation on Cys(Trt) Racemization Peptide Model: H-Gly-Cys-Phe-NH₂. Coupling Reagent: HCTU/6-Cl-HOBt. Solvent: DMF.

Base (pKa)Pre-activation Time (min)% D-Cys Isomer
DIEA (11.4)1High (not specified)
PS (12.3)1High (not specified)
DBU (12.0)1High (not specified)
TMP (7.43)1Significant
DIEA (11.4)0>1.0%
TMP (7.43)0>1.0%
Data adapted from a study on the effect of bases on Cys racemization.[5]

Table 2: Influence of Cysteine Protecting Group on Racemization Peptide Model: H-Gly-Cys-Phe-NH₂. Coupling Conditions: HCTU/6-Cl-HOBt/DIEA in DMF with 1 min pre-activation.

S-Protecting Group% D-Cys Isomer
Trityl (Trt)8.0%
Diphenylmethyl (Dpm)1.2%
4,4'-dimethoxydiphenylmethyl (Ddm)0.8%
4-methoxybenzyloxymethyl (MBom)0.4%
Data sourced from studies evaluating different S-protecting groups.[5][11]

Table 3: Comparison of Coupling Reagents and Conditions Peptide Model: H-Gly-Cys-Phe-NH₂. S-Protecting Group: Trt.

Coupling Reagent/AdditiveBasePre-activationSolvent% D-Cys Isomer
BOP/HOBtDIEA5 minDMF5-33%
HBTU/HOBtDIEA5 minDMF5-33%
HATU/HOAtDIEA5 minDMF5-33%
BOP/HOBtTMPNoCH₂Cl₂-DMF (1:1)<1%
HBTU/HOBtTMPNoCH₂Cl₂-DMF (1:1)<1%
HATU/HOAtTMPNoCH₂Cl₂-DMF (1:1)<1%
DIPCDI/HOBt-5 min-<1%
Data compiled from a systematic study on minimizing cysteine racemization.[4]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at minimizing cysteine racemization.

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

This protocol is designed for the manual or automated coupling of Fmoc-Cys(Trt)-OH with minimal racemization.[2]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents) and HOBt (4 equivalents) in DMF.

  • Coupling Reaction: Add the dissolved amino acid and HOBt to the resin, followed by the addition of DIC (4 equivalents).

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Low-Racemization Coupling using HBTU/HOBt with a Weaker Base

This protocol is an alternative for those who prefer to use uronium/aminium-based coupling reagents.[2]

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HBTU (4 equivalents), and HOBt (4 equivalents) in a 1:1 mixture of DCM and DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (TMP) (4 equivalents) to the reaction mixture.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Confirmation: Follow steps 7-8 from Protocol 1.

Visual Guides

The following diagrams illustrate the key chemical pathway and a recommended workflow to mitigate cysteine racemization.

racemization_mechanism cluster_0 Mechanism of Base-Catalyzed Cysteine Racemization L_Cys L-Cysteine Derivative (Activated) Carbanion Planar Carbanion Intermediate L_Cys->Carbanion + Base - H⁺ Carbanion->L_Cys + H⁺ D_Cys D-Cysteine Derivative Carbanion->D_Cys + H⁺ prevention_workflow cluster_workflow Workflow for Minimizing Cysteine Racemization start Start: Cysteine Coupling Step coupling_choice Select Coupling Reagent start->coupling_choice carbodiimide Carbodiimide (e.g., DIC) + Additive (HOBt, Oxyma) coupling_choice->carbodiimide Recommended onium Onium Salt (e.g., HBTU) (Use with caution) coupling_choice->onium Alternative solvent Use Less Polar Solvent (e.g., DCM/DMF) carbodiimide->solvent base_choice Select Base onium->base_choice weak_base Weak/Hindered Base (e.g., TMP/Collidine) base_choice->weak_base no_preactivation Avoid Pre-activation weak_base->no_preactivation no_preactivation->solvent protecting_group Choose Appropriate S-Protecting Group (e.g., Ddm, MBom) solvent->protecting_group end Proceed with Synthesis protecting_group->end

References

Troubleshooting incomplete coupling of Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers in drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling of this compound often incomplete?

Incomplete coupling of this compound can be attributed to several factors, primarily steric hindrance. The bulky trityl (Trt) protecting group on the cysteine side chain, combined with the Boc protecting group on the alpha-amino group, can physically obstruct the approach of the activated amino acid to the resin-bound free amine, leading to a slower and less efficient reaction.[1][2] Peptide aggregation on the solid support can also contribute to incomplete coupling.[3]

Q2: What are the common side reactions associated with this compound coupling?

The primary side reaction of concern is racemization of the cysteine residue, where the D-enantiomer converts to the L-enantiomer.[1][2] This is particularly prevalent under basic conditions often used with certain coupling reagents.[2] The α-proton of cysteine is susceptible to abstraction, leading to this loss of stereochemical integrity.[1][2] Other potential side reactions include the formation of deletion sequences if coupling is incomplete and not properly capped.

Q3: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion in SPPS is the qualitative Kaiser test (or ninhydrin (B49086) test).[3][4] A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests that the coupling is complete.[3][5] For N-terminal proline, which is a secondary amine, the isatin (B1672199) or chloranil (B122849) tests are recommended alternatives.[6]

Q4: What should I do if the Kaiser test is positive after the initial coupling?

If the coupling is incomplete, the recommended procedure is to perform a second coupling (recoupling).[2] This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated this compound.[2] If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.[4]

Q5: How does the choice of coupling reagent impact the reaction?

The choice of coupling reagent is critical for maximizing efficiency and minimizing side reactions like racemization.[4]

  • Carbodiimides (e.g., DIC/HOBt): This combination is a classic and effective method that can minimize racemization because it proceeds under relatively neutral pH conditions.[2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient and lead to fast reaction times.[2][5] However, they require a non-nucleophilic base (like DIEA) for activation, which can increase the risk of racemization.[2] HATU is generally considered superior to HBTU, offering faster reactions and less potential for epimerization.[3][4]

  • Phosphonium Salts (e.g., PyBOP): These are also highly reactive and effective for sterically hindered amino acids.[3]

  • Oxyma-Based Reagents (e.g., COMU): These newer reagents offer high coupling efficiency, comparable to HATU, with a better safety profile and can significantly reduce racemization.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) Steric hindrance from the Trityl group.- Increase the coupling time.[1]- Use a slight excess of this compound and coupling reagents.[1]- Perform a double coupling.[8]- Switch to a more powerful coupling reagent like HATU or COMU.[3][8]
Peptide aggregation.- Swell the resin adequately before starting the synthesis.[1]- Consider using a different solvent or adding chaotropic salts.[9]
High Levels of D-Cys Epimer (Racemization) Use of a strong base (e.g., DIEA) with uronium/aminium reagents.- Use a carbodiimide-based method like DIC/HOBt or DIC/OxymaPure which does not require a strong base.[1][4]- If using HBTU/HATU, consider a weaker or more sterically hindered base.[1]- Avoid prolonged pre-activation times.[1]
Inappropriate coupling reagent.- Choose reagents known to suppress racemization, such as those used in combination with HOBt or OxymaPure.[1][4]
Formation of Deletion Peptides Incomplete coupling followed by continuation of the synthesis.- Always monitor coupling completion with a qualitative test (e.g., Kaiser test).[3]- If recoupling is unsuccessful, cap the unreacted amines using an agent like acetic anhydride (B1165640) before proceeding to the next deprotection step.[4][8]

Experimental Protocols

Protocol 1: Coupling with DIC/HOBt

This protocol is recommended to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in dichloromethane (B109758) (DCM), followed by dimethylformamide (DMF).[1][2]

  • Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using 50% trifluoroacetic acid (TFA) in DCM.[3] Wash the resin thoroughly.

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes) and wash with DMF.[2]

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.[1][3]

  • Coupling Reaction: Add the coupling solution to the resin, followed by the addition of DIC (2-3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[1][3]

  • Monitoring: Perform a Kaiser test to monitor for completion.[3]

  • Washing: Once complete, wash the resin thoroughly with DMF, DCM, and methanol.[3]

Protocol 2: High-Efficiency Coupling with HATU

This protocol is for when high coupling efficiency and speed are critical.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.[3]

  • Activation: Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.[3]

  • Coupling Reaction: Immediately add the activated solution to the resin. Agitate the reaction vessel at room temperature for 30-60 minutes.[3]

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Diagrams

G Troubleshooting Workflow for Incomplete Coupling start Start Coupling Reaction monitor Monitor with Kaiser Test start->monitor is_complete Is Coupling Complete? monitor->is_complete recouple Perform Double Coupling is_complete->recouple No (Positive Test) wash Wash Resin is_complete->wash Yes (Negative Test) recouple->monitor cap Cap Unreacted Amines recouple->cap If still positive cap->wash next_step Proceed to Next Synthesis Step wash->next_step

Caption: Troubleshooting workflow for incomplete coupling reactions.

G Activation Pathways for Coupling Reagents cluster_0 Carbodiimide Method cluster_1 Uronium/Aminium Method Boc_AA This compound Active_Ester HOBt/Oxyma Active Ester Boc_AA->Active_Ester + Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond DIC DIC DIC->Active_Ester HOBt HOBt/Oxyma HOBt->Active_Ester Boc_AA2 This compound Activated_AA Activated Amino Acid Boc_AA2->Activated_AA + Activated_AA->Peptide_Bond HATU HATU/HBTU HATU->Activated_AA Base DIEA Base->Activated_AA Resin Resin-Bound Amine Resin->Peptide_Bond

Caption: Activation pathways for different classes of coupling reagents.

References

Technical Support Center: Optimizing Cleavage Cocktails for Trityl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cleavage cocktails for trityl (Trt) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the cleavage and deprotection of peptides and other molecules containing trityl-protected functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in the context of trityl deprotection?

A1: In solid-phase peptide synthesis (SPPS) and other synthetic methodologies, the cleavage cocktail serves a dual purpose. Firstly, it cleaves the synthesized molecule from the solid support (resin). Secondly, it removes the acid-labile protecting groups from the side chains of the constituent amino acids or other functional groups, including the trityl group. This global deprotection step yields the final, unprotected product. The most common method for this is acidolysis, typically using trifluoroacetic acid (TFA).[1][2]

Q2: Why are scavengers essential components of a trityl deprotection cocktail?

A2: During the acidic cleavage and deprotection process, highly reactive carbocations, such as the trityl cation, are generated from the protecting groups and the resin linker.[1][3][4] These electrophilic species can react with nucleophilic side chains of amino acids like tryptophan, cysteine, and methionine, leading to unwanted modifications and the formation of impurities.[1][5] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing these side reactions and preserving the integrity of the target molecule.[1][3]

Q3: What are some common scavengers used in trityl deprotection and what are their specific roles?

A3: The choice of scavengers is critical and depends on the composition of the molecule being synthesized. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective and general scavenger for trityl cations, which helps prevent the alkylation of sensitive residues like tryptophan and cysteine.[1] It is also efficient at quenching other highly stabilized cations.

  • Water: Acts as a proton source and helps to suppress the t-butylation of tryptophan residues.[1]

  • 1,2-Ethanedithiol (EDT): A reducing agent that is particularly effective in preventing the oxidation of cysteine and methionine. It also aids in scavenging trityl groups.[1] However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to side reactions.

  • Thioanisole: Often used to accelerate the deprotection of arginine protected with Pmc or Pbf groups and to scavenge various cations.[1]

  • Phenol: Acts as a scavenger for a variety of carbocations and is thought to offer some protection to tyrosine and tryptophan residues.[1]

Q4: How do I select the most appropriate cleavage cocktail for my specific peptide?

A4: The ideal cleavage cocktail composition is dictated by the amino acid sequence of your peptide, the type of resin used, and the side-chain protecting groups present. A standard cocktail for peptides without particularly sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.[3] For peptides containing sensitive residues like Cys, Met, Trp, or Arg(Pmc/Pbf), more complex cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) are often recommended.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during trityl deprotection and provides systematic solutions.

Problem 1: Incomplete Trityl Deprotection

Possible Cause Recommended Solution
Insufficient Deprotection Time or TFA Concentration Increase the deprotection time and monitor the reaction progress by HPLC every 30-60 minutes.[3] Ensure the TFA used is of high purity and not diluted. For particularly stubborn trityl groups, such as on N-terminal asparagine, extended cleavage times of up to 4 hours may be necessary.[8]
Inadequate Scavengers The trityl cation can re-attach to the deprotected functional group if not effectively scavenged.[3] Increase the concentration of scavengers like TIS or consider using a cocktail with a combination of scavengers.
Steric Hindrance The bulky nature of the trityl group can sometimes hinder its removal, especially in sterically crowded environments within a molecule. Consider optimizing the reaction temperature (though be cautious of potential side reactions).
N-terminal Asparagine Issue Deprotection of Trt from an N-terminal asparagine residue is known to be sluggish.[8][9] Using the more labile methyl-trityl (Mtt) protecting group for asparagine can overcome this issue.[8][10]

Problem 2: Presence of Unexpected Impurities in the Crude Product

Possible Cause Recommended Solution
Alkylation of Sensitive Residues (Trp, Cys, Met, Tyr) This is a common side reaction caused by insufficient or inappropriate scavengers.[1][5] Ensure your cleavage cocktail contains scavengers tailored to protect these residues. For example, use TIS for Trp and EDT for Cys and Met.[1]
Oxidation of Methionine or Cysteine Peptides containing these residues are susceptible to oxidation.[9] Perform the cleavage under an inert atmosphere (e.g., nitrogen) and use cleavage cocktails containing reducing agents like EDT. Ensure that the ether used for precipitation is peroxide-free.
Reattachment of the Peptide to the Resin This can occur, especially with C-terminal tyrosine or tryptophan, if the linker cation is not properly scavenged.[9] Using a cleavage cocktail with a suitable scavenger mixture can suppress this side reaction.
Formation of Deletion or Truncated Sequences These impurities are typically a result of incomplete coupling during peptide synthesis, not the cleavage step. Re-evaluate and optimize your synthesis protocol.
Aspartimide Formation This side reaction is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can occur under acidic conditions.[11] To minimize this, keep the cleavage time and temperature to a minimum.

Data Summary: Common Cleavage Cocktails

The following table summarizes the compositions and primary applications of frequently used cleavage cocktails for trityl deprotection.

Cocktail NameComposition (v/v/w)Primary ApplicationNotes
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without highly sensitive residues.[3][7]TIS is an effective general carbocation scavenger.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral-purpose cocktail for peptides with a variety of sensitive residues (Cys, Met, Trp, Tyr, Arg).[6][7]Highly effective but has a strong odor due to the thiol components.[7]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative for scavenging trityl groups.[6][7]Does not provide adequate protection against the oxidation of Cysteine and Methionine.[6][7]
TFA/TMSBr TFA, EDT, m-cresol, thioanisole, TMSBrRapid deprotection of peptides containing multiple Arg(Mtr) residues.Can cleanly deprotect up to four Arg(Mtr) groups in 15 minutes and suppresses sulfonation by-products.

Experimental Protocols

Protocol 1: Standard Trityl Deprotection using TFA/TIS/H₂O

This protocol is suitable for the cleavage and deprotection of peptides that do not contain highly sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 10 mL) to swell it and remove any residual solvents. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail. Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. The appearance of a yellow to orange color is indicative of the formation of the trityl cation.[9]

  • Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to determine its purity and confirm its molecular weight.

Protocol 2: Deprotection using Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Cysteine, Methionine, Tryptophan, and Arginine.

Materials:

  • Peptide-resin (dried)

  • Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether or MTBE

  • DCM

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.

  • Cleavage Reaction: Add Reagent K to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation, Precipitation, and Analysis: Follow steps 4 through 7 from Protocol 1.

Visual Guides

Trityl_Deprotection_Workflow start Start: Dried Peptide-Resin swell Swell Resin (DCM) start->swell cleavage Cleavage & Deprotection (2-3 hours, RT) swell->cleavage prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) prepare_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide (Cold Ether) filter->precipitate wash_dry Wash & Dry Crude Peptide precipitate->wash_dry analysis Analyze (HPLC, MS) wash_dry->analysis Troubleshooting_Trityl_Deprotection start Problem with Trityl Deprotection incomplete Incomplete Deprotection? start->incomplete Analyze Crude Product impurities Unexpected Impurities? start->impurities Analyze Crude Product increase_time Increase Reaction Time & Monitor by HPLC incomplete->increase_time Yes check_tfa Check TFA Purity incomplete->check_tfa Yes optimize_scavengers Optimize Scavenger Concentration/Type incomplete->optimize_scavengers Yes alkylation Alkylation of Sensitive Residues? impurities->alkylation Yes oxidation Oxidation of Cys/Met? impurities->oxidation Yes reattachment Resin Reattachment? impurities->reattachment Yes add_scavengers Add/Change Scavengers (TIS, EDT, etc.) alkylation->add_scavengers inert_atmosphere Use Inert Atmosphere & Reducing Agents oxidation->inert_atmosphere proper_scavengers Ensure Proper Scavengers for Linker Cation reattachment->proper_scavengers

References

Technical Support Center: C-Terminal Cysteine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the β-elimination of C-terminal cysteine residues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination of C-terminal cysteine and why is it a problem?

A1: β-elimination is a chemical side reaction where the thiol group of a cysteine residue is eliminated, converting the cysteine into a highly reactive dehydroalanine (B155165) (DHA) residue.[1][2] This reaction is particularly problematic for C-terminal cysteines. The resulting DHA can then react with other nucleophiles, leading to undesired products, such as lanthionine (B1674491) (from reaction with another cysteine) or lysinoalanine (from reaction with lysine), causing protein cross-linking, aggregation, and loss of biological activity.[3][4]

Q2: What are the primary factors that trigger β-elimination?

A2: The main drivers of β-elimination are alkaline pH and elevated temperatures.[5][6] The reaction rate significantly increases with a rise in pH and temperature.[3][4] For instance, conditions commonly used for tryptic digestion (e.g., pH 7.0-9.0 at 37°C) can induce β-elimination, especially if disulfide bonds have not been reduced and alkylated beforehand.[7] During solid-phase peptide synthesis (SPPS), the use of a base like piperidine (B6355638) for Fmoc deprotection can also catalyze this unwanted side reaction.[1][8]

Q3: How can I detect if β-elimination has occurred in my sample?

A3: Mass spectrometry (MS) is the primary method for detecting β-elimination. The conversion of a cysteine residue to dehydroalanine results in a characteristic mass loss of 34 Da (the mass of H₂S). By comparing the observed mass of your peptide or protein to its theoretical mass, you can identify this modification. Tandem MS (MS/MS) can further pinpoint the exact location of the modification.

Q4: What is the optimal pH range to minimize β-elimination during conjugation or modification?

A4: To minimize β-elimination, it is crucial to work at a neutral or slightly acidic pH. For reactions involving maleimides, which target the thiol group of cysteine, a pH range of 6.5-7.5 is optimal for the conjugation reaction while limiting the rate of β-elimination.[9] Reactions conducted at pH 8.0 or higher show a markedly increased rate of elimination.[3][4]

Q5: Are there any chemical additives that can suppress β-elimination?

A5: While specific additives solely for preventing β-elimination are not common, controlling the overall reaction environment is key. During solid-phase peptide synthesis, using certain protecting groups on the cysteine's thiol can reduce the likelihood of this side reaction. For example, using a Trityl (Trt) protecting group is often preferred over an Acetamidomethyl (Acm) group for C-terminal cysteines to minimize base-induced elimination.[8] Additionally, in cleavage cocktails for synthetic peptides, scavengers like ethanedithiol (EDT) are used to keep the cysteine in a reduced state and prevent other side reactions.[10][11]

Q6: My C-terminal cysteine is part of a specific peptide sequence. Are certain sequences more prone to this side reaction?

A6: Yes, the local sequence can influence the rate of β-elimination. For instance, having a serine or threonine residue adjacent to the C-terminal cysteine can increase the susceptibility to this side reaction under basic conditions.[8] The conformational flexibility of the C-terminus can also play a role.

Q7: I suspect β-elimination is happening during my purification step. What can I do?

A7: If you suspect β-elimination during purification (e.g., HPLC), evaluate your buffer conditions. Ensure the pH of your mobile phases is not alkaline. If possible, perform the purification at a lower temperature. If the issue persists, consider purifying the peptide with the cysteine side chain protected and removing the protecting group as the final step under carefully controlled conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to β-elimination.

Diagram: Troubleshooting Workflow for β-Elimination

G start Problem: Suspected β-Elimination (e.g., Mass Loss of 34 Da) check_ms Confirm with MS/MS to Pinpoint DHA Location start->check_ms stage At which stage does the problem occur? check_ms->stage synthesis Peptide Synthesis (Fmoc SPPS) stage->synthesis Synthesis conjugation Conjugation / Labeling (Post-Synthesis) stage->conjugation Modification purification Purification (e.g., HPLC) stage->purification Purification syn_sol1 Use Trityl-type resin (e.g., 2-Chlorotrityl) synthesis->syn_sol1 syn_sol2 Use Fmoc-Cys(Trt)-OH instead of Cys(Acm) synthesis->syn_sol2 syn_sol3 Minimize piperidine exposure time synthesis->syn_sol3 conj_sol1 Lower Reaction pH to 6.5-7.2 conjugation->conj_sol1 conj_sol2 Reduce Reaction Temperature (e.g., 4°C) conjugation->conj_sol2 conj_sol3 Decrease Reaction Time conjugation->conj_sol3 pur_sol1 Use neutral or acidic buffers (pH < 7) purification->pur_sol1 pur_sol2 Run purification at reduced temperature purification->pur_sol2

Caption: Troubleshooting decision tree for β-elimination issues.

Quantitative Data Summary

The rate of β-elimination is highly dependent on environmental factors. The following tables summarize the impact of pH and temperature on this side reaction.

Table 1: Effect of pH on β-Elimination Rate

pHRelative Rate of β-EliminationRecommended Use Case
6.0LowStable for most applications
7.0ModerateSuitable for maleimide (B117702) conjugations (pH 6.5-7.5)[9]
8.0HighIncreased risk, minimize time and temperature[3]
> 9.0Very HighAvoid for cysteine-containing molecules[3][7]

Table 2: Effect of Temperature on β-Elimination

TemperatureRelative Rate of β-EliminationRecommended Use Case
4°CLowOptimal for long incubations or unstable proteins
25°C (RT)ModerateStandard for many protocols; monitor reaction time
37°CHighSignificant risk, especially at alkaline pH[7]
> 50°CVery HighStrongly promotes β-elimination; generally avoid[4][5]

Key Experimental Protocols

Protocol 1: Analysis of β-Elimination by Mass Spectrometry

This protocol outlines the general workflow for detecting the conversion of cysteine to dehydroalanine.

Diagram: Workflow for MS Detection of β-Elimination

G cluster_prep Sample Preparation cluster_ms MS Analysis p1 1. Aliquot Protein/Peptide (Control vs. Experimental) p2 2. Subject to Experimental Conditions (e.g., high pH/temp) p1->p2 p3 3. (Optional) Reduce and Alkylate Control Sample p2->p3 p4 4. Desalt Sample (e.g., ZipTip) p3->p4 m1 5. Acquire Full MS Scan p4->m1 m2 6. Look for Mass Shift (-34 Da for Cys -> DHA) m1->m2 m3 7. Perform MS/MS on Parent Ions (Original and Modified) m2->m3 m4 8. Confirm Site of Modification m3->m4

Caption: Experimental workflow for identifying β-elimination via MS.

Methodology:

  • Sample Preparation:

    • Prepare two aliquots of your cysteine-containing peptide/protein: a control and an experimental sample.

    • Subject the experimental sample to the conditions you are testing (e.g., incubation at pH 8.5 for 2 hours at 37°C).

    • For the control, maintain it in a neutral or acidic buffer at 4°C.

    • Desalt both samples using a C18 ZipTip or equivalent to prepare them for MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze both samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire a full MS scan to determine the molecular weights of the species in each sample.

    • Compare the spectra. In the experimental sample, look for a peak corresponding to the theoretical mass of your molecule minus 34.0 Da.

    • Perform tandem MS (MS/MS) on both the original and the modified parent ions.

    • Analyze the fragmentation pattern to confirm that the mass loss occurred at the C-terminal cysteine residue.

Protocol 2: pH Screening to Minimize β-Elimination During Conjugation

This protocol helps determine the optimal pH for a thiol-maleimide conjugation reaction, balancing conjugation efficiency with the suppression of β-elimination.

Methodology:

  • Buffer Preparation: Prepare a set of reaction buffers (e.g., phosphate (B84403) buffer) at various pH values, such as 6.5, 7.0, 7.5, and 8.0. Ensure buffers are free of competing amines or thiols.[9]

  • Reaction Setup:

    • Set up parallel conjugation reactions in each buffer.

    • Dissolve your C-terminal cysteine peptide in each buffer.

    • Add your maleimide-containing molecule (e.g., a drug or a dye) at a defined molar ratio (e.g., 1:1.2 peptide to maleimide).

  • Incubation: Incubate all reactions at a constant temperature (e.g., room temperature) for a set time (e.g., 1 hour).

  • Quenching: Stop the reaction by adding a molar excess of a free thiol like L-cysteine or 2-mercaptoethanol.[12]

  • Analysis:

    • Analyze each reaction mixture using LC-MS.

    • Quantify the peak areas for three species:

      • Unreacted peptide

      • Desired conjugate

      • β-eliminated peptide (-34 Da)

  • Optimization: Create a table comparing the percentage of desired product versus the β-eliminated product at each pH. Select the pH that provides the highest yield of the conjugate with the lowest amount of the side product.

Diagram: β-Elimination Chemical Mechanism

G cluster_cys C-Terminal Cysteine Residue cluster_dha Dehydroalanine (DHA) Residue Cys Peptide...-NH-CH(CH₂-SH)-COOH DHA Peptide...-NH-C(=CH₂)-COOH Cys->DHA β-elimination H2S H₂S (eliminated) DHA:s->H2S:w Base Base (e.g., OH⁻) or Heat Base:e->Cys:n

Caption: Mechanism of base- or heat-induced β-elimination.

References

Technical Support Center: Managing Cysteine Thiol Group Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the oxidation of cysteine's thiol group during synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and troubleshooting issues related to this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is cysteine thiol oxidation and why is it a problem during synthesis?

A1: The thiol group (-SH) of a cysteine residue is highly reactive and susceptible to oxidation. This can lead to the formation of various undesired products, primarily disulfide bonds (-S-S-) between two cysteine residues. Further oxidation can result in the formation of sulfenic acid (-SOH), sulfinic acid (-SO2H), and ultimately sulfonic acid (-SO3H).[1] Disulfide bond formation can lead to incorrect peptide folding, aggregation, and the generation of impurities that are difficult to separate. The higher oxidation states are generally irreversible and result in a loss of the desired product.

Q2: What are the main factors that promote cysteine oxidation?

A2: Several factors can promote the oxidation of cysteine's thiol group:

  • pH: Oxidation rates increase significantly at neutral to alkaline pH (pH > 7).[2][3][4][5] This is because the thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (SH).[6]

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Metal Ions: Trace metal ions can catalyze oxidation reactions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of peptide solutions can increase exposure to oxygen and promote oxidation.[7]

Q3: What are protecting groups and why are they essential for cysteine?

A3: Protecting groups are chemical moieties temporarily attached to the thiol group of cysteine to prevent it from undergoing unwanted reactions, such as oxidation, during peptide synthesis.[8][9] These groups are designed to be stable throughout the synthesis process and can be selectively removed under specific conditions to reveal the free thiol when desired.[8][9] The use of appropriate protecting groups is crucial for synthesizing complex peptides containing multiple cysteines, ensuring the correct disulfide bond connectivity.[10]

Troubleshooting Guides

Problem 1: My purified peptide shows an unexpected dimer or oligomer in the mass spectrum.
  • Possible Cause: Oxidation of the free thiol group to form intermolecular disulfide bonds after purification.

  • Troubleshooting & Optimization:

    • Work under anaerobic conditions: Degas all buffers and solvents and work under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

    • Add a reducing agent: If the disulfide bond is already formed, it can be reduced back to the free thiol. Tris(2-carboxyethyl)phosphine (TCEP) is a common and effective reducing agent.[11][12] Dithiothreitol (DTT) is another option, though it is less stable.

    • Optimize storage: Lyophilized peptides containing cysteine should be stored at -20°C or lower under an inert atmosphere.[7][13] For solutions, store at low pH (if the peptide is stable) and consider adding a reducing agent. Avoid repeated freeze-thaw cycles by storing in aliquots.[7]

Problem 2: During solid-phase peptide synthesis (SPPS), I observe incomplete coupling or deprotection steps, especially with cysteine-rich sequences.
  • Possible Cause: Peptide aggregation on the resin, which can be exacerbated by the presence of cysteine residues.[1]

  • Troubleshooting & Optimization:

    • Use aggregation-disrupting solvents: Switch to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the reaction solvent.[1]

    • Incorporate pseudoprolines: If the sequence allows, introducing pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.

    • Elevated temperature: Performing coupling reactions at a higher temperature can sometimes overcome aggregation-related difficulties.[1]

    • Microwave synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences.

Problem 3: My final peptide product after cleavage from the resin shows a mass addition of +51 Da.
  • Possible Cause: Formation of a 3-(1-piperidinyl)alanine side product. This occurs when the protected thiol group undergoes base-catalyzed elimination to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638) used for Fmoc deprotection.[1][7]

  • Troubleshooting & Optimization:

    • Use a bulky protecting group: Utilizing a sterically hindered protecting group like trityl (Trt) for the cysteine thiol can minimize this side reaction.[1]

    • Optimize the C-terminal residue: This side reaction is more prevalent for C-terminal cysteine residues.[7] If possible, redesigning the synthesis strategy to avoid a C-terminal cysteine can be beneficial.

Data Presentation

Table 1: Common Thiol Protecting Groups for Fmoc-SPPS of Cysteine-Containing Peptides

Protecting GroupAbbreviationCleavage ConditionsKey Features
TritylTrtTFA-based cleavage cocktails (e.g., TFA/TIS/H₂O)Standard choice for routine synthesis; labile to acid.
AcetamidomethylAcmMercury(II) acetate (B1210297) or iodineStable to TFA; useful for orthogonal strategies.[14]
tert-ButyltBuHigh concentrations of TFA with scavengersMore stable to acid than Trt.
4-MethoxytritylMmt1-2% TFA in DCMHighly acid-labile; suitable for on-resin disulfide bond formation.[15]
S-tert-butylthioStBuReduction with phosphines (e.g., TCEP) or thiols (e.g., DTT)Cleaved under reductive conditions.[14]

Table 2: Comparison of Common Reducing Agents for Disulfide Bonds

Reducing AgentAbbreviationOptimal pHKey Features
Tris(2-carboxyethyl)phosphineTCEP< 8.0Odorless, selective for disulfides, and does not interfere with maleimide (B117702) chemistry.[11][12]
DithiothreitolDTT> 7.0Commonly used, but has a strong odor and is less stable than TCEP.
2-Mercaptoethanolβ-ME> 7.5Inexpensive, but has a very strong odor and is volatile.

Experimental Protocols

Protocol 1: Reduction of a Disulfide Bond in a Purified Peptide using TCEP

  • Dissolve the peptide: Dissolve the peptide containing the disulfide bond in a suitable buffer (e.g., 0.1 M Tris, pH 7.5). The final peptide concentration should be in the range of 1-5 mg/mL.

  • Prepare TCEP solution: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Add TCEP to the peptide: Add the TCEP stock solution to the peptide solution to a final concentration of 1-5 mM. A 2- to 10-fold molar excess of TCEP over the peptide is typically sufficient.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction: The progress of the reduction can be monitored by reverse-phase HPLC or mass spectrometry. The reduced peptide will typically have a different retention time than the oxidized form.

  • Purification: Once the reduction is complete, the TCEP and its byproducts can be removed by size-exclusion chromatography or another round of reverse-phase HPLC.

Protocol 2: Quantification of Free Thiols using Ellman's Test

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.[16]

    • Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in the Reaction Buffer. Create a dilution series for a standard curve.[16]

  • Assay Procedure:

    • To 50 µL of the peptide sample (or standard), add 950 µL of the Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.[16]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.

    • Determine the concentration of free thiols in the peptide sample by interpolating its absorbance on the standard curve. Alternatively, the concentration can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[16]

Protocol 3: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

  • Selective Deprotection: After synthesizing the peptide on the solid support, selectively remove the protecting groups from the cysteine residues that will form the disulfide bond (e.g., Mmt or S-Tmp groups).[15][17]

  • Wash the Resin: Thoroughly wash the resin with dichloromethane (B109758) (DCM) and then dimethylformamide (DMF).

  • Oxidation:

    • Prepare a solution of N-chlorosuccinimide (NCS) in DMF (typically 1-2 equivalents relative to the peptide on the resin).

    • Add the NCS solution to the resin and shake for 15-30 minutes at room temperature.[17]

  • Wash the Resin: Wash the resin thoroughly with DMF and then DCM to remove excess NCS and byproducts.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail. Note: Do not use thiol-based scavengers like EDT in the cleavage cocktail, as they will reduce the newly formed disulfide bond. Triisopropylsilane (TIS) is a suitable alternative.

Visualizations

Cysteine_Oxidation_Pathway Cys_SH Cysteine (R-SH) Sulfenic Sulfenic Acid (R-SOH) Cys_SH->Sulfenic Reversible Oxidation Disulfide Disulfide (R-S-S-R') Cys_SH->Disulfide Oxidation Sulfenic->Cys_SH Reduction Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Irreversible Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Irreversible Oxidation Disulfide->Cys_SH Reduction

Caption: Reversible and irreversible oxidation pathways of a cysteine thiol group.

Troubleshooting_Workflow Start Unexpected peak in mass spectrum CheckMass Check mass difference Start->CheckMass Dimer Mass = 2x Peptide - 2H? CheckMass->Dimer Yes Plus51 Mass = Peptide + 51 Da? CheckMass->Plus51 No Oxidation Probable disulfide bond formation. - Use reducing agents (TCEP/DTT). - Optimize storage and handling. Dimer->Oxidation Other Other mass difference Plus51->Other No Piperidine Probable piperidine adduct. - Use bulky Cys protecting group (Trt). - Re-evaluate synthesis strategy. Plus51->Piperidine Yes Investigate Investigate other side reactions (e.g., alkylation, deletion). Other->Investigate

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

Orthogonal_Protection_Strategy cluster_0 Step 1: First Disulfide Bond cluster_1 Step 2: Second Disulfide Bond Peptide Peptide-Resin Cys(Acm) Cys(Mmt) Cys(Acm) Cys(Mmt) Deprotect1 Remove Mmt groups (1-2% TFA in DCM) Peptide->Deprotect1 Oxidize1 Oxidize to form first disulfide bond (e.g., Iodine or NCS) Deprotect1->Oxidize1 Intermediate Peptide-Resin Cys(Acm) Cys-S-S-Cys Cys(Acm) Oxidize1->Intermediate Deprotect2 Remove Acm groups (e.g., Iodine) Intermediate->Deprotect2 FinalProduct Peptide-Resin Cys-S-S-Cys Cys-S-S-Cys Deprotect2->FinalProduct

Caption: Orthogonal protection strategy for regioselective disulfide bond formation.

References

Technical Support Center: Purification Strategies for Peptides Containing D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing D-cysteine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of D-cysteine-containing peptides.

Q1: My RP-HPLC chromatogram shows multiple peaks for my D-cysteine peptide. What are the potential causes and solutions?

Multiple peaks in a chromatogram for a single peptide sequence can be frustrating. For D-cysteine peptides, the common culprits are oxidation, racemization, or other side reactions from the synthesis and cleavage steps.

Potential Causes & Solutions:

  • Oxidation: The thiol group (-SH) of D-cysteine is highly susceptible to oxidation, which can form disulfide-bridged dimers (homodimers) or intramolecular disulfide bonds. These oxidized forms will have different retention times than the reduced monomeric peptide.

    • Solution: Add a reducing agent to your purification buffers and sample solvent. Tris(2-carboxyethyl)phosphine (TCEP) is often considered the gold standard as it is stable, odorless, and effective over a wide pH range (1.5-9.0).[1][2] Dithiothreitol (DTT) is a cheaper alternative but is less stable over time.[1] It is also crucial to use degassed solvents for all purification steps to minimize dissolved oxygen.[2]

  • Racemization: The alpha-carbon of amino acids can epimerize under certain conditions, especially during peptide synthesis. For a D-cysteine peptide, this would result in a diastereomer containing L-cysteine, which can often be separated by RP-HPLC.

    • Solution: Racemization often occurs during the synthesis phase. If significant racemization is detected, optimization of the solid-phase peptide synthesis (SPPS) protocol is necessary. For instance, using the base 2,4,6-collidine instead of N-methylmorpholine during cysteine coupling has been shown to suppress racemization.[3][4][5]

  • Incomplete Deprotection or Side Reactions: Remnant protecting groups from synthesis or byproducts from the cleavage cocktail (e.g., alkylation of the thiol group) can lead to multiple peaks.

    • Solution: Ensure your cleavage protocol is optimized for cysteine-containing peptides. Using a cleavage cocktail with appropriate scavengers, such as ethanedithiol (EDT) and triisopropylsilane (B1312306) (TIS), is critical to prevent alkylation and maintain the reduced state of the cysteine.[2]

Below is a troubleshooting workflow for addressing multiple peaks:

G start Multiple Peaks Observed in RP-HPLC check_oxidation Analyze peaks by MS. Is there a mass corresponding to a dimer (2M-2H)? start->check_oxidation check_racemization Analyze peaks by MS. Is there a peak with the same mass but different RT? check_oxidation->check_racemization No solution_oxidation Incorporate Reducing Agent (e.g., TCEP, DTT) in buffers. Use degassed solvents. check_oxidation->solution_oxidation Yes check_adducts Analyze peaks by MS. Are there unexpected masses (e.g., +51 Da, alkylation)? check_racemization->check_adducts No solution_racemization Optimize SPPS conditions. - Use 2,4,6-collidine as base. - Re-evaluate coupling reagents. check_racemization->solution_racemization Yes solution_adducts Optimize cleavage cocktail. - Ensure sufficient scavengers (EDT, TIS). - Review protecting group strategy. check_adducts->solution_adducts Yes end_node Purification Successful solution_oxidation->end_node solution_racemization->end_node solution_adducts->end_node

Troubleshooting workflow for multiple HPLC peaks.
Q2: My D-cysteine peptide has poor solubility. How can I improve this for purification?

Poor solubility is often caused by peptide aggregation, which can be exacerbated in cysteine-containing peptides through the formation of intermolecular disulfide bonds.[6]

  • Initial Dissolution: First, try dissolving the peptide in an acidic aqueous solution, such as 0.1% trifluoroacetic acid (TFA) in water.[2] Most peptides are soluble in acidic conditions.

  • Use of Reducing Agents: If oxidation-induced aggregation is suspected, dissolve the peptide directly in a buffer containing a high concentration of a reducing agent (e.g., 10-100 mM DTT or a 5-fold molar excess of TCEP) before dilution and injection.[6]

  • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) may be necessary before diluting with the aqueous mobile phase.[6] Be mindful of the final concentration of the organic solvent, as high concentrations can interfere with binding to the RP-HPLC column.

  • pH Adjustment: The net charge of a peptide changes with pH. Systematically testing the solubility at different pH values can help identify a range where the peptide is most soluble. However, be cautious with high pH (>8), as it can accelerate the oxidation of the cysteine's thiol group.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to prevent oxidation of D-cysteine during purification?

Preventing oxidation is the most critical aspect of purifying D-cysteine peptides. A multi-pronged approach is most effective:

  • Cleavage Cocktail: Use a cleavage cocktail rich in scavengers. Reagents like "Reagent K" (TFA/phenol/water/thioanisole/EDT) or variations with triisopropylsilane (TIPS) are designed to protect sensitive residues like cysteine.[7]

  • Degassed Solvents: Always prepare mobile phases and sample solutions with solvents that have been thoroughly degassed by sparging with helium or nitrogen, or by sonication under vacuum.[2]

  • Acidic Conditions: Perform the purification at a low pH (typically pH 2-4 using 0.1% TFA). The protonated state of the thiol group at low pH is less susceptible to oxidation than the deprotonated thiolate form, which is more prevalent at higher pH.

  • Reducing Agents: Incorporate a reducing agent in your mobile phases or, more commonly, in your sample diluent and fraction collection tubes.[1]

Comparison of Common Reducing Agents
Reducing AgentTypical ConcentrationAdvantagesDisadvantages
TCEP 0.4-0.5 mM[1] or 5-fold excess[2]Odorless, stable, effective over a wide pH range (1.5-9.0).[1][2]More expensive. Prolonged contact with excess TCEP can cause desulfurization.[2] Heating in the presence of TCEP should be avoided.[8]
DTT 1-10 mM[6]Inexpensive.[1]Less stable over time, especially in solution.[1] Primarily effective at pH > 7.
2-Mercaptoethanol ~5 mM[1]Very inexpensive.[1]Strong, unpleasant odor.[1]
Q2: What are the optimal RP-HPLC conditions for D-cysteine peptides?

While optimal conditions are sequence-dependent, a good starting point for purifying D-cysteine peptides on a C18 column is as follows:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is a standard starting point. The gradient should be shallow to ensure good separation of the target peptide from any impurities.[9][10]

  • Flow Rate: Typically 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) and scaled up accordingly for preparative columns.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if Trp or Tyr residues are present).

G cluster_synthesis Peptide Synthesis & Cleavage synthesis SPPS with D-Cys(Trt) cleavage Cleavage (e.g., Reagent K) synthesis->cleavage dissolve Dissolve Crude Peptide in Buffer + Reducing Agent cleavage->dissolve hplc Preparative RP-HPLC (C18, 0.1% TFA, ACN gradient) dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical HPLC, MS) fractions->analysis lyophilize Pool Pure Fractions & Lyophilize analysis->lyophilize Purity >95%

General workflow for D-cysteine peptide purification.

Experimental Protocols

Protocol 1: Reduction of Oxidized D-cysteine Peptide with TCEP

This protocol is for reducing a peptide sample that has been oxidized prior to purification.

Materials:

  • Lyophilized peptide containing D-cysteine

  • TCEP hydrochloride

  • Degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH adjusted to 7.0)

  • Organic solvent if needed for solubility (e.g., ACN)

Procedure:

  • Prepare a stock solution of your peptide by dissolving it in the chosen buffer, with a small amount of organic co-solvent if necessary, to a concentration of 1-3 mg/mL.[2]

  • Calculate the molar amount of peptide in the solution.

  • Add a 5-fold molar excess of TCEP to the peptide solution.[2]

  • Gently agitate or stir the solution at room temperature for 1 hour.[2]

  • The reduced peptide solution is now ready for direct injection onto the HPLC system for purification.

Protocol 2: Standard Preparative RP-HPLC Purification

This protocol provides a general method for purifying a D-cysteine peptide.

Materials:

  • Crude, lyophilized D-cysteine peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (degassed)

  • Mobile Phase B: 0.1% TFA in HPLC-grade ACN (degassed)

  • Sample Solvent: Mobile Phase A, optionally containing 0.5 mM TCEP

Procedure:

  • System Equilibration: Equilibrate the preparative RP-HPLC system (with a C18 column) with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude peptide in the Sample Solvent to a concentration of 5-10 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, refer to the troubleshooting guide above.

  • Injection: Inject the dissolved sample onto the column.

  • Elution: Run a linear gradient appropriate for your peptide. A typical starting gradient is 5-65% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect fractions of 1-2 mL throughout the gradient elution, focusing on the peaks detected by the UV detector.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to identify the fractions containing the pure peptide of the correct mass.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder. Store the lyophilized peptide at -20°C or -80°C.

References

Technical Support Center: HPLC Purification of Trityl-Protected Cysteine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Trityl-protected cysteine peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Trityl (Trt) protecting group for cysteine in peptide synthesis?

The Trityl (Trt) group is a bulky protecting group used for the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS).[1] Its primary function is to prevent undesired side reactions, such as oxidation and disulfide bond formation, involving the highly reactive thiol group during peptide chain assembly.[2] The Trt group is typically stable during the repetitive steps of Fmoc-based SPPS but can be removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3]

Q2: Why are scavengers necessary during the cleavage and deprotection of Trityl-protected cysteine peptides?

During the TFA-mediated cleavage, the Trityl group is released as a stable Trityl cation. This cation is highly reactive and can re-attach to the free thiol group of cysteine or modify other sensitive amino acid residues like tryptophan and methionine.[4][5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions and ensuring the desired peptide is obtained with high purity.[4][5]

Q3: What are the most common scavengers used for the deprotection of Cys(Trt)-containing peptides?

Triisopropylsilane (TIS or TIPS) and 1,2-ethanedithiol (B43112) (EDT) are highly effective and commonly used scavengers for the deprotection of Cys(Trt)-containing peptides.[4][5] TIS is particularly efficient at reducing the trityl cation to the inert triphenylmethane.[3] EDT is an excellent scavenger for t-butyl cations and also aids in the removal of the trityl group.[5]

Q4: Can the Trityl group be selectively removed while the peptide is still on the resin?

While the Trityl group is generally considered labile to strong acids used in final cleavage, milder acidic conditions can be employed for its selective on-resin removal. For instance, a very low concentration of TFA (e.g., 1%) in dichloromethane (B109758) (DCM) can be used.[3] This allows for on-resin modifications of the cysteine thiol, such as disulfide bond formation, before the global deprotection of other side chains.

Troubleshooting Guide

Problem 1: Incomplete removal of the Trityl group observed in HPLC analysis.
  • Possible Cause 1: Insufficient Deprotection Time or TFA Concentration. The efficiency of Trityl group removal depends on the duration and strength of the acid treatment.

    • Solution: Increase the deprotection time in the cleavage cocktail, monitoring the reaction progress by analytical HPLC every 30-60 minutes.[4] Ensure the TFA used is of high purity and not diluted.[4]

  • Possible Cause 2: Inadequate Scavengers. Scavengers are crucial to drive the deprotection equilibrium towards the free thiol by capturing the trityl cation.

    • Solution: Increase the concentration of scavengers like TIS or EDT in the cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6] For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[5]

Problem 2: Broad or tailing peaks for the target peptide in the HPLC chromatogram.
  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with the peptide, leading to peak tailing.[7][8]

    • Solution: Use a column with end-capping or a different stationary phase. Operating the mobile phase at a low pH (e.g., using 0.1% TFA) can suppress the ionization of silanol groups and improve peak shape.[9]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or large-diameter fittings can cause band broadening.

    • Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are appropriate for the system to minimize dead volume.[10][11]

  • Possible Cause 4: Poor Sample Solubility. If the peptide is not fully dissolved in the injection solvent, it can lead to peak tailing.

    • Solution: Ensure the peptide is completely dissolved. The injection solvent should ideally be weaker than or similar in strength to the initial mobile phase.[10]

Problem 3: Presence of unexpected peaks, such as dimers or other adducts.
  • Possible Cause 1: Oxidation of the free thiol. The cysteine thiol is susceptible to oxidation, leading to the formation of disulfide-bridged dimers, especially in a neutral or slightly basic pH environment.

    • Solution: Work at an acidic pH during purification (e.g., using 0.1% TFA in the mobile phase). If the goal is the reduced peptide, consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the sample before injection or to the collection fractions.[12] However, be cautious as some reducing agents may not be compatible with the HPLC column.

  • Possible Cause 2: Re-attachment of the Trityl group or other side reactions. This can occur if scavengers are insufficient during cleavage.

    • Solution: Optimize the cleavage cocktail with an adequate amount of scavengers like TIS and/or EDT.[4][5]

Experimental Protocols

Standard Protocol for Cleavage and Deprotection of a Trityl-Protected Cysteine Peptide
  • Resin Preparation: After the final Fmoc deprotection on the solid-phase synthesizer, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least one hour.[6]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A commonly used mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[4] For peptides containing multiple sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) can be used.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[6] Agitate the mixture at room temperature for 2-4 hours.[4]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three more times to remove scavengers and cleaved protecting groups.[6]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

General Protocol for RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically the initial mobile phase composition (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).[4]

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used. For peptides, wide-pore columns (e.g., 300 Å) are often suitable.[13]

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient Elution: Perform a linear gradient elution. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes, but this should be optimized for the specific peptide.[14]

  • Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm.[14]

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Data Presentation

Table 1: Common Cleavage Cocktails for Trityl-Protected Peptides

Reagent CocktailComposition (v/v)Target Peptides and Remarks
TFA / TIS / H₂O 95% / 2.5% / 2.5%Suitable for most sequences without multiple sensitive residues.[5]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%)A "universal" cocktail for peptides with sensitive residues like Cys, Met, and Trp.[6]
TFA / TIPS / EDT VariesCombination of scavengers can be effective.

Table 2: Typical RP-HPLC Parameters for Peptide Purification

ParameterTypical Value/Condition
Stationary Phase C18 or C8 silica
Pore Size 100 - 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear, e.g., 5-65% B over 30 min
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameter
Detection Wavelength 214 nm, 280 nm
Column Temperature Ambient to 60 °C

Visualizations

SPPS_and_Purification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification HPLC Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including Fmoc-Cys(Trt)-OH) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Amino_Acid_Coupling->Wash Repeat Repeat Cycles Wash->Repeat for next amino acid Final_Fmoc_Deprotection Final Fmoc Deprotection Wash->Final_Fmoc_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage_Cocktail Precipitation Precipitate with Cold Ether Cleavage_Cocktail->Precipitation Isolation Isolate Crude Peptide (Centrifugation & Wash) Precipitation->Isolation Dissolve Dissolve Crude Peptide Isolation->Dissolve HPLC_Injection Inject onto RP-HPLC Dissolve->HPLC_Injection Fraction_Collection Collect Fractions HPLC_Injection->Fraction_Collection Analysis Analyze Purity (Analytical HPLC & MS) Fraction_Collection->Analysis Lyophilization Lyophilize Pure Fractions Analysis->Lyophilization if pure Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for SPPS, cleavage, and purification of Cys(Trt)-peptides.

Troubleshooting_Logic Start HPLC Analysis of Crude Peptide Problem Identify Chromatographic Issue Start->Problem Incomplete_Deprotection Incomplete Trt Removal Problem->Incomplete_Deprotection Trt-adduct visible Peak_Tailing Broad/Tailing Peak Problem->Peak_Tailing Asymmetric peak Extra_Peaks Unexpected Peaks (e.g., Dimers) Problem->Extra_Peaks Multiple peaks Good_Peak Acceptable Purity Problem->Good_Peak Main peak > desired purity Action_Deprotection Optimize Cleavage: - Increase time - Add more scavengers Incomplete_Deprotection->Action_Deprotection Action_Tailing Optimize HPLC Method: - Check column - Adjust mobile phase pH - Reduce sample load Peak_Tailing->Action_Tailing Action_Oxidation Prevent Oxidation: - Use acidic mobile phase - Add reducing agent to sample Extra_Peaks->Action_Oxidation Proceed Proceed to Preparative Purification Good_Peak->Proceed

Caption: Troubleshooting logic for HPLC analysis of Cys(Trt)-peptides.

References

Technical Support Center: Minimizing Piperidinyl-Alanine Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of piperidinyl-alanine adducts during your solid-phase peptide synthesis (SPPS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is piperidinyl-alanine adduct formation and when does it occur?

A1: Piperidinyl-alanine adduct formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It occurs when piperidine (B6355638), the reagent used for Fmoc deprotection, undergoes a Michael addition to a dehydroalanine (B155165) (Dha) residue on the peptide chain.[1][2] This results in the formation of a 3-(1-piperidinyl)alanine residue, an undesired modification that can be difficult to remove and can affect the biological activity of the final peptide. This side reaction is particularly prevalent in peptides containing cysteine (Cys) residues, as the β-elimination of the cysteine side-chain protecting group is a primary pathway to dehydroalanine formation.[1][2]

Q2: What are the main factors influencing the formation of this adduct?

A2: Several factors can influence the extent of piperidinyl-alanine adduct formation:

  • Presence of Cysteine: Peptides containing cysteine are highly susceptible due to the propensity of the protected thiol group to undergo base-catalyzed β-elimination.[1][2]

  • Choice of Cysteine Protecting Group: The nature of the S-protecting group on cysteine plays a crucial role. Some protecting groups are more prone to β-elimination than others under basic conditions. For instance, S-tert-butyl (StBu) is more susceptible to elimination compared to S-trityl (Trt).[2] The tetrahydropyranyl (Thp) protecting group has been shown to reduce both racemization and the formation of 3-(1-piperidinyl)alanine adducts.[3]

  • Deprotection Conditions: The choice of base, its concentration, and the reaction temperature during Fmoc removal are critical. Stronger bases and higher temperatures can increase the rate of dehydroalanine formation and subsequent adduct formation.[4]

  • Peptide Sequence: The amino acids adjacent to the cysteine residue can also influence the rate of β-elimination.

Q3: How can I detect the presence of piperidinyl-alanine adducts in my crude peptide?

A3: The most common method for detecting piperidinyl-alanine adducts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS). The adduct will typically appear as a distinct peak in the HPLC chromatogram with a mass increase of +85 Da compared to the desired peptide.

Troubleshooting Guide

This guide provides solutions to common issues encountered with piperidinyl-alanine adduct formation.

Problem Potential Cause Recommended Solution(s)
High levels of piperidinyl-alanine adduct detected in a cysteine-containing peptide. The standard 20% piperidine in DMF is too harsh for the sequence, leading to significant β-elimination.1. Switch to an alternative, less nucleophilic, or sterically hindered base. Options include 4-methylpiperidine (B120128), piperazine (B1678402), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] 2. Reduce the concentration of the deprotection agent. For example, using 2.5% 4-methylpiperidine has been shown to be effective for Fmoc removal while potentially reducing side reactions.[6] 3. Optimize the cysteine side-chain protecting group. Consider using a more stable protecting group like Trityl (Trt) or Tetrahydropyranyl (Thp) instead of more labile ones like Acm or StBu.[2][3]
Adduct formation is still observed even with alternative bases. The dehydroalanine intermediate is still forming at an appreciable rate.1. Add an acid additive to the deprotection solution. The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine or piperazine solution can help suppress base-mediated side reactions.[7] 2. Lower the deprotection temperature. Performing the Fmoc deprotection at a lower temperature can reduce the rate of the β-elimination side reaction.
Difficulty in separating the adduct from the desired peptide by RP-HPLC. The adduct and the desired peptide have very similar hydrophobicities.1. Optimize the RP-HPLC gradient. A shallower gradient can improve the resolution between the two species.[8] 2. Change the stationary phase. If a C18 column does not provide adequate separation, consider a different stationary phase, such as C8 or phenyl-hexyl. 3. Modify the mobile phase. Altering the organic modifier (e.g., using methanol (B129727) instead of acetonitrile) or the ion-pairing agent can change the selectivity of the separation.

Quantitative Data on Deprotection Agents and Side Reactions

The choice of deprotection agent significantly impacts the level of side reactions. While direct comparative data for piperidinyl-alanine adduct formation across all alternatives is sparse and highly sequence-dependent, the following table summarizes findings on related side reactions like epimerization and aspartimide formation, which are also base-mediated.

Deprotection Agent/CocktailPeptide Sequence/ResinSide Product(s) MeasuredObservationReference
20% Piperidine in DMFKAFSAKμ on 2-chlorotrityl resinEpimerization16.1% epimerization observed.[4]
2% DBU in DMFKAFSAKμ on 2-chlorotrityl resinEpimerizationEpimerization reduced to 5.0%.[4]
20% Piperidine in DMF[Val-Tyr-Trp...Asp-Gly-NH2]% D-Asp9.60% D-Asp formed.[7]
20% Piperazine in DMF[Val-Tyr-Trp...Asp-Gly-NH2]% D-Asp% D-Asp not detected.[7]
20% Piperidine in DMFBoc-Leu-Ala-Cys(StBu)-O-2-CT resinN-piperidinyl-Ala adductAdducts were prepared by treatment for 24h.[1]
5% Piperazine + 2% DBU in DMFResin bound GCFEpimerization1.91% epimerization after 60 min at 50°C.
20% Piperidine in DMFResin bound GCFEpimerization1.56% epimerization after 60 min at 50°C.

Experimental Protocols

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine

This protocol is a direct replacement for the standard piperidine deprotection and is reported to have similar efficiency with potentially fewer side reactions.[9]

  • Reagent Preparation: Prepare a 20% (v/v) solution of 4-methylpiperidine in high-purity N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% 4-methylpiperidine solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 10 minutes.

  • Repeat: Drain the solution and repeat the deprotection step with a fresh portion of the 4-methylpiperidine solution for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4-methylpiperidine and the dibenzofulvene-adduct.

Protocol 2: Fmoc Deprotection using DBU/Piperidine

This protocol utilizes the strong, non-nucleophilic base DBU for rapid Fmoc removal, with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[10]

  • Reagent Preparation: Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin.

  • Agitation: Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 3 times).

Caution: DBU is a very strong base and can promote other side reactions like aspartimide formation. It is not recommended for peptides containing Asp residues.[10]

Protocol 3: Fmoc Deprotection using Piperazine and HOBt

This protocol uses a weaker base, piperazine, in combination with HOBt to minimize base-labile side reactions.

  • Reagent Preparation: Prepare a 20% (v/v) piperazine solution in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the piperazine/HOBt solution to the resin.

  • Agitation: Agitate the mixture at room temperature. The reaction time may need to be extended compared to piperidine due to the lower basicity of piperazine. Monitor the reaction for completeness.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Purification of Peptides by RP-HPLC

This is a general protocol for the purification of crude peptides to remove adducts and other impurities.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (typically a low percentage of organic solvent like acetonitrile in water with 0.1% TFA).

  • Injection: Inject the dissolved crude peptide onto the column.

  • Elution: Elute the peptide using a linear gradient of increasing organic solvent concentration. The piperidinyl-alanine adduct, being more hydrophobic than the parent peptide, will typically elute later.

  • Fraction Collection: Collect fractions as the peaks elute from the column.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and MS to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a powder.

Visualizations

Piperidinyl_Alanine_Adduct_Formation cluster_reaction1 Peptide_Cys Peptide with Cys(PG) Dehydroalanine Dehydroalanine Intermediate Peptide_Cys->Dehydroalanine β-elimination PG_H PG-S-H Peptide_Cys->PG_H - Adduct Piperidinyl-Alanine Adduct Dehydroalanine->Adduct Michael Addition Piperidine Piperidine Piperidine->Dehydroalanine Base Base (e.g., Piperidine) Base->Peptide_Cys +

Caption: Mechanism of Piperidinyl-Alanine Adduct Formation.

Experimental_Workflow start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling coupling->deprotection Repeat for sequence cleavage Cleavage from Resin coupling->cleavage analysis Crude Analysis (RP-HPLC/MS) cleavage->analysis adduct_check Piperidinyl-Alanine Adduct Detected? analysis->adduct_check troubleshoot Troubleshoot Deprotection adduct_check->troubleshoot Yes purification RP-HPLC Purification adduct_check->purification No troubleshoot->start Re-synthesize with optimized protocol final_product Pure Peptide purification->final_product

Caption: Experimental Workflow for Peptide Synthesis and Adduct Minimization.

References

Technical Support Center: Synthesis of Multi-Cysteine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for multi-cysteine peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides containing multiple cysteine residues?

A1: The synthesis of multi-cysteine peptides presents several key challenges stemming from the reactive nature of the cysteine's thiol side chain.[1][2] The main difficulties include:

  • Controlled Disulfide Bond Formation: Ensuring the correct pairing of cysteine residues to form the desired disulfide bridges is a significant hurdle, especially in peptides with three or more cysteines.[1][3]

  • Side Reactions: The thiol group is susceptible to various side reactions, including oxidation, alkylation, and racemization, which can lead to impurities and reduced yield.[1][4][5]

  • Aggregation and Solubility: Peptides with multiple cysteine residues, particularly if they are hydrophobic, can be prone to aggregation during synthesis and purification.[6]

  • Purification: The presence of incorrectly folded isomers and other byproducts complicates the purification of the target peptide.[6]

Troubleshooting Guides

Issue 1: Low Yield or Failure in Disulfide Bond Formation

Q2: I am experiencing low yields during the oxidation step to form disulfide bonds. What are the possible causes and solutions?

A2: Low yields in disulfide bond formation are often due to suboptimal reaction conditions or peptide aggregation. Here are some troubleshooting steps:

  • Peptide Concentration: High peptide concentrations can favor the formation of intermolecular disulfide bonds, leading to oligomers and aggregates.[7] Performing the oxidation at a high dilution (typically 0.1 mg/mL or less) in a suitable buffer is crucial.[7]

  • Oxidation Method: The choice of oxidant and reaction conditions is critical. Air oxidation is a common method but can be slow and inefficient. Alternative oxidation systems can be employed.

  • pH of the Buffer: The pH of the oxidation buffer should be slightly basic (around pH 8-8.5) to facilitate the deprotonation of the thiol group to the more reactive thiolate anion.

  • Use of Chaotropic Agents: For peptides prone to aggregation, adding chaotropic agents like guanidine (B92328) hydrochloride (up to 6 M) or urea (B33335) can help maintain solubility.[7] Organic co-solvents such as acetonitrile (B52724) (ACN) or isopropanol (B130326) can also be beneficial.[7]

Issue 2: Formation of Incorrect Disulfide Isomers

Q3: My multi-cysteine peptide is forming a mixture of isomers with incorrect disulfide connectivity. How can I control the regioselectivity?

A3: To ensure the correct pairing of cysteines, a strategy of orthogonal protection is necessary.[1][3] This involves using different classes of thiol protecting groups that can be removed selectively under specific conditions, allowing for the stepwise formation of each disulfide bond.[1]

Workflow for Regioselective Disulfide Bond Formation:

G cluster_0 Step 1: On-Resin Synthesis cluster_1 Step 2: First Disulfide Bond Formation cluster_2 Step 3: Second Disulfide Bond Formation cluster_3 Step 4: Final Cleavage and Purification A Solid Phase Peptide Synthesis (Fmoc/tBu strategy) B Peptide with Orthogonally Protected Cysteines (e.g., Cys(Trt), Cys(Acm), Cys(StBu)) A->B C Selective Deprotection of First Cysteine Pair (e.g., removal of Trt with mild acid) B->C D Oxidation to form first disulfide bond C->D E Selective Deprotection of Second Cysteine Pair (e.g., removal of Acm with iodine) D->E F Oxidation to form second disulfide bond E->F G Cleavage from Resin and Removal of Remaining Protecting Groups F->G H Purification of Correctly Folded Peptide (RP-HPLC) G->H G cluster_rac Leads to diastereomeric impurities cluster_beta Forms piperidinylalanine adduct cluster_alkyl Forms S-alkylated byproducts Start Fmoc-SPPS of Cys-containing peptide Desired Desired Peptide Start->Desired Successful Synthesis Rac Racemization (at α-carbon) Start->Rac Beta β-elimination (C-terminal Cys) Start->Beta Alkyl S-alkylation (during cleavage) Desired->Alkyl Cleavage Step

References

Technical Support Center: Synthesis of D-Cysteine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing D-cysteine. Our goal is to help you improve both the yield and purity of your target peptides.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor yield and the presence of a D-cysteine diastereomer detected by HPLC/LC-MS.

  • Question: My peptide synthesis resulted in a low yield, and the mass spectrometry analysis indicates the presence of a diastereomer. What could be the cause and how can I fix it?

  • Answer: The most likely cause is the racemization of the D-cysteine residue during the coupling step, leading to the incorporation of L-cysteine. This is a known issue, especially when using phosphonium (B103445) or uronium salt-based coupling reagents in the presence of strong bases.[1][2]

    Solutions:

    • Choice of Base: Avoid strong bases like N-methylmorpholine, which can cause significant racemization.[3] Instead, use a weaker base such as 2,4,6-trimethylpyridine (B116444) (collidine) or N,N-diisopropylethylamine (DIEA) with caution.[1][3] The use of 2,4,6-collidine has been shown to suppress racemization effectively.[3]

    • Coupling Reagents: While highly efficient, reagents like HCTU can promote racemization. Consider using carbodiimide-based coupling methods in the absence of a strong base.[4] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can also help suppress racemization.[5]

    • Protecting Groups: The choice of the thiol protecting group on D-cysteine significantly impacts racemization. The commonly used Trityl (Trt) group is highly susceptible to racemization.[1] Consider using more acid-labile protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to reduce racemization to acceptable levels even with standard coupling protocols.[1] The Acetamidomethyl (Acm) group also shows a lower tendency for racemization compared to the Trt group.[1][4]

    • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin, as longer pre-activation can increase racemization.[1]

Problem 2: An unexpected mass peak of +51 Da is observed in the LC-MS analysis, particularly for peptides with a C-terminal D-cysteine.

  • Question: My LC-MS shows a persistent impurity with a mass increase of 51 Da. What is this side product and how can I prevent its formation?

  • Answer: This impurity is likely 3-(1-piperidinyl)alanine, which forms via a base-catalyzed elimination of the protected thiol group to generate a dehydroalanine (B155165) intermediate, followed by the addition of piperidine (B6355638) used for Fmoc deprotection.[5][6] This side reaction is especially problematic for peptides with a C-terminal cysteine.[7]

    Solutions:

    • Resin Selection: The choice of resin is critical. Avoid using Wang-type resins for peptides with a C-terminal D-cysteine, as they are more prone to this side reaction.[6] Instead, use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, NovaSyn TGT, or NovaPEG Trityl resins, which significantly reduce the occurrence of this side reaction.[6]

    • Bulky Protecting Groups: Employing a bulky thiol protecting group, such as the Trityl (Trt) group, can sterically hinder the β-elimination reaction.[5][6]

    • Alternative Bases for Deprotection: Consider replacing piperidine with 4-methylpiperidine (B120128) for Fmoc removal, as it has been shown to minimize the formation of the piperidinyl-alanine adduct.[6]

Problem 3: Low yield and incomplete reactions, particularly with longer or hydrophobic D-cysteine containing peptides.

  • Question: I am synthesizing a long or hydrophobic peptide containing D-cysteine and am experiencing low yields and incomplete coupling reactions. What can I do to improve this?

  • Answer: These issues often stem from peptide aggregation on the solid support, which hinders the accessibility of reagents to the growing peptide chain.[8]

    Solutions:

    • Optimize Synthesis Protocol: Increasing the reaction temperature can sometimes improve coupling efficiency and reduce aggregation.[9] Additionally, performing double couplings for difficult amino acid additions can help ensure the reaction goes to completion.[9]

    • Disrupt Secondary Structures: Incorporating pseudoprolines (dipeptides of Ser or Thr) can help to disrupt the formation of secondary structures that lead to aggregation.[5]

    • High-Quality Reagents: Always use high-purity amino acids and reagents to minimize the introduction of impurities that can interfere with the synthesis.[8]

    • Segmented Synthesis: For very long peptides, consider a segmented approach where shorter fragments are synthesized and purified separately before being ligated together in solution.[8]

Frequently Asked Questions (FAQs)

Q1: Which thiol protecting group is best for my D-cysteine peptide synthesis?

A1: The choice of the thiol protecting group is critical and depends on your overall synthetic strategy.

  • For routine synthesis of peptides with a free thiol: The Trityl (Trt) group is commonly used as it is easily removed during the final trifluoroacetic acid (TFA) cleavage. However, be mindful of its propensity to cause racemization.[1]

  • For on-resin modifications or selective disulfide bond formation: Orthogonal protecting groups are necessary.[10][11]

    • 4-methoxytrityl (Mmt): This is a highly acid-labile group that can be removed with dilute TFA (1-2%) on the resin without cleaving other side-chain protecting groups.[12][13] This allows for selective on-resin cyclization or modification.[13][14]

    • Acetamidomethyl (Acm): This group is stable to TFA and requires a separate step for removal, typically with mercury(II) acetate (B1210297) or iodine.[4] This allows for purification of the protected peptide before disulfide bond formation.

  • To minimize racemization: As mentioned in the troubleshooting section, consider using 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) .[1] The tetrahydropyran (Thp) protecting group has also been shown to be less prone to epimerization compared to Trt.[12]

Q2: How can I prevent the oxidation of the D-cysteine thiol group during cleavage and purification?

A2: Unprotected cysteine residues are susceptible to oxidation, leading to the formation of disulfide-bonded dimers or oligomers.

  • Cleavage: Use a cleavage cocktail containing scavengers that can reduce any oxidized species and protect the free thiol. Common scavengers include dithiothreitol (B142953) (DTT), thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[5][15] A widely used cocktail is "Reagent K": TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/v/v/v).[16]

  • Purification:

    • Work with degassed buffers, particularly for HPLC, to minimize dissolved oxygen.

    • Maintain an acidic pH (e.g., 0.1% TFA in buffers) to reduce the rate of oxidation.

    • If oxidation is still a problem, you can add a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your sample before purification.[17] TCEP is effective and more stable than DTT.[17]

Q3: What is the best purification strategy for D-cysteine containing peptides?

A3: Reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides. For cysteine-containing peptides, some special considerations apply:

  • Preventing Oxidation: As discussed above, use degassed, acidic mobile phases and consider adding a reducing agent to your sample if necessary.[17]

  • Affinity Chromatography: Immobilized metal ion affinity chromatography (IMAC) can be a useful technique. Peptides with a free N-terminal alpha-amino group can be selectively retained on columns loaded with Cu2+ or Ni2+ ions, allowing for purification away from capped or truncated sequences.[18]

  • Capping: Including a capping step (e.g., with acetic anhydride) during solid-phase synthesis to block unreacted amino groups is highly recommended. This ensures that only the full-length target peptide has a free N-terminus, which can be exploited for purification techniques like IMAC.[2][18]

Data Summary

Table 1: Effect of Thiol Protecting Group and Base on D-Cysteine Racemization

Fmoc-D-Cys DerivativeCoupling ReagentBaseRacemization (%)Reference
Fmoc-D-Cys(Trt)-OHHCTU/6-Cl-HOBtDIEAHigh (not specified)[1]
Fmoc-D-Cys(Acm)-OHHCTU/6-Cl-HOBtDIEALow (not specified)[1]
Fmoc-D-Cys(Ddm)-OHHCTU/6-Cl-HOBtDIEA<1.0[1]
Fmoc-D-Cys(MBom)-OHHCTU/6-Cl-HOBtDIEA<1.0[1]
Fmoc-D-Cys(Trt)-OHNot specifiedN-methylmorpholine~50[3]
Fmoc-D-Cys(Trt)-OHNot specified2,4,6-collidineSuppressed[3]

Table 2: Common Thiol Protecting Groups for D-Cysteine and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsOrthogonal?
TritylTrtHigh % TFA (e.g., in cleavage cocktail)No (cleaved with peptide)
4-MethoxytritylMmt1-2% TFA in DCMYes
AcetamidomethylAcmMercury(II) acetate or IodineYes
tert-ButyltBuTFMSA or Hg(OAc)2Yes
DiphenylmethylDpm60-90% TFA in DCMYes (with Mmt)
TetrahydropyranThpHigh % TFA (similar to Trt)No

Key Experimental Protocols

Protocol 1: Standard Coupling of a Protected D-Cysteine Amino Acid

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 5 min, then 1 x 15 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-Cys(PG)-OH (4 equivalents), a coupling reagent like HCTU (4 equivalents), and a base like DIEA (8 equivalents) in DMF. To minimize racemization, keep the pre-activation time short (e.g., 1 minute).[1]

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional): If unreacted amines persist, cap them by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIEA) in DMF to prevent the formation of deletion sequences.[2]

Protocol 2: Cleavage of the Peptide from the Resin

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. For a peptide with a Trt-protected D-cysteine, Reagent K (TFA/water/phenol/thioanisole/TIS at 82.5/5/5/5/2.5 v/v/v/v/v) is a good choice to ensure the thiol remains reduced.[16]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.

  • Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree Start Low Purity/Yield ImpurityType Identify Impurity by MS Start->ImpurityType Diastereomer Diastereomer Peak (Racemization) ImpurityType->Diastereomer Mass is correct, but multiple peaks Plus51 +51 Da Peak (Piperidinyl-alanine) ImpurityType->Plus51 Mass +51 Da Deletion Deletion Sequences (Incomplete Coupling) ImpurityType->Deletion Mass < Expected Sol_Racemization Solution: 1. Change Base (Collidine) 2. Change Protecting Group (Ddm) 3. Minimize Pre-activation Diastereomer->Sol_Racemization Sol_Plus51 Solution: 1. Change Resin (2-CTC) 2. Use Bulky PG (Trt) 3. Use 4-Methylpiperidine Plus51->Sol_Plus51 Sol_Deletion Solution: 1. Double Couple 2. Increase Temperature 3. Use Capping Step Deletion->Sol_Deletion

Caption: Troubleshooting decision tree for low peptide purity.

Orthogonal_Protection Peptide Peptide-Resin -Cys(Mmt) -Cys(Acm) Step1 1. Treat with 1% TFA/DCM Peptide->Step1 Intermediate1 Peptide-Resin -Cys(SH) -Cys(Acm) Step1->Intermediate1 Step2 2. On-resin Oxidation (e.g., Iodine) Intermediate1->Step2 Intermediate2 Peptide-Resin (1st Disulfide Bond) -Cys(Acm) Step2->Intermediate2 Step3 3. Cleave from Resin (TFA) Intermediate2->Step3 Intermediate3 Peptide in Solution (1st Disulfide Bond) -Cys(Acm) Step3->Intermediate3 Step4 4. Remove Acm & Oxidize Intermediate3->Step4 Final Final Peptide (Two Regioselective Disulfide Bonds) Step4->Final

Caption: Orthogonal strategy for regioselective disulfide bonds.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies for D-cysteine represents a critical decision that influences yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH, leveraging experimental data to inform the selection process for incorporating this chiral amino acid into peptide sequences.

The D-enantiomer of cysteine is a valuable component in the design of therapeutic peptides due to its ability to confer resistance to enzymatic degradation, thereby enhancing the peptide's in vivo stability and bioavailability. The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine, preventing unwanted oxidation and disulfide bond formation during synthesis. The choice between Boc and Fmoc for the α-amino protection dictates the entire synthetic strategy, from deprotection conditions to potential side reactions.

At a Glance: Key Differences in Strategy

The fundamental distinction between the two methodologies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638). This difference in deprotection chemistry necessitates orthogonal side-chain protection strategies and results in distinct profiles of potential side reactions, particularly for a sensitive amino acid like cysteine.

Performance Comparison: this compound vs. Fmoc-D-Cys(Trt)-OH

While direct head-to-head comparative studies on the synthesis of an identical D-cysteine-containing peptide using both Boc and Fmoc strategies are not extensively documented in a single report, a comparative analysis can be constructed from typical performance data for cysteine-containing peptides and known side reactions associated with each method.

Table 1: Quantitative Performance Comparison

ParameterBoc Strategy (using this compound)Fmoc Strategy (using Fmoc-D-Cys(Trt)-OH)
Typical Crude Purity 75-85%[1]70-90%[1]
Typical Overall Yield 50-70%[1]60-80%[1]
Racemization of D-Cysteine Generally low[1]Dependent on coupling reagents and base; can be minimized with additives like HOBt or by using specific protecting groups.[1][2][][4]
Major Side Reactions - Alkylation of the cysteine thiol by carbocations generated during Boc deprotection (requires scavengers).[5] - Acid-catalyzed side reactions involving other sensitive residues.- Racemization during coupling.[1][2][][4] - β-elimination of the protected thiol followed by piperidine addition, especially for C-terminal cysteine.[4][5]

Experimental Protocols

To illustrate the practical differences, detailed protocols for the manual solid-phase synthesis of a model peptide, a D-enkephalin analog with the sequence Tyr-D-Ala-Gly-Phe-D-Cys, are provided below.

Boc Solid-Phase Peptide Synthesis Protocol for Tyr-D-Ala-Gly-Phe-D-Cys

This protocol outlines the synthesis on a Merrifield resin.

  • Resin Preparation and First Amino Acid Attachment (this compound):

    • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour.

    • Prepare the cesium salt of this compound by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation.

    • Dissolve the this compound cesium salt in dimethylformamide (DMF) and add to the swollen resin. Heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (One Coupling Cycle):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[6]

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.[6]

    • Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Phe-OH, 3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Monitor completion with a Kaiser test. Wash with DMF and DCM.[1]

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Gly, D-Ala, Tyr).

  • Final Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin.

    • Treat the resin with anhydrous hydrofluoric acid (HF) with anisole (B1667542) as a scavenger at 0°C for 1-2 hours in a specialized apparatus.[6]

    • Evaporate the HF and wash the peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an appropriate buffer for purification by HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol for Tyr-D-Ala-Gly-Phe-D-Cys

This protocol outlines the synthesis on a Rink Amide resin.

  • Resin Preparation and First Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH):

    • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF for 1 hour.

    • Remove the resin's Fmoc group with 20% piperidine in DMF for 20 minutes. Wash with DMF and DCM.

    • Couple Fmoc-D-Cys(Trt)-OH (3 eq.) using a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 hours. Wash with DMF and DCM.[7]

  • Peptide Chain Elongation (One Coupling Cycle):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.[7][8]

    • Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Monitor completion with a Kaiser test. Wash with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid (Gly, D-Ala, Tyr).

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Dissolve the crude peptide in an appropriate buffer for purification by HPLC.

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 Boc-SPPS Workflow cluster_1 Fmoc-SPPS Workflow B_Start Start with Merrifield Resin B_Attach Attach this compound B_Start->B_Attach B_Deprotect Deprotection (50% TFA in DCM) B_Attach->B_Deprotect B_Neutralize Neutralization (10% DIEA in DCM) B_Deprotect->B_Neutralize B_Couple Couple next Boc-AA B_Neutralize->B_Couple B_Repeat Repeat for all AAs B_Couple->B_Repeat B_Repeat->B_Deprotect Next cycle B_Cleave Cleavage (Anhydrous HF) B_Repeat->B_Cleave Final cycle B_End Purify Peptide B_Cleave->B_End F_Start Start with Rink Amide Resin F_Deprotect_Initial Initial Fmoc Removal (20% Piperidine/DMF) F_Start->F_Deprotect_Initial F_Attach Couple Fmoc-D-Cys(Trt)-OH F_Deprotect_Initial->F_Attach F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Attach->F_Deprotect F_Couple Couple next Fmoc-AA F_Deprotect->F_Couple F_Repeat Repeat for all AAs F_Couple->F_Repeat F_Repeat->F_Deprotect Next cycle F_Cleave Cleavage (TFA/TIS/H2O) F_Repeat->F_Cleave Final cycle F_End Purify Peptide F_Cleave->F_End MMP_Pathway cluster_pathway MMP Signaling Pathway in Cancer Progression ProMMP Pro-MMP (inactive) MMP Active MMP ProMMP->MMP Activation by other proteases ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Degradation DegradedECM Degraded ECM GrowthFactors Release of Growth Factors DegradedECM->GrowthFactors Leads to CellMigration Cell Migration & Invasion GrowthFactors->CellMigration Promotes Inhibitor D-Cysteine Peptide Inhibitor Inhibitor->MMP Inhibition

References

The Strategic Advantage of Trityl Protection for Cysteine in Fmoc SPPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of pure, high-yield peptides is paramount. The strategic selection of protecting groups for amino acid side chains, particularly for the reactive thiol group of cysteine, is a critical decision in Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This guide provides a detailed, data-supported comparison of Trityl (Trt) protection for cysteine against other common alternatives, highlighting its advantages and outlining scenarios where it is the protecting group of choice.

The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[1][2] The choice of the cysteine protecting group influences the overall synthetic strategy, especially for complex peptides containing multiple disulfide bonds, and significantly impacts the prevention of side reactions like racemization and β-elimination.[1][3]

Trityl (Trt) Protection: The Workhorse of Cysteine Chemistry

The Trityl group is a bulky, acid-labile protecting group widely employed in Fmoc-SPPS.[2][4] Its popularity stems from a key strategic advantage: its removal occurs concurrently with the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[5][6] This simplifies the workflow, making Fmoc-Cys(Trt)-OH a cost-effective option for routine peptide synthesis.[1]

The bulky nature of the Trityl group also offers steric hindrance that can minimize certain side reactions. For instance, it helps to reduce the formation of 3-(1-piperidinyl)alanine, a side product that can arise from the base-catalyzed β-elimination of the protected sulfhydryl group, particularly at the C-terminus.[3]

However, the principal drawback of Trityl protection is its propensity to cause significant racemization of the cysteine residue, especially during the base-mediated activation step of coupling.[7][8] This issue is particularly pronounced when cysteine is the C-terminal amino acid.[3]

Comparative Analysis of Cysteine Protecting Groups

The selection of a cysteine protecting group is a balance between ease of use, stability, and the potential for side reactions. The following table provides a comparative overview of Trityl (Trt) and other commonly used protecting groups: Acetamidomethyl (Acm), tert-Butyl (tBu), and S-tert-butylthio (StBu).

Protecting GroupChemical StructureCleavage ConditionsOrthogonality to Fmoc/tBuKey AdvantagesKey Disadvantages
Trityl (Trt) TriphenylmethylStandard TFA cocktails (e.g., TFA/TIS/H₂O)[1]No, cleaved during final deprotection.Most common and cost-effective; cleaved simultaneously with resin cleavage.[1]Prone to significant racemization; can lead to 3-(1-piperidinyl)alanine formation.[1][3]
Acetamidomethyl (Acm) CH₂NHCOCH₃Mercury(II) acetate (B1210297) followed by β-mercaptoethanol, or Iodine (for disulfide formation).[4][5]YesStable to TFA, allowing for purification of the protected peptide; useful for regioselective disulfide bond formation.[6][9]Deprotection requires toxic heavy metals or specific oxidative conditions.[5]
tert-Butyl (tBu) C(CH₃)₃Mercury(II) acetate or TMSBr/thioanisole in TFA.[1][5]YesStable to TFA and iodine oxidation; provides orthogonal protection for complex syntheses.[1]Deprotection requires harsh and hazardous reagents.[1][5]
S-tert-butylthio (StBu) S-C(CH₃)₃Reduction with thiols (e.g., β-mercaptoethanol, DTT) or phosphines.YesStable to TFA (in the absence of thiol scavengers); allows for on-resin deprotection and disulfide bond formation.Removal can sometimes be sluggish.

Quantitative Data on Racemization

Racemization of cysteine during coupling is a critical parameter influencing the purity of the final peptide. The choice of protecting group plays a significant role in mitigating this side reaction. The following table summarizes reported racemization levels for different cysteine protecting groups under specific coupling conditions.

Protecting GroupCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OH DIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OH DIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OH HCTU/6-Cl-HOBt/DIEA (25 °C)8.0[8]
Fmoc-Cys(Dpm)-OH HCTU/6-Cl-HOBt/DIEA (25 °C)1.2[8]
Fmoc-Cys(Trt)-OH MW-assisted SPPS (50/80 °C)10.9 / 26.6[9]
Fmoc-Cys(MBom)-OH MW-assisted SPPS (50/80 °C)0.8 / 1.3[9]

Dpm: Diphenylmethyl, Thp: Tetrahydropyranyl, MBom: 4-methoxybenzyloxymethyl, DIPCDI: Diisopropylcarbodiimide, HCTU: (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), DIEA: Diisopropylethylamine, MW: Microwave.

As the data indicates, Trityl protection is associated with higher levels of racemization compared to other protecting groups like Thp and MBom, particularly under base-mediated coupling conditions and at elevated temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis.

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH

This protocol outlines a standard manual SPPS workflow for incorporating a Trityl-protected cysteine residue.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Protocol 2: Cleavage and Deprotection of Trityl-Protected Cysteine

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl protecting group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). An "odorless" alternative is Reagent B: TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the peptide precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Deprotection of Acm-Protected Cysteine

This protocol is performed in solution after the peptide has been cleaved from the resin with the Acm group intact.

Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL). Adjust the pH to 4.0 with glacial acetic acid.

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group) and stir. Readjust the pH to 4.0 if necessary.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.[5]

  • Quenching: Add β-mercaptoethanol (20-50 equivalents per Acm group) to quench the reaction and precipitate mercury salts. Let stand for 5 hours.[1]

  • Isolation: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can be desalted and purified by HPLC.

Protocol 4: Deprotection of tBu-Protected Cysteine

This protocol is also performed in solution post-cleavage.

  • Peptide Dissolution: Dissolve the tBu-protected peptide in ice-cold TFA (5-10 mg/mL).

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per tBu group) and stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • TFA Removal: Remove the TFA by evaporation under reduced pressure and redissolve the residue in 10% aqueous acetic acid.

  • Quenching: Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours.

  • Isolation: Remove the precipitate by centrifugation and desalt the supernatant by HPLC.

Protocol 5: Deprotection of StBu-Protected Cysteine

This deprotection is typically achieved by reduction.

  • Peptide Dissolution: Dissolve the StBu-protected peptide in a suitable buffer (e.g., Tris buffer, pH 7-8).

  • Reducing Agent Addition: Add an excess of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Reaction: Stir the reaction at room temperature and monitor by HPLC until deprotection is complete.

  • Purification: The deprotected peptide can be purified directly by HPLC.

Decision-Making Workflow for Cysteine Protection

The choice of a cysteine protecting group is a strategic one. The following diagram illustrates a logical workflow for selecting the most appropriate protecting group based on the synthetic goal.

G start Start: Cysteine-containing Peptide Synthesis goal Define Synthetic Goal start->goal routine Routine Synthesis? (Free thiol desired) goal->routine racemization_risk High Racemization Risk? (e.g., C-terminal Cys) routine->racemization_risk Yes orthogonal Orthogonal Strategy Required? (Regioselective disulfide bonds, on-resin modification) routine->orthogonal No trt Use Fmoc-Cys(Trt)-OH racemization_risk->trt No thp Consider Fmoc-Cys(Thp)-OH or other racemization-resistant groups racemization_risk->thp Yes orthogonal->routine No acm_tbu Use Fmoc-Cys(Acm)-OH or Fmoc-Cys(tBu)-OH orthogonal->acm_tbu Yes (Post-cleavage modification) stbu Use Fmoc-Cys(StBu)-OH (for on-resin reduction) orthogonal->stbu Yes (On-resin modification)

References

A Comparative Guide to Analytical Methods for Confirming Boc-D-Cys(Trt)-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity and stereoisomeric integrity of protected amino acids are paramount for the successful synthesis of peptides intended for research and therapeutic applications. Boc-D-Cys(Trt)-OH, a key building block in peptide synthesis, requires rigorous quality control to prevent the introduction of impurities that can compromise the final peptide's structure, function, and safety. This guide provides an objective comparison of common analytical methods for confirming the purity of this compound, complete with experimental protocols and supporting data.

Introduction to Purity Challenges with this compound

The synthesis and storage of this compound can introduce several types of impurities:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials or coupling reagents.

  • Side-Reaction Products: The trityl protecting group can be partially cleaved under acidic conditions, and the cysteine thiol is susceptible to oxidation.

  • Enantiomeric Impurities: Racemization can occur during the synthesis of the amino acid derivative, leading to the presence of the corresponding L-enantiomer, Boc-L-Cys(Trt)-OH.

  • Diastereomers: If the molecule contains other chiral centers, diastereomeric impurities may be present.

A multi-faceted analytical approach is therefore essential for the comprehensive characterization of this compound purity.

Key Analytical Techniques for Purity Assessment

The most common and effective methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative screening tool.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique ideal for separating this compound from non-chiral impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Solvent A and Solvent B. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is essential for quantifying the presence of the unwanted L-enantiomer.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).

  • Mobile Phase: A polar organic mobile phase, for instance, a mixture of methanol (B129727), acetonitrile, and a small amount of an acidic and a basic additive to improve peak shape (e.g., 50:50:0.01:0.01 (v/v/v/v) methanol:acetonitrile:acetic acid:triethylamine).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., dimethyl sulfone).

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ is expected at m/z 464.6.

Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is a quick and inexpensive method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A mixture of dichloromethane (B109758) and methanol (e.g., 95:5 v/v).

  • Sample Preparation: Dissolve a small amount of this compound in dichloromethane to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Spot the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

Comparison of Analytical Methods

Method Principle Information Provided Resolution Sensitivity Quantitation Speed Cost
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Chemical purity, presence of non-chiral impurities.HighHighExcellentModerateModerate
Chiral HPLC Differential interaction with a chiral stationary phase.Enantiomeric purity, separation of D- and L-isomers.HighHighExcellentModerateHigh
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of impurities, quantitative purity (qNMR).ModerateLowExcellent (qNMR)FastHigh
Mass Spec. Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.HighVery HighSemi-quantitativeFastHigh
TLC Differential partitioning between a stationary phase and a mobile phase on a plate.Qualitative purity, presence of major impurities.LowModerateNoVery FastLow

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_sample Sample Preparation cluster_data Data Analysis & Reporting Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter TLC TLC (Screening) Filter->TLC HPLC RP-HPLC (Purity) Filter->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filter->Chiral_HPLC NMR NMR (Structure & qPurity) Filter->NMR MS MS (Molecular Weight) Filter->MS Purity_Report Comprehensive Purity Report TLC->Purity_Report HPLC->Purity_Report Chiral_HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report

Caption: General experimental workflow for the comprehensive purity analysis of this compound.

Logical_Relationship Start Purity Confirmation of this compound Qualitative Qualitative Screening Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative TLC TLC Qualitative->TLC TLC Chemical_Purity Chemical Purity Quantitative->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity Quantitative->Enantiomeric_Purity Structural_ID Structural Identity Quantitative->Structural_ID HPLC HPLC Chemical_Purity->HPLC RP-HPLC Chiral_HPLC Chiral_HPLC Enantiomeric_Purity->Chiral_HPLC Chiral HPLC NMR NMR Structural_ID->NMR NMR & MS MS MS Structural_ID->MS NMR & MS

Caption: Logical relationship between different analytical methods for purity confirmation.

Alternatives to the Trityl (Trt) Protecting Group

While the trityl group is widely used, alternatives may be preferable in certain synthetic strategies.

Protecting Group Cleavage Conditions Advantages Disadvantages
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, or silver trifluoromethanesulfonateStable to TFA, allowing for orthogonal deprotection strategies.Cleavage requires heavy metals or strong oxidants.
4-Methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM)More acid-labile than Trt, enabling selective deprotection on-resin.Less stable than Trt.
tert-Butyl (tBu) Strong acid (e.g., HF) or with reagents like TMSBr/thioanisole in TFAVery stable to standard TFA cleavage conditions.Requires harsh cleavage conditions.

The choice of protecting group depends on the overall synthetic plan, particularly for complex peptides requiring regioselective disulfide bond formation.

Conclusion

Confirming the purity of this compound requires a combination of analytical techniques. RP-HPLC is the workhorse for determining chemical purity, while chiral HPLC is indispensable for assessing enantiomeric integrity. NMR and mass spectrometry provide crucial structural confirmation and can identify unknown impurities. TLC serves as a valuable tool for rapid, initial screening. For researchers, scientists, and drug development professionals, employing a suite of these methods ensures the high quality of this critical raw material, leading to more reliable and reproducible outcomes in peptide synthesis.

A Comparative Guide to the NMR Characterization of Boc-D-Cys(Trt)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Boc-D-Cys(Trt)-OH and common alternative S-protected Boc-D-cysteine derivatives. The data presented facilitates the identification and quality assessment of these crucial building blocks in peptide synthesis.

Introduction

N-α-tert-butoxycarbonyl-S-trityl-D-cysteine (this compound) is a widely utilized protected amino acid in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group provides robust protection for the thiol side chain of cysteine, which is susceptible to oxidation and other side reactions. However, alternative protecting groups such as acetamidomethyl (Acm) and S-tert-butylthio (StBu) are also employed, each offering distinct advantages in terms of stability and deprotection conditions. Accurate NMR characterization is essential to verify the structure and purity of these reagents, ensuring the successful synthesis of target peptides. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for this compound and two common alternatives, Boc-D-Cys(Acm)-OH and Boc-D-Cys(StBu)-OH.

Note: The NMR spectral data for D- and L-enantiomers are identical. The data presented below is for the L-enantiomers, which is directly applicable to the D-enantiomers.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Boc-L-Cys(Trt)-OH, Boc-L-Cys(Acm)-OH, and Boc-L-Cys(StBu)-OH. These values are compiled from typical experimental data and may vary slightly depending on the solvent and other experimental conditions.

Table 1: ¹H NMR Spectral Data Comparison

Functional GroupBoc-L-Cys(Trt)-OH (δ, ppm)Boc-L-Cys(Acm)-OH (δ, ppm)Boc-L-Cys(StBu)-OH (δ, ppm)
α-H 3.76-3.79 (m)~4.4 (m)~4.5 (m)
β-CH₂ 2.29-2.58 (m)~2.9-3.1 (m)~3.1-3.3 (m)
Boc (t-butyl) 1.37 (s, 9H)~1.45 (s, 9H)~1.4 (s, 9H)
NH 6.84 (d, J=7.8 Hz)~5.5 (d)~5.7 (d)
Trityl (aromatic) 7.14-7.38 (m, 15H)--
Acm (CH₂) -~4.3 (d)-
Acm (CH₃) -~1.9 (s)-
StBu (t-butyl) --~1.3 (s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison

Carbon AtomBoc-L-Cys(Trt)-OH (δ, ppm)Boc-L-Cys(Acm)-OH (δ, ppm)Boc-L-Cys(StBu)-OH (δ, ppm)
C=O (Carboxyl) ~171-174~173~173
C=O (Boc) ~155~155~155
~54~53~53
~34~33~42
Boc C(CH₃)₃ ~80~80~80
Boc C(CH₃)₃ 28.3~28~28
Trityl (quaternary) ~67--
Trityl (aromatic) ~145, 129, 128, 127--
Acm (CH₂) -~47-
Acm (C=O) -~170-
Acm (CH₃) -~23-
StBu S-C(CH₃)₃ --~48
StBu S-C(CH₃)₃ --~30

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for these protected amino acids is provided below.

1. Sample Preparation

  • Analyte: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the protected amino acid.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool.

2. NMR Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Approximately 12-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 200-220 ppm.

3. Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Identify and label the chemical shifts of the peaks.

Visualizing the Workflow

The following diagrams illustrate the general workflow for NMR characterization and the logical relationship of the key components of the protected amino acids.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H NMR setup->acquire_1h acquire_13c Acquire ¹³C NMR setup->acquire_13c process Process FID acquire_1h->process acquire_13c->process analyze Spectral Analysis (Chemical Shift, Integration) process->analyze compare Compare with Reference Data analyze->compare logical_relationship cluster_core D-Cysteine Core cluster_protect Protecting Groups cys α-Carbon β-Carbon Carboxyl boc Boc Group (N-terminus) cys->boc s_protect S-Protecting Group (Side Chain) cys->s_protect

Validating D-Cysteine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemistry of a peptide therapeutic is paramount to its efficacy and safety. The incorporation of D-amino acids, such as D-cysteine, can significantly alter a peptide's properties, including its resistance to enzymatic degradation, conformational stability, and receptor binding affinity. Therefore, robust analytical methods to verify the presence and quantify the extent of D-cysteine incorporation are critical. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for validating D-cysteine incorporation depends on several factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and whether a quantitative or qualitative assessment is needed. The following table summarizes and compares the most common methods.

Method Principle Sample Preparation Instrumentation Sensitivity Throughput Advantages Limitations
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.Peptide hydrolysis to constituent amino acids. Derivatization may be required for detection.HPLC or UHPLC system with a chiral column and UV or MS detector.High (ng to pg range).[1][2]ModerateDirect separation of enantiomers, well-established, and highly reproducible.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable amino acid derivatives on a chiral capillary column, followed by mass spectrometric detection.[3][4][5]Peptide hydrolysis, followed by derivatization to increase volatility (e.g., esterification and acylation).[3][4][5]Gas chromatograph coupled to a mass spectrometer.Very high (pg to fg range).Moderate to HighExcellent resolution and sensitivity. Mass spectrometric detection provides high specificity.Destructive method. Derivatization can be complex and introduce artifacts.[4]
Marfey's Method (LC-MS) Derivatization of amino acids with a chiral reagent (Marfey's reagent, FDAA) to form diastereomers, which are then separated by standard reversed-phase HPLC and detected by MS.[6][7]Peptide hydrolysis, followed by derivatization with Marfey's reagent.[6][7]LC-MS system.High (sub-pmol range).[6]ModerateHighly sensitive and reliable. Uses standard C18 columns.[6][7]Derivatization is required. The reagent can react with other primary and secondary amines in the sample.
Enzymatic Assays Use of stereospecific enzymes (e.g., D-amino acid oxidase) that act only on D-amino acids to produce a detectable signal.[8][9]Peptide hydrolysis.Spectrophotometer or fluorometer.ModerateHighHigh specificity for D-amino acids. Can be adapted for high-throughput screening.Susceptible to interference from other components in the sample. Limited to specific D-amino acids for which an enzyme is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of stereoisomers based on their distinct chemical shifts in the presence of a chiral auxiliary or by observing nuclear Overhauser effects (NOEs).[10][11]Peptide sample in a suitable deuterated solvent. May require the use of chiral solvating agents or derivatizing agents.[12]High-field NMR spectrometer.Low to ModerateLowNon-destructive. Provides detailed structural information about the entire peptide.[11]Lower sensitivity compared to chromatographic methods. Requires larger sample amounts. Complex spectra can be difficult to interpret.[13]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by the chiral peptide, which is sensitive to its secondary and tertiary structure.[14][15]Peptide dissolved in a suitable buffer.CD spectrometer.ModerateHighNon-destructive and provides information on the overall peptide conformation.[16]Indirect method for D-amino acid incorporation. Changes in CD spectra can be due to other conformational effects.[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three key techniques.

Chiral HPLC Analysis

Objective: To separate and quantify D- and L-cysteine enantiomers from a hydrolyzed peptide sample.

Methodology:

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

    • Heat the sample at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a known volume of mobile phase or water.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[18]

    • Mobile Phase: A mixture of methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is often used. A typical mobile phase could be MeOH/MeCN/H₂O (49/49/2, v/v/v) with 50 mM formic acid and 50 mM ammonium formate.[1]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40°C.

    • Detection: UV at 210 nm or MS detection.

  • Analysis:

    • Inject a standard mixture of D- and L-cysteine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

    • Identify and integrate the peaks corresponding to D- and L-cysteine.

    • Calculate the percentage of D-cysteine incorporation.

Marfey's Method

Objective: To derivatize amino acids from a hydrolyzed peptide with Marfey's reagent to form diastereomers for separation and quantification by LC-MS.

Methodology:

  • Peptide Hydrolysis: Follow the same hydrolysis protocol as for Chiral HPLC.

  • Derivatization:

    • To the dried amino acid mixture, add 100 µL of 1 M NaHCO₃.

    • Add 200 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972).[7]

    • Incubate the mixture at 40°C for 1 hour in the dark.[7]

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with mobile phase for LC-MS analysis.

  • LC-MS Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: MS detection in positive ion mode, monitoring for the specific m/z of the derivatized amino acids.

  • Analysis:

    • Analyze derivatized D- and L-cysteine standards to determine their retention times and response factors.

    • Analyze the derivatized peptide hydrolysate.

    • Quantify the amount of D- and L-cysteine based on the peak areas.

GC-MS Analysis

Objective: To analyze the enantiomeric composition of cysteine in a peptide via GC-MS after derivatization.

Methodology:

  • Peptide Hydrolysis: Follow the same hydrolysis protocol as for Chiral HPLC.

  • Derivatization:

    • Dry the amino acid hydrolysate completely under vacuum.

    • Esterification: Add 1 mL of 3 M HCl in n-butanol and heat at 100°C for 15 minutes. Evaporate the reagent.

    • Acylation: Add 200 µL of dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 100°C for 5 minutes. Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).[3][4]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 4°C/min.

    • MS Detection: Electron ionization (EI) source at 70 eV. Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.[3]

  • Analysis:

    • Inject derivatized standards of D- and L-cysteine to determine their retention times and fragmentation patterns.

    • Inject the derivatized sample.

    • Identify and quantify the enantiomers based on their retention times and characteristic mass fragments.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the described analytical methods.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Drying Evaporation Hydrolysis->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV or MS Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for Chiral HPLC Analysis of D-cysteine.

Marfeys_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Derivatization with Marfey's Reagent Hydrolysis->Derivatization Neutralization Neutralization & Dilution Derivatization->Neutralization Injection Inject into LC-MS Neutralization->Injection Separation Separation on C18 Column Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for Marfey's Method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis Peptide->Hydrolysis Derivatization Two-step Derivatization (Esterification & Acylation) Hydrolysis->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Separation Separation on Chiral Column Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for GC-MS Analysis of D-cysteine.

Conclusion

The validation of D-cysteine incorporation into a peptide sequence is a critical step in the development of peptide-based therapeutics and research tools. A variety of powerful analytical techniques are available, each with its own set of advantages and limitations. Chromatographic methods, particularly when coupled with mass spectrometry, offer high sensitivity and specificity, with Marfey's method being a robust and widely used approach. Spectroscopic methods like NMR and CD provide valuable complementary information on the overall structure and conformation of the peptide. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the desired level of quantification, sample availability, and the complexity of the peptide matrix. By understanding the principles and protocols of these techniques, researchers can confidently and accurately characterize the stereochemistry of their peptides.

References

A Comparative Guide to the Stability of Cysteine Protecting Groups in Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cysteine-thiol protecting group is a critical consideration in peptide synthesis and the development of therapeutic peptides. The stability of these groups to trifluoroacetic acid (TFA), a reagent ubiquitously used for peptide cleavage from solid-phase resins and removal of acid-labile protecting groups, dictates their suitability for different synthetic strategies. This guide provides an objective comparison of the stability of commonly used cysteine protecting groups in TFA, supported by experimental data, to aid in the selection of the most appropriate group for your research needs.

Quantitative Stability Comparison

The stability of a protecting group in TFA is not absolute and is significantly influenced by factors such as TFA concentration, reaction time, temperature, and the presence of scavengers. The following table summarizes quantitative data on the cleavage of various cysteine protecting groups under specific TFA conditions.

Protecting GroupPeptide SequenceCleavage CocktailTime (h)Temperature (°C)% CleavageReference
Acm (Acetamidomethyl)H-PTVTGGC(Acm)G-OHNeat TFA1237Minimal[1]
Acm (Acetamidomethyl)H-PTVTGGC(Acm)G-OHTFA/TIS (98/2)1237~70% (35% free thiol, 35% disulfide)[1]
Mob (p-Methoxybenzyl)H-PTVTGGC(Mob)G-OHNeat TFA1237Mostly Stable[1]
Mob (p-Methoxybenzyl)H-PTVTGGC(Mob)G-OHTFA/TIS (98/2)1237Complete[1]
tBu (tert-Butyl)H-PTVTGGC(tBu)G-OHNeat TFA1237~20%[1]
tBu (tert-Butyl)H-PTVTGGC(tBu)G-OHTFA/TIS (98/2)1237Slightly more than 20%[1]

TIS : Triisopropylsilane (B1312306)

Qualitative Stability and Orthogonality in TFA

For many protecting groups, stability is often described in terms of the TFA concentration required for their removal. This classification is crucial for designing orthogonal protection schemes in the synthesis of complex peptides with multiple disulfide bonds.

Protecting GroupAbbreviationStability in TFACleavage ConditionsOrthogonality Notes
Trityl TrtLabileLow concentrations of TFA (e.g., 5-10% in DCM).[2]Can be selectively removed in the presence of more acid-stable groups like Dpm and Meb.[3]
4-Methoxytrityl MmtVery LabileVery low concentrations of TFA (e.g., 1-2% in DCM).[2][4]Can be removed in the presence of Trt and Dpm.[3]
Diphenylmethyl DpmStable to low TFA, Labile to high TFAHigh concentrations of TFA (60-90%).[2][3]Stable to conditions used for Mmt and Trt removal.[3]
p-Methylbenzyl MebStableStable to TFA; requires strong acids like HF for removal.[3]Orthogonal to acid-labile groups removable by TFA.
Acetamidomethyl AcmGenerally StableStable to neat TFA but can be removed with TFA in the presence of specific scavengers or reagents like Hg(II) acetate.[1][4]Orthogonal to many acid-labile groups.
tert-Butyl tBuMostly StableLargely stable to neat TFA, but some cleavage can occur.[1] Removal can be facilitated by other reagents.[5]Generally considered stable to standard TFA cleavage conditions.
p-Methoxybenzyl MobModerately StableCan be removed with high concentrations of TFA, often requiring scavengers and/or heat.[1][3]Lability is intermediate and highly dependent on conditions.
Tetrahydropyranyl ThpLabileRequires similar TFA concentrations as Trt for cleavage.[2]Can be used as an alternative to Trt.[6]

Experimental Protocols

The following is a representative experimental protocol for assessing the stability of cysteine protecting groups in TFA, based on methodologies reported in the literature.[1]

Objective: To quantify the extent of cleavage of a cysteine protecting group from a model peptide upon treatment with a TFA-based cocktail.

Materials:

  • Lyophilized peptide with a Cys residue protected by the group of interest (e.g., H-PTVTGGC(PG)-OH).

  • Trifluoroacetic acid (TFA), reagent grade.

  • Scavenger (e.g., Triisopropylsilane - TIS).

  • Reaction vial.

  • HPLC system for analysis.

Procedure:

  • Sample Preparation: A known amount of the lyophilized peptide is placed in a reaction vial.

  • Cleavage Cocktail Preparation: The cleavage cocktail is prepared. For example, a TFA/TIS (98/2, v/v) mixture. A control with neat TFA should also be prepared.

  • Deprotection Reaction: The cleavage cocktail is added to the peptide in the reaction vial.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 12 hours).

  • Quenching and Sample Preparation for Analysis: After incubation, the TFA is typically removed under a stream of nitrogen, and the peptide residue is redissolved in a suitable solvent for HPLC analysis (e.g., water/acetonitrile mixture with 0.1% TFA).

  • HPLC Analysis: The sample is analyzed by reverse-phase HPLC to separate the protected peptide, the deprotected peptide (free thiol), and any disulfide-bonded species.

  • Quantification: The percentage of cleavage is determined by integrating the peak areas of the different species in the HPLC chromatogram.

Visualizing the Experimental Workflow

The logical flow of the stability assessment can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Lyophilized Peptide (Cys-PG) Incubation Incubate at Controlled Temperature and Time Peptide->Incubation TFA_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS 98:2) TFA_Cocktail->Incubation Quench Quench & Prepare Sample for HPLC Incubation->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Cleavage (Peak Integration) HPLC->Quantify Result Result Quantify->Result Stability Data

Caption: Workflow for assessing cysteine protecting group stability in TFA.

References

Safety Operating Guide

Personal protective equipment for handling Boc-D-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Boc-D-Cys(Trt)-OH, a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a solid powder, preventing dust inhalation and skin/eye contact is paramount. The following personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against airborne particles and accidental splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][2]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator with a particulate filter if dust generation is likely.[1][3]Minimizes the risk of inhaling fine particles, which may cause respiratory irritation.[1]

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust exposure.[1]

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical.[2]

  • Ensure containers are securely sealed when not in use.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and efficiency.

Step-by-Step Handling Protocol:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • The recommended storage temperature is between 15-25°C.[4]

    • Store away from incompatible materials.

  • Preparation and Use:

    • Before use, ensure all necessary PPE is correctly worn.

    • Carefully weigh the required amount of the solid in a designated area, minimizing dust creation.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • This compound is used in Boc solid-phase peptide synthesis.[3][4][5]

  • Spill Management:

    • Minor Spills:

      • Clean up spills immediately.[1]

      • Use dry clean-up procedures; avoid generating dust.[1]

      • Sweep or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

    • Major Spills:

      • Evacuate and alert personnel in the area.[1]

      • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[2]

    • Use separate containers for solid and liquid waste.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".[2]

    • Indicate the approximate quantity of the waste and list any solvents used.[2]

    • Attach the appropriate hazard symbols as per your institution's guidelines.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][2]

    • Do not dispose of this chemical down the drain or in regular trash.[2]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C27H29NO4S[6]
Molecular Weight 463.59 g/mol [6]
Melting Point 143-146 °C
Appearance White to off-white or beige powder
Storage Temperature 15-25°C[4]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receiving Receive & Inspect Package storage Store in a Cool, Dry, Well-Ventilated Area receiving->storage If OK ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) storage->ppe Prepare for Use weighing Weigh Compound (Minimize Dust) ppe->weighing synthesis Use in Peptide Synthesis weighing->synthesis spill Spill Occurs weighing->spill collect_waste Collect Waste in Labeled Container synthesis->collect_waste Generate Waste synthesis->spill store_waste Store Waste in Designated Area collect_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose contain Contain Spill spill->contain cleanup Clean Up with Appropriate Materials contain->cleanup spill_disposal Dispose of Contaminated Materials as Hazardous Waste cleanup->spill_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Cys(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Cys(Trt)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.